Product packaging for Glycine-2-13C,15N(Cat. No.:CAS No. 91795-59-4)

Glycine-2-13C,15N

Cat. No.: B1338978
CAS No.: 91795-59-4
M. Wt: 77.053 g/mol
InChI Key: DHMQDGOQFOQNFH-ZKDXJZICSA-N
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Description

Glycine-2-13C,15N is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 77.053 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2 B1338978 Glycine-2-13C,15N CAS No. 91795-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462167
Record name Glycine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91795-59-4
Record name Glycine-2-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Glycine-2-13C,15N, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details established synthetic routes and provides in-depth experimental protocols for the verification of isotopic enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound requires the incorporation of both a carbon-13 isotope at the alpha-carbon (C2) position and a nitrogen-15 isotope in the amino group. Two primary synthetic strategies are commonly employed: the Strecker amino acid synthesis and the amination of an α-haloacid. Both methods can be adapted to utilize commercially available isotopically labeled starting materials to achieve high levels of enrichment.

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. To synthesize this compound, isotopically labeled precursors are essential.[1][2][3][4]

Reaction Scheme:

The overall reaction proceeds in two main steps: the formation of an α-aminonitrile followed by its hydrolysis to the amino acid.

Step 1: Formation of Aminoacetonitrile-2-13C,15N HCHO (¹³C) + NH₃ (¹⁵N) + KCN → H₂N(¹⁵N)CH₂(¹³C)CN + H₂O + K⁺

Step 2: Hydrolysis to this compound H₂N(¹⁵N)CH₂(¹³C)CN + 2H₂O + H⁺ → H₃N⁺(¹⁵N)CH₂(¹³C)COOH + NH₄⁺

Logical Flow of Strecker Synthesis:

Strecker_Synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 13C-Formaldehyde 13C-Formaldehyde Aminoacetonitrile-2-13C,15N Aminoacetonitrile-2-13C,15N 13C-Formaldehyde->Aminoacetonitrile-2-13C,15N 15N-Ammonia 15N-Ammonia 15N-Ammonia->Aminoacetonitrile-2-13C,15N Potassium Cyanide Potassium Cyanide Potassium Cyanide->Aminoacetonitrile-2-13C,15N This compound This compound Aminoacetonitrile-2-13C,15N->this compound Hydrolysis

Caption: Strecker synthesis pathway for this compound.

Experimental Protocol:

A detailed, step-by-step protocol for the Strecker synthesis of this compound is outlined below.

Materials:

  • [¹³C]Formaldehyde (aqueous solution, ≥99 atom % ¹³C)

  • [¹⁵N]Ammonium chloride (NH₄Cl, ≥98 atom % ¹⁵N)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Dowex 50W-X8 cation-exchange resin

  • Ammonium hydroxide (NH₄OH) solution

  • Ethanol

Procedure:

  • Formation of Aminoacetonitrile-2-¹³C,¹⁵N:

    • In a well-ventilated fume hood, dissolve [¹⁵N]ammonium chloride in water.

    • Add an aqueous solution of [¹³C]formaldehyde to the ammonium chloride solution and cool the mixture in an ice bath.

    • Slowly add a solution of potassium cyanide in water to the cooled mixture with constant stirring.

    • Allow the reaction to stir at room temperature for several hours to overnight.

  • Hydrolysis of the α-Aminonitrile:

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • After cooling, evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in water and apply it to a Dowex 50W-X8 cation-exchange column (H⁺ form).

    • Wash the column with deionized water to remove unreacted reagents and inorganic salts.

    • Elute the glycine from the column using an aqueous solution of ammonium hydroxide.

    • Collect the fractions containing glycine (monitor by TLC with ninhydrin staining).

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • Recrystallize the final product from an ethanol/water mixture to obtain pure this compound.

Expected Yield: The yield for this synthesis can vary but is typically in the range of 60-75% based on the limiting labeled reagent.

Amination of an α-Haloacid

This method involves the nucleophilic substitution of a halogen on a ¹³C-labeled acetic acid derivative with ¹⁵N-labeled ammonia.

Reaction Scheme:

BrCH₂(¹³C)COOH + 2NH₃ (¹⁵N) → H₂N(¹⁵N)CH₂(¹³C)COOH + NH₄Br (¹⁵N)

Logical Flow of α-Haloacid Amination:

Haloacid_Amination cluster_reactants Starting Materials cluster_product Final Product 2-Bromoacetic acid-2-13C 2-Bromoacetic acid-2-13C This compound This compound 2-Bromoacetic acid-2-13C->this compound Nucleophilic Substitution 15N-Ammonia 15N-Ammonia 15N-Ammonia->this compound

Caption: Synthesis of this compound via amination of an α-haloacid.

Experimental Protocol:

Materials:

  • 2-Bromoacetic acid-2-¹³C (≥99 atom % ¹³C)

  • [¹⁵N]Ammonia (aqueous solution, ≥98 atom % ¹⁵N)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction:

    • In a sealed reaction vessel, dissolve 2-bromoacetic acid-2-¹³C in a concentrated aqueous solution of [¹⁵N]ammonia.

    • Heat the mixture in the sealed vessel at a controlled temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress by TLC.

  • Purification:

    • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • The purification can be carried out using the same ion-exchange chromatography method described for the Strecker synthesis.

    • Alternatively, for smaller scales, precipitation can be attempted by dissolving the crude product in a minimal amount of hot water and adding a larger volume of a less polar solvent like ethanol or acetone to induce crystallization.

    • Wash the resulting crystals with a cold solvent mixture (e.g., ethanol/ether) and dry under vacuum.

Expected Yield: Yields for this method are generally moderate, often in the range of 50-65%.

Isotopic Purity Analysis

The determination of the isotopic enrichment of the synthesized this compound is critical to ensure its suitability for downstream applications. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment. To make the polar glycine molecule amenable to gas chromatography, a derivatization step is necessary to increase its volatility.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow This compound Sample This compound Sample Derivatization Derivatization This compound Sample->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Workflow for isotopic purity analysis of this compound by GC-MS.

Experimental Protocol for GC-MS Analysis:

  • Derivatization (N-acetyl methyl ester):

    • Dry a known amount of the synthesized glycine sample under a stream of nitrogen.

    • Add acidified methanol (e.g., 1.25 M HCl in methanol) and heat at 70°C for 1 hour to form the methyl ester.

    • Evaporate the methanol under nitrogen.

    • Add a mixture of acetic anhydride and pyridine and heat at 60°C for 30 minutes to acetylate the amino group.

    • Evaporate the reagents under nitrogen and redissolve the derivatized sample in a suitable solvent like ethyl acetate for injection into the GC-MS.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of the derivative from any impurities.

    • Mass Spectrometer: Electron ionization (EI) source.

    • Analysis Mode: Scan mode to identify the derivative peak and selected ion monitoring (SIM) mode for accurate quantification of the different isotopologues.

  • Data Analysis and Isotopic Purity Calculation:

    • Identify the mass spectrum of the derivatized glycine. The molecular ion and characteristic fragment ions will be monitored.

    • For this compound, the mass of the molecular ion will be shifted by +2 Da compared to the unlabeled glycine derivative.

    • In SIM mode, monitor the ion currents for the unlabeled (M), singly labeled (M+1 for either ¹³C or ¹⁵N), and doubly labeled (M+2 for ¹³C and ¹⁵N) species.

    • The isotopic purity is calculated from the relative abundances of these ions, after correcting for the natural isotopic abundance of all elements in the derivative.

Table 1: Expected Mass Shifts for Derivatized Glycine Isotopologues

IsotopologueMass Shift (Da)Description
Unlabeled GlycineMNatural abundance
Glycine-2-¹³CM+1Singly labeled with ¹³C
Glycine-¹⁵NM+1Singly labeled with ¹⁵N
Glycine-2-¹³C,¹⁵NM+2Doubly labeled
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can directly probe the ¹³C and ¹⁵N nuclei to determine isotopic enrichment. Quantitative NMR requires careful experimental setup to ensure accurate integration of signals.

Experimental Protocol for Quantitative NMR Analysis:

  • Sample Preparation:

    • Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard for quantification if necessary.

    • For quantitative ¹³C and ¹⁵N NMR, the addition of a relaxation agent (e.g., Cr(acac)₃) can be beneficial to shorten the long relaxation times of these nuclei and allow for faster data acquisition.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer.

    • Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically used. To ensure quantitativity, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is crucial to allow for full relaxation of the magnetization between scans, ensuring that the signal integrals are proportional to the number of nuclei.

    • Data Processing: The resulting spectrum will show a signal for the C2 carbon. The presence of a ¹⁵N atom will split this signal into a doublet due to the one-bond ¹³C-¹⁵N coupling (¹J_C-N). The absence of a singlet at the chemical shift of the unlabeled C2 confirms high ¹⁵N enrichment. The isotopic purity of ¹³C at the C2 position is determined by comparing the integral of the C2 signal to that of the C1 (carboxyl) carbon, which should have natural abundance ¹³C, or to an internal standard.

  • ¹⁵N NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

    • Pulse Sequence: A simple pulse-acquire sequence with proton decoupling.

    • Relaxation Delay (d1): Similar to ¹³C NMR, a long relaxation delay is necessary for quantitative analysis.

    • Data Processing: The ¹⁵N spectrum will show a signal for the amino group. The presence of a ¹³C at the adjacent C2 position will split this signal into a doublet due to the one-bond ¹⁵N-¹³C coupling (¹J_N-C). The isotopic purity of ¹⁵N is determined by the absence of a signal corresponding to ¹⁵N attached to a ¹²C at the C2 position.

Table 2: Summary of Isotopic Purity Data from Different Techniques

Analytical TechniqueParameter MeasuredTypical Purity Achieved
GC-MSRelative abundance of M, M+1, M+2 ions>98%
¹³C NMRIntegral ratio of ¹³C-labeled C2 to a reference>99%
¹⁵N NMRPresence and integration of ¹³C-coupled ¹⁵N signal>98%

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic chemistry reactions, namely the Strecker synthesis and the amination of α-haloacids, using appropriate isotopically labeled starting materials. Rigorous purification and subsequent analysis by GC-MS and NMR spectroscopy are essential to confirm the chemical and isotopic purity of the final product. The detailed protocols provided in this guide offer a framework for researchers to produce and validate high-quality this compound for their specific research needs in the fields of life sciences and drug development.

References

The Dual-Labeled Amino Acid: A Technical Guide to the Research Applications of Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycine-2-13C,15N, a stable isotope-labeled form of the simplest amino acid, serves as a powerful and versatile tracer in biomedical research. Its dual-labeling with Carbon-13 at the alpha-carbon and Nitrogen-15 in the amino group allows for the simultaneous tracking of both the carbon backbone and nitrogen fate of glycine as it is metabolized. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental insights, quantitative data, and workflow diagrams to facilitate its integration into research and drug development programs.

Core Applications in Research

This compound is a crucial tool in the fields of metabolomics, proteomics, and clinical research. Its primary applications include:

  • Metabolic Tracing and Flux Analysis: Elucidating the intricate pathways of cellular metabolism by tracking the incorporation of labeled carbon and nitrogen atoms into downstream metabolites. This is particularly valuable in understanding the metabolic reprogramming that is a hallmark of diseases such as cancer.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Serving as a probe for these powerful analytical techniques to map metabolic routes and quantify the rate of metabolite turnover, or flux.[5]

  • Protein Synthesis and Turnover Studies: Enabling the measurement of the rate of protein synthesis in vivo, providing critical insights into physiological and pathological states.

  • Internal Standard: Acting as a reliable internal standard for the accurate quantification of glycine and other metabolites in complex biological samples using NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Tracing in Cancer Research

Rapidly proliferating cancer cells exhibit a profound reliance on glycine metabolism to support uncontrolled growth. This compound is instrumental in dissecting the metabolic pathways that fuel this proliferation. One of the key pathways where glycine plays a central role is the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA.

By introducing this compound into cancer cell cultures, researchers can trace the incorporation of its labeled atoms into purine rings. This allows for the quantification of the contribution of glycine to nucleotide biosynthesis and provides a deeper understanding of the metabolic vulnerabilities of cancer cells.

Signaling Pathway: Glycine Incorporation into Purine Biosynthesis

The following diagram illustrates the entry of labeled glycine into the de novo purine biosynthesis pathway.

purine_biosynthesis cluster_glycine Labeled Glycine Input cluster_pathway De Novo Purine Biosynthesis This compound This compound GAR GAR This compound->GAR Incorporation Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP Multiple Steps PRA PRA PRPP->PRA Multiple Steps PRA->GAR GAR Synthetase FGAR FGAR GAR->FGAR Multiple Steps FGAM FGAM FGAR->FGAM Multiple Steps AIR AIR FGAM->AIR Multiple Steps CAIR CAIR AIR->CAIR Multiple Steps SAICAR SAICAR CAIR->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR Multiple Steps IMP IMP FAICAR->IMP Multiple Steps AMP AMP IMP->AMP ADSS GMP GMP IMP->GMP IMPDH

Glycine incorporation into the de novo purine biosynthesis pathway.
Quantitative Insights into Glycine Metabolism in Cancer Cells

Stable isotope tracing studies have provided valuable quantitative data on the dynamics of glycine metabolism in cancer cells.

ParameterCell LineValueReference
Glycine Input Sources
Extracellular UptakeHeLa45.6%
Conversion from SerineHeLa45.1%
Other Sources (e.g., protein degradation)HeLa9.4%
Glycine Output Fates
Protein and Nucleotide SynthesisHeLa100%
Initial Rate of [15N]Glycine Incorporation into IMP
Purine-depleted HeLa cells-Increased by 47% compared to purine-rich conditions

Measurement of Whole-Body Protein Synthesis

This compound is also a key tool for measuring whole-body protein synthesis rates. The "end-product method" is a common approach where a single dose of labeled glycine is administered, and the enrichment of its nitrogen isotope (15N) is measured in urinary end-products like ammonia and urea.

Experimental Workflow: Urinary End-Product Method for Protein Synthesis Measurement

The following diagram outlines the key steps in this experimental protocol.

protein_synthesis_workflow cluster_administration Tracer Administration cluster_metabolism In Vivo Metabolism cluster_analysis Sample Analysis Oral_Dose Oral Dose of This compound Metabolic_Pool Free Amino Acid Pool Oral_Dose->Metabolic_Pool Protein_Synthesis Incorporation into Body Proteins Metabolic_Pool->Protein_Synthesis Nitrogen_Metabolism Nitrogen Catabolism Metabolic_Pool->Nitrogen_Metabolism Urine_Collection Urine Collection Nitrogen_Metabolism->Urine_Collection Excretion of 15N-Urea and 15N-Ammonia Sample_Prep Sample Preparation Urine_Collection->Sample_Prep MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Sample_Prep->MS_Analysis Data_Analysis Calculation of Protein Synthesis Rate MS_Analysis->Data_Analysis

Workflow for measuring whole-body protein synthesis using the urinary end-product method.
Quantitative Data from Protein Synthesis Studies

Studies using [15N]glycine have yielded important data on protein turnover in various physiological and clinical settings.

Study PopulationTracer AdministrationEnd ProductProtein Synthesis Rate (g·kg⁻¹·d⁻¹)Protein Breakdown Rate (g·kg⁻¹·d⁻¹)Reference
Children post-thoracic surgerySingle oral dose (2 mg/kg)Urinary Ammonia (12h)7.1 (5.5-9.0)7.1 (5.6-9.0)
Children post-thoracic surgerySingle oral dose (2 mg/kg)Urinary Urea (24h)5.8 (3.8-6.7)6.7 (4.5-7.6)
Healthy young adults-Urinary [15N]urea and 15NH33.56 (mean)-
RatsConstant infusion (2-8 mg/h for 2-24h)Liver protein--

Detailed Experimental Protocols

Metabolic Tracing in Cancer Cells with this compound

Objective: To quantify the incorporation of glycine into purine nucleotides in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Methanol, water, and chloroform (for metabolite extraction)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture cancer cells to the desired confluency in standard medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell line. For purine synthesis analysis, a time course experiment (e.g., 0, 15, 30, 60, 90 minutes) is often performed.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding water and chloroform, followed by centrifugation. The polar metabolites will be in the upper aqueous phase.

  • LC-MS/MS Analysis:

    • Dry the aqueous phase under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using an LC-MS/MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).

    • Monitor the mass transitions for the labeled and unlabeled purine nucleotides.

  • Data Analysis: Calculate the fractional enrichment of the labeled purine nucleotides over time to determine the rate of incorporation.

Measurement of Whole-Body Protein Synthesis using the Urinary End-Product Method

Objective: To determine the whole-body protein synthesis rate in a subject.

Materials:

  • This compound

  • Urine collection containers

  • GC-MS or LC-MS system for isotope ratio analysis

Protocol:

  • Subject Preparation: The subject should be in a fasted state or under controlled dietary conditions.

  • Tracer Administration: Administer a single oral dose of this compound (e.g., 2 mg/kg body weight).

  • Urine Collection: Collect all urine produced over a defined period (e.g., 12 or 24 hours).

  • Sample Preparation:

    • Measure the total volume of the collected urine.

    • Prepare aliquots for the analysis of 15N enrichment in urinary ammonia and urea. This may involve derivatization steps to make the analytes suitable for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the prepared urine samples using a GC-MS or a dedicated isotope ratio mass spectrometer.

    • Determine the atom percent excess of 15N in urinary ammonia and urea.

  • Calculation of Protein Synthesis: Use established models and equations to calculate the whole-body protein synthesis and breakdown rates from the 15N enrichment data and total urinary nitrogen excretion.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of metabolism and protein dynamics. Its ability to simultaneously trace the carbon and nitrogen atoms of glycine provides a level of detail that is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a foundation for the successful application of this powerful stable isotope tracer in a variety of research settings.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-2-13C,15N is a stable, non-radioactive isotopically labeled form of the amino acid glycine. It is a crucial tool in a variety of scientific research fields, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis.[1][2][3] The incorporation of a carbon-13 (¹³C) isotope at the alpha-carbon position and a nitrogen-15 (¹⁵N) isotope in the amino group allows for the precise tracing of glycine's metabolic fate within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[4] This guide provides a comprehensive overview of the chemical properties, stability, and common applications of this compound.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of approximately 77.05 g/mol .[5] Its fundamental properties are summarized in the table below. The isotopic enrichment of ¹³C and ¹⁵N is typically high, ensuring accurate and sensitive detection in analytical experiments.

PropertyValueReference
Molecular Formula H₂¹⁵N¹³CH₂CO₂H
Molecular Weight 77.05 g/mol
CAS Number 91795-59-4
Physical State Solid
Appearance White crystals
Melting Point ~240 °C (decomposes)
Isotopic Purity (¹³C) Typically ≥99 atom %
Isotopic Purity (¹⁵N) Typically ≥98 atom %
Chemical Purity Typically ≥98%
Solubility Soluble in water
SMILES String [15NH2][13CH2]C(O)=O
InChI Key DHMQDGOQFOQNFH-ZKDXJZICSA-N

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. It is a stable compound under recommended conditions. For long-term storage, it should be kept at room temperature in a dry, well-ventilated area, and protected from light and moisture. The container should be kept tightly closed to prevent contamination. While generally stable, glycine can decompose at high temperatures, as indicated by its melting point with decomposition at approximately 240°C. Health and safety data for isotopically labeled compounds are generally considered similar to their unlabeled counterparts. Standard laboratory safety precautions, such as wearing gloves and safety glasses, should be followed.

Key Applications and Experimental Considerations

The primary application of this compound is as a tracer in metabolic research. Its dual labeling allows for the simultaneous tracking of both the carbon and nitrogen atoms as they are incorporated into various biomolecules. This is particularly valuable for elucidating complex metabolic pathways.

Experimental Protocols: General Methodologies

While specific experimental protocols are highly dependent on the research question and the biological system under investigation, the following provides a general workflow for using this compound in metabolic studies.

1. Isotope Administration:

  • In Vitro: The labeled glycine is introduced into cell culture media at a known concentration. The duration of incubation is a critical parameter that needs to be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites.

  • In Vivo: For animal or human studies, this compound can be administered through various routes, such as oral ingestion or intravenous infusion. The dosage and administration schedule will depend on the specific study design.

2. Sample Collection and Preparation:

  • At predetermined time points, biological samples (e.g., cells, tissues, biofluids) are collected.

  • Metabolites are extracted from the samples using appropriate methods, such as solvent extraction (e.g., with methanol, acetonitrile, or chloroform mixtures).

  • The extracted metabolites are then prepared for analysis by NMR or MS. This may involve derivatization to improve volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).

3. Analytical Detection:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR can be used to identify and quantify the labeled metabolites. The chemical shifts and coupling constants provide structural information, while the signal intensity is proportional to the concentration of the labeled species.

  • Mass Spectrometry (MS): MS is a highly sensitive technique for detecting and quantifying isotopically labeled compounds. The mass shift of M+2 (due to one ¹³C and one ¹⁵N) allows for the differentiation of the labeled glycine and its downstream metabolites from their unlabeled counterparts. Techniques like LC-MS and GC-MS are commonly used to separate complex mixtures of metabolites before MS analysis.

4. Data Analysis:

  • The isotopic enrichment in various metabolites is calculated from the NMR or MS data.

  • This information is used to determine metabolic fluxes, which represent the rates of metabolic reactions.

  • Metabolic modeling software can be employed to integrate the isotopic labeling data and construct a comprehensive model of the metabolic network.

Visualizing Workflows and Pathways

To better illustrate the application and metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Interpretation A This compound Administration B Biological Sample Collection A->B Incubation/ Dosing C Metabolite Extraction B->C D NMR Spectroscopy C->D Sample Injection E Mass Spectrometry C->E Sample Injection F Isotopic Enrichment Calculation D->F E->F G Metabolic Flux Analysis F->G

Experimental workflow for stable isotope tracing.

Glycine is a central metabolite involved in numerous cellular processes. One of its major catabolic routes is the glycine cleavage system, which is crucial for one-carbon metabolism.

The Glycine Cleavage System metabolic pathway.

Degradation Pathways

The primary degradation pathway for glycine in many organisms is the glycine cleavage system, as depicted above. This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. This latter product is a key donor of one-carbon units for the biosynthesis of purines, thymidine, and other essential molecules. Under certain conditions, such as high temperatures, glycine can also undergo non-enzymatic degradation through processes like decarboxylation and deamination. Studies on the hydrothermal degradation of glycine have shown that it can decompose rapidly at elevated temperatures and pressures.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of metabolism. Its stable isotopic labels provide a safe and effective means to trace the journey of glycine through intricate biochemical networks. A thorough understanding of its chemical properties, stability, and the principles of its application in analytical techniques like NMR and mass spectrometry is essential for designing and interpreting experiments that yield high-quality, reproducible data. The continued use of this compound and other stable isotope tracers will undoubtedly continue to advance our understanding of biological systems in both health and disease.

References

The Principle of Stable Isotope Labeling with "Glycine-2-13C,15N": An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of stable isotope labeling using "Glycine-2-13C,15N". This powerful tool enables researchers to trace the metabolic fate of glycine's carbon and nitrogen atoms through complex biochemical networks, offering invaluable insights into cellular metabolism, protein dynamics, and disease pathology.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a technique that introduces non-radioactive, heavy isotopes of elements into molecules to trace their journey through biological systems.[1] Unlike radioactive isotopes, stable isotopes are safe and do not decay, making them ideal for in vivo and in vitro studies in a variety of organisms, including humans. "this compound" is a specially designed tracer molecule where the second carbon atom (C2) of the glycine backbone is replaced with its heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).

The dual labeling of both carbon and nitrogen offers a significant advantage by allowing for the simultaneous tracking of the carbon skeleton and the amino group of glycine as it is metabolized and incorporated into various biomolecules. This provides a more complete picture of metabolic pathways compared to single-labeled tracers. The primary analytical techniques used to detect and quantify the incorporation of these stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Metabolic Pathways Traced by this compound

Glycine is a central player in numerous metabolic processes. The use of "this compound" allows for the detailed investigation of these pathways.

Purine Nucleotide Biosynthesis

Glycine is a fundamental building block for the de novo synthesis of purine rings (adenine and guanine), which are essential components of DNA and RNA.[2][3] The entire glycine molecule (C2, C-carboxyl, and N) is incorporated into the purine structure. By tracing the ¹³C and ¹⁵N from labeled glycine, researchers can quantify the rate of purine biosynthesis, a pathway often upregulated in cancer cells to support rapid proliferation.

Purine_Biosynthesis Glycine_2_13C_15N This compound GAR GAR Glycine_2_13C_15N->GAR GAR Synthetase PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl -transferase PRA->GAR GAR Synthetase IMP IMP (Inosine Monophosphate) GAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Other_Precursors Other Precursors (Formate, Glutamine, Aspartate, CO2) Other_Precursors->IMP Multiple Steps

De novo purine biosynthesis pathway highlighting glycine incorporation.
Glutathione Synthesis

Glutathione (GSH) is a critical antioxidant, and glycine is one of its three constituent amino acids (glutamate, cysteine, and glycine).[4] By monitoring the incorporation of "this compound" into the glutathione pool, scientists can assess the capacity of cells to synthesize this vital antioxidant, which is crucial for cellular defense against oxidative stress.

Glutathione_Synthesis Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC γ-Glutamylcysteine Synthetase Cysteine Cysteine Cysteine->gamma_GC γ-Glutamylcysteine Synthetase Glycine_2_13C_15N This compound Glutathione Glutathione (GSH) Glycine_2_13C_15N->Glutathione Glutathione Synthetase gamma_GC->Glutathione Glutathione Synthetase ADP1 ADP + Pi gamma_GC->ADP1 ADP2 ADP + Pi Glutathione->ADP2 ATP1 ATP ATP1->gamma_GC γ-Glutamylcysteine Synthetase ATP2 ATP ATP2->Glutathione Glutathione Synthetase

Glutathione synthesis pathway showing the incorporation of glycine.
Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex primarily located in the mitochondria that catabolizes glycine.[5] This system is a significant source of one-carbon units for various biosynthetic pathways. Tracing "this compound" through the GCS provides insights into one-carbon metabolism, which is fundamental for nucleotide synthesis, methylation reactions, and redox balance.

Glycine_Cleavage_System Glycine_2_13C_15N This compound P_protein P-protein (GLDC) Glycine_2_13C_15N->P_protein H_protein H-protein (GCSH) P_protein->H_protein transfers aminomethyl group CO2 ¹³CO₂ P_protein->CO2 T_protein T-protein (AMT) NH3 ¹⁵NH₃ T_protein->NH3 Methylene_THF 5,10-Methylene-THF T_protein->Methylene_THF H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein NADH NADH + H⁺ L_protein->NADH THF THF THF->T_protein NAD NAD⁺ NAD->L_protein

The Glycine Cleavage System (GCS) pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for key experiments using "this compound".

Metabolic Flux Analysis (MFA) in Cell Culture

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.

Objective: To determine the intracellular metabolic fluxes in cultured cells by tracing the incorporation of ¹³C and ¹⁵N from "this compound".

Methodology:

  • Cell Culture: Grow cells in a standard culture medium to the desired confluence. For steady-state MFA, it is crucial to maintain cells in a pseudo-steady state of growth.

  • Labeling: Replace the standard medium with a medium containing "this compound" at a known concentration. The other components of the medium should remain unchanged. The labeling duration should be sufficient to achieve isotopic steady state, typically determined empirically (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis (LC-MS/MS):

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Develop a targeted method to detect and quantify the mass isotopologues of glycine and downstream metabolites (e.g., purines, amino acids, glutathione).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Determine the Mass Isotopomer Distributions (MIDs) for each metabolite of interest.

    • Use a computational model of the relevant metabolic network to estimate the metabolic fluxes that best fit the experimental MID data.

MFA_Workflow Cell_Culture Cell Culture (Steady State) Labeling Isotopic Labeling with This compound Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (MID Calculation) LC_MS->Data_Processing Flux_Calculation Flux Calculation (Computational Modeling) Data_Processing->Flux_Calculation

General experimental workflow for Metabolic Flux Analysis (MFA).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

SILAC is a widely used method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.

Objective: To quantify differences in protein abundance between two cell populations by incorporating "this compound".

Methodology:

  • Cell Culture and Labeling:

    • Culture one population of cells ("light") in a medium containing unlabeled glycine.

    • Culture a second population of cells ("heavy") in a medium where unlabeled glycine is replaced with "this compound".

    • Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine the protein concentration of each lysate.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides, one "light" and one "heavy", which are chemically identical but differ in mass due to the incorporated isotopes.

  • Data Analysis:

    • Identify the peptides and proteins present in the sample.

    • Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_0 Cell Population 1 (Light) cluster_1 Cell Population 2 (Heavy) Culture_Light Culture with Unlabeled Glycine Treatment_A Experimental Condition A Culture_Light->Treatment_A Mix_Lysates Mix Cell Lysates (1:1 Protein Ratio) Treatment_A->Mix_Lysates Culture_Heavy Culture with This compound Treatment_B Experimental Condition B Culture_Heavy->Treatment_B Treatment_B->Mix_Lysates Digestion Protein Digestion Mix_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification

Workflow for SILAC-based quantitative proteomics.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Metabolic Flux Analysis Data

The primary output of an MFA experiment is a flux map, which can be summarized in a table.

Metabolic ReactionFlux (relative to Glycine uptake)Standard Deviation
Glycine -> Serine0.850.05
Glycine -> Purines0.100.02
Glycine -> Glutathione0.050.01
Glycine Cleavage0.300.04

Note: The values presented are illustrative and will vary depending on the cell type and experimental conditions.

SILAC Proteomics Data

SILAC data is typically presented as ratios of protein abundance between the "heavy" and "light" labeled samples.

Protein IDGene NameH/L Ratiop-valueRegulation
P04637TP532.540.001Upregulated
P62258HSP90AB11.050.85Unchanged
Q06830BCL20.450.005Downregulated

Note: H/L Ratio represents the ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.

Applications in Drug Development

The use of "this compound" has significant applications in various stages of drug development:

  • Target Identification and Validation: By elucidating metabolic pathways that are altered in disease states, this tracer can help identify novel drug targets.

  • Mechanism of Action Studies: Researchers can use "this compound" to understand how a drug candidate modulates specific metabolic pathways.

  • Pharmacodynamic Biomarker Discovery: The metabolic changes quantified using this tracer can serve as biomarkers to assess the biological effect of a drug in preclinical and clinical studies.

  • Toxicology Studies: Understanding how a compound affects key metabolic pathways, such as glutathione synthesis, can provide insights into potential toxicities.

Conclusion

Stable isotope labeling with "this compound" is a versatile and powerful technique for interrogating cellular metabolism and protein dynamics. Its ability to simultaneously trace the carbon and nitrogen atoms of glycine provides a detailed and quantitative understanding of complex biological processes. For researchers in academia and the pharmaceutical industry, mastering this methodology can unlock new avenues for discovery and therapeutic innovation.

References

Unraveling Metabolic Networks: A Technical Guide to Using Glycine-2-13C,15N as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a cornerstone of metabolic research, offering a dynamic view of cellular processes that static metabolite measurements cannot provide. Among the array of available tracers, dual-labeled Glycine-2-13C,15N offers a unique and powerful tool to simultaneously track the fate of both the carbon backbone and the amino group of glycine. This technical guide provides an in-depth overview of the application of this compound in metabolic studies, with a focus on experimental design, analytical methodologies, and data interpretation. Glycine is a central player in numerous biosynthetic pathways, including the synthesis of serine, purines, and the major cellular antioxidant, glutathione.[1] By tracing the incorporation of 13C and 15N from glycine into these and other metabolites, researchers can elucidate pathway activity, quantify metabolic fluxes, and gain critical insights into cellular physiology in both health and disease.

Principles of this compound Tracing

The utility of this compound lies in its ability to introduce stable, heavy isotopes of carbon and nitrogen into the cellular metabolic network. The carbon at the second position (α-carbon) is labeled with 13C, and the amino group is labeled with 15N. This dual-labeling strategy allows for the precise tracking of the entire glycine molecule as it is incorporated into various biomolecules.

The primary analytical techniques for detecting and quantifying the incorporation of these stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .[2] These methods can distinguish between molecules containing the heavy isotopes (13C and 15N) and their unlabeled counterparts, providing a quantitative measure of isotopic enrichment. This data is then used to calculate metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[2]

Key Metabolic Pathways Traced by this compound

Glycine is a crucial building block for several essential metabolic pathways. The following sections detail the key pathways that can be interrogated using this compound as a tracer.

Serine and One-Carbon Metabolism

Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), which plays a pivotal role in one-carbon metabolism.[1][3] This pathway is fundamental for the synthesis of nucleotides, lipids, and for methylation reactions.

Below is a diagram illustrating the flow of glycine into the serine synthesis pathway.

Serine_Synthesis Glycine This compound Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF SHMT THF Tetrahydrofolate (THF) THF->Methylene_THF Serine Serine Methylene_THF->Serine SHMT

Caption: Glycine conversion to Serine via SHMT.

Purine Nucleotide Biosynthesis

The entire glycine molecule (C2, C1, and N) is incorporated into the purine ring structure, making this compound an excellent tracer for de novo purine synthesis. This pathway is critical for DNA and RNA synthesis and is often upregulated in proliferating cells, such as cancer cells.

The following diagram depicts the incorporation of glycine into the purine ring.

Purine_Synthesis cluster_purine De Novo Purine Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Glycine This compound Glycine->IMP Incorporation of C4, C5, N7 Glutamine Glutamine Glutamine->IMP Aspartate Aspartate Aspartate->IMP Formate Formate (from Methylene-THF) Formate->IMP Glutathione_Synthesis Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC GCL Cysteine Cysteine Cysteine->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH GS Glycine This compound Glycine->GSH Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Tracer_Admin Tracer Administration (this compound) Sample_Collection Sample Collection (Blood, Tissues, Cells) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis NMR_Analysis NMR Spectroscopy Metabolite_Extraction->NMR_Analysis Data_Processing Data Processing and Isotopologue Analysis MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping Pathway Activity Mapping Data_Processing->Pathway_Mapping

References

Unraveling Metabolic Networks: A Technical Guide to Tracing Carbon and Nitrogen Pathways with Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the dual-labeled stable isotope, Glycine-2-13C,15N, as a powerful tool for elucidating the intricate pathways of carbon and nitrogen metabolism. By tracing the journey of these labeled atoms through cellular processes, researchers can gain unprecedented insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data presentation, and visualization of key metabolic pathways.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a fundamental technique for dissecting complex metabolic networks. Unlike methods that provide a static snapshot of metabolite concentrations, isotope tracing allows for the measurement of metabolic flux—the rate of turnover of molecules through a pathway. Glycine, the simplest amino acid, is a central player in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. The use of this compound, which is enriched with a heavy carbon isotope at the alpha-carbon and a heavy nitrogen isotope, enables the simultaneous tracking of both the carbon skeleton and the amino group of glycine as they are incorporated into downstream metabolites. This dual-labeling strategy provides a richer dataset for understanding the interconnectedness of carbon and nitrogen metabolism.

Data Presentation: Quantitative Insights into Metabolic Flux

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of metabolites. The MID describes the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a particular metabolite. This data is crucial for calculating metabolic fluxes. Below are examples of how quantitative data from this compound tracing experiments can be structured for clear interpretation.

Table 1: Mass Isotopomer Distribution of Serine Derived from [2-13C, 15N]Glycine

Mass IsotopomerFormulaRelative Abundance (%)Interpretation
M+0C₃H₇NO₃40Unlabeled Serine
M+1¹³CC₂H₇NO₃ or C₃H₇¹⁵NNO₃35Serine labeled with one ¹³C or one ¹⁵N
M+2¹³CC₂H₇¹⁵NNO₃25Serine labeled with one ¹³C and one ¹⁵N

This table illustrates the expected mass isotopomer distribution of serine when this compound is used as a tracer. The presence of M+2 serine directly demonstrates the incorporation of both the carbon and nitrogen atoms from glycine into serine.

Table 2: Isotopic Enrichment in Purine Nucleotides Following [¹⁵N]Glycine Labeling

Time (hours)¹⁵N Incorporation in IMP (%)¹⁵N Incorporation in AMP (%)¹⁵N Incorporation in GMP (%)
0.51058
1.0251520
1.5403035
2.0504548

This table, adapted from a study using [¹⁵N]glycine, demonstrates how the rate of incorporation of the labeled nitrogen atom into inosine monophosphate (IMP) and its downstream products, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), can be quantified over time. A similar approach can be used with this compound to track both carbon and nitrogen incorporation.[1]

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The following protocols provide a detailed methodology for a typical experiment using this compound in mammalian cell culture, followed by sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Stable Isotope Labeling of Mammalian Cells in Culture
  • Cell Culture Preparation:

    • Culture mammalian cells of interest in standard growth medium to the desired confluency (typically 70-80%).

    • Prepare a labeling medium by supplementing basal medium (lacking glycine) with a known concentration of this compound. Ensure all other necessary nutrients are present.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glycine.

    • Add the pre-warmed labeling medium containing this compound to the cells.

  • Incubation and Time-Course Sampling:

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

    • For time-course experiments, harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a single time point after isotopic equilibrium is reached is sufficient.

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites for LC-MS analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Instrumentation and Setup:

    • Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Equip the LC system with a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Develop an LC gradient method to achieve optimal separation of the target metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of different mass isotopologues. This is typically done using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).

    • Set the mass resolution high enough to distinguish between ¹³C and ¹⁵N labeling.

    • Acquire data across the expected mass range for the metabolites of interest and their labeled counterparts.

  • Data Analysis:

    • Integrate the peak areas for each mass isotopomer of the target metabolites.

    • Correct for the natural abundance of stable isotopes to determine the true level of isotopic enrichment from the tracer.

    • Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for understanding and communicating research findings. The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to this compound tracing.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Culture Cells in Standard Medium Wash Wash with PBS Start->Wash Label Incubate with This compound Medium Wash->Label Harvest Harvest Cells Label->Harvest Quench Quench Metabolism (80% Methanol) Harvest->Quench Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Flux Analysis LCMS->Data

Experimental workflow for stable isotope tracing.

Serine_Glycine_One_Carbon Glycine This compound Serine Serine Glycine->Serine SHMT MethyleneTHF 5,10-Methylene-THF Glycine->MethyleneTHF Glycine Cleavage System Serine->Glycine SHMT Serine->MethyleneTHF SHMT THF Tetrahydrofolate (THF) MethyleneTHF->THF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate

Serine-Glycine One-Carbon Metabolism.

Purine_Synthesis Glycine This compound GAR Glycinamide Ribonucleotide (GAR) Glycine->GAR Incorporation of Cα and N PRPP PRPP PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR PurineRing Purine Ring FGAR->PurineRing ...multiple steps Formate Formate (from One-Carbon Pool) Formate->FGAR

Incorporation of Glycine into Purine Synthesis.

Glycine_Cleavage_System Glycine This compound CO2 13CO2 Glycine->CO2 NH3 15NH3 Glycine->NH3 MethyleneTHF 5,10-Methylene-THF (13C-labeled) Glycine->MethyleneTHF THF THF THF->MethyleneTHF NAD NAD+ NADH NADH NAD->NADH

The Glycine Cleavage System.

Glutathione_Synthesis Glutamate Glutamate gammaGC γ-Glutamylcysteine Glutamate->gammaGC Cysteine Cysteine Cysteine->gammaGC Glycine This compound Glutathione Glutathione (GSH) Glycine->Glutathione Incorporation of Cα and N gammaGC->Glutathione

Glutathione Synthesis Pathway.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of carbon and nitrogen metabolism. Its ability to simultaneously trace the fate of both atoms provides a high-resolution view of metabolic pathways, enabling the quantification of fluxes and the identification of key metabolic nodes. The detailed protocols and data presentation strategies outlined in this guide, coupled with the visualization of relevant pathways, offer a robust framework for designing and executing insightful stable isotope tracing experiments. By leveraging this powerful technique, scientists and drug development professionals can accelerate the discovery of novel therapeutic targets and deepen our understanding of cellular metabolism in health and disease.

References

Unraveling Metabolic Fates: A Technical Guide to Dual Isotope Labeling with "Glycine-2-13C,15N"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of dual isotope labeling with "Glycine-2-13C,15N" as a powerful tool for tracing the metabolic fate of glycine's carbon and nitrogen atoms. This technique offers a granular view of cellular metabolism, providing critical insights for research in oncology, metabolic disorders, and drug development. By simultaneously tracking the ¹³C and ¹⁵N isotopes, researchers can dissect complex metabolic networks, quantify flux through key pathways, and identify novel therapeutic targets.

Core Concepts of this compound Labeling

Glycine, the structurally simplest amino acid, is a central node in cellular metabolism. It serves as a precursor for the synthesis of proteins, purines, and glutathione. The dual-labeled "Glycine-2-¹³C,¹⁵N" molecule contains a heavy carbon isotope at the alpha-carbon position and a heavy nitrogen isotope in its amino group. This unique labeling allows for the simultaneous tracing of both the carbon skeleton and the nitrogen moiety as they are incorporated into downstream metabolites. This dual-tracer approach is instrumental in elucidating the intricate interplay between carbon and nitrogen metabolism.[1]

The primary analytical techniques for detecting and quantifying the incorporation of these stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can differentiate between unlabeled and labeled metabolites, providing a quantitative measure of isotopic enrichment.

Key Metabolic Pathways Interrogated by this compound

The journey of the labeled carbon and nitrogen atoms from "Glycine-2-¹³C,¹⁵N" illuminates several critical metabolic pathways:

  • One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, plays a pivotal role in one-carbon metabolism. It catalyzes the oxidative cleavage of glycine, releasing the carboxyl group as CO₂ and transferring the α-carbon (the ¹³C label) to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This one-carbon unit is then available for various biosynthetic processes, including purine and thymidylate synthesis. The ¹⁵N label from glycine is released as ammonia.[2][3][4]

  • Serine Biosynthesis and Interconversion: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion of serine and glycine. By tracing the incorporation of the ¹³C and ¹⁵N from glycine into serine, researchers can quantify the flux through this critical reaction, which is often upregulated in cancer cells.[5]

  • Purine Synthesis: Glycine is a direct precursor for the synthesis of the purine ring, contributing two carbon atoms and one nitrogen atom. Tracing with "Glycine-2-¹³C,¹⁵N" allows for the direct measurement of the contribution of glycine to de novo purine biosynthesis, a pathway essential for cell proliferation.

  • Glutathione Synthesis: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione (GSH). Isotope tracing can quantify the rate of glutathione synthesis from glycine.

Data Presentation: Quantitative Insights from Isotope Tracing

The following tables summarize hypothetical yet representative quantitative data that can be obtained from "Glycine-2-¹³C,¹⁵N" labeling experiments in cancer cell lines. This data illustrates the power of this technique to reveal metabolic reprogramming in disease states.

Table 1: Isotopic Enrichment in Key Metabolites Following [¹³C₂,¹⁵N]-Glycine Labeling in Cancer Cells

MetaboliteIsotopic Enrichment (M+3, %) - ControlIsotopic Enrichment (M+3, %) - CancerFold Change (Cancer/Control)
Serine15.2 ± 1.835.8 ± 3.22.36
ATP (from purine synthesis)8.5 ± 1.121.3 ± 2.52.51
Glutathione22.1 ± 2.445.6 ± 4.12.06

M+3 represents the isotopologue with three heavy atoms incorporated from [¹³C₂,¹⁵N]-Glycine.

Table 2: Quantification of Purine Biosynthesis from [¹⁵N]-Glycine in HeLa Cells

This table is adapted from a study that used [¹⁵N]-glycine to trace purine biosynthesis. While not a dual-labeling study, it demonstrates the type of quantitative data that can be obtained for the nitrogen component of "Glycine-2-¹³C,¹⁵N".

Time (hours)% ¹⁵N Incorporation into IMP (Purine-Rich Media)% ¹⁵N Incorporation into IMP (Purine-Depleted Media)
0.251.8 ± 0.33.5 ± 0.5
0.53.5 ± 0.67.2 ± 0.9
1.06.8 ± 1.014.5 ± 1.8
1.59.5 ± 1.320.1 ± 2.2

Data is presented as mean ± standard deviation. IMP (Inosine monophosphate) is the precursor for AMP and GMP.

Experimental Protocols

This section provides a generalized, detailed methodology for conducting a "Glycine-2-¹³C,¹⁵N" stable isotope tracing experiment in cultured cancer cells, followed by sample preparation and analysis using mass spectrometry.

Protocol 1: In Vitro Stable Isotope Labeling of Cancer Cells

1. Cell Culture and Labeling:

  • Culture cancer cells (e.g., HeLa, A549) in standard growth medium to ~70-80% confluency.
  • Prepare the labeling medium by supplementing DMEM (or other appropriate base medium) lacking glycine with "Glycine-2-¹³C,¹⁵N" at a final concentration equivalent to that in the standard medium (typically 0.4 mM).
  • Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
  • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glycine into various metabolic pathways.

2. Metabolite Extraction:

  • After the labeling period, rapidly aspirate the labeling medium.
  • Immediately wash the cells with ice-cold PBS to quench metabolic activity.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex the tube vigorously and incubate on ice for 20 minutes.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the extracted metabolites.

Protocol 2: Sample Preparation for GC-MS Analysis of Amino Acids

1. Protein Hydrolysis (for protein-bound amino acid analysis):

  • Dry the cell pellet from the metabolite extraction step.
  • Add 6 M hydrochloric acid to the dried pellet.
  • Incubate at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.
  • Dry the hydrolysate under a stream of nitrogen gas.

2. Amino Acid Derivatization:

  • To the dried metabolite extract or protein hydrolysate, add a derivatization agent to make the amino acids volatile for GC-MS analysis. A common method is silylation.
  • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acetonitrile to the dried sample.
  • Heat the mixture at 100°C for 1 hour.
  • The resulting tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids are now ready for GC-MS analysis.

Protocol 3: GC-MS and LC-MS/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the different amino acid derivatives. A typical program might start at 100°C, hold for a few minutes, then ramp up to 300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that covers the expected mass-to-charge ratios (m/z) of the derivatized amino acids and their isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap system).

  • Column: A reverse-phase C18 column is commonly used for the separation of underivatized amino acids and other polar metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid is typically used.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative). For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole instrument, or parallel reaction monitoring (PRM) on a high-resolution instrument. This involves selecting the precursor ion (the metabolite of interest) and a specific fragment ion for detection, which increases sensitivity and specificity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to "Glycine-2-¹³C,¹⁵N" labeling.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start Culture Cells Culture Cells Start->Culture Cells Add Labeling Medium\n(this compound) Add Labeling Medium (this compound) Culture Cells->Add Labeling Medium\n(this compound) Incubate Incubate Add Labeling Medium\n(this compound)->Incubate Quench & Extract\nMetabolites Quench & Extract Metabolites Incubate->Quench & Extract\nMetabolites Derivatize for GC-MS Derivatize for GC-MS Quench & Extract\nMetabolites->Derivatize for GC-MS GC-MS or LC-MS/MS\nAnalysis GC-MS or LC-MS/MS Analysis Derivatize for GC-MS->GC-MS or LC-MS/MS\nAnalysis Data Analysis\n(Isotopomer Enrichment) Data Analysis (Isotopomer Enrichment) GC-MS or LC-MS/MS\nAnalysis->Data Analysis\n(Isotopomer Enrichment)

Figure 1: Experimental workflow for in vitro stable isotope tracing.

glycine_cleavage_system cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine (¹³C-2, ¹⁵N) GCS Glycine Cleavage System (GCS) Glycine->GCS MethyleneTHF 5,10-Methylene-THF (¹³C) GCS->MethyleneTHF ¹³C transfer CO2 CO₂ GCS->CO2 NH3 NH₃ (¹⁵N) GCS->NH3 ¹⁵N release THF Tetrahydrofolate (THF) THF->GCS OneCarbonPool One-Carbon Pool MethyleneTHF->OneCarbonPool Purine_Synthesis Purine Synthesis OneCarbonPool->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis OneCarbonPool->Thymidylate_Synthesis

Figure 2: The Glycine Cleavage System and its role in one-carbon metabolism.

glycine_serine_interconversion Glycine Glycine (¹³C-2, ¹⁵N) SHMT Serine Hydroxymethyltransferase (SHMT) Glycine->SHMT Serine Serine (¹³C, ¹⁵N) Serine->SHMT SHMT->Serine ¹³C, ¹⁵N incorporation THF Tetrahydrofolate (THF) SHMT->THF MethyleneTHF 5,10-Methylene-THF (¹³C) MethyleneTHF->SHMT

Figure 3: Interconversion of Glycine and Serine.

References

Unlocking Cellular Dynamics: A Technical Guide to Glycine-2-13C,15N in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins and metabolites is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope labeling has emerged as a powerful tool for tracing metabolic pathways and quantifying molecular dynamics. Among these, Glycine-2-13C,15N, a non-radioactive, dual-labeled amino acid, offers a unique advantage for simultaneously tracking carbon and nitrogen fluxes within the cell. This technical guide provides a comprehensive overview of the applications of this compound in proteomics and metabolomics, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows. By enabling the precise measurement of metabolic flux and protein turnover, this compound serves as an indispensable tracer for researchers seeking to gain deeper insights into cellular function in both health and disease.[1][2]

Core Applications of this compound

The dual labeling of glycine at the second carbon (¹³C) and the amino group (¹⁵N) provides a versatile tool for a range of applications in proteomics and metabolomics.

Metabolomics and Metabolic Flux Analysis (MFA)

This compound is extensively used as a tracer in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.[1] By introducing the labeled glycine into a biological system, researchers can track the incorporation of its heavy isotopes into downstream metabolites.[1] This dynamic information is crucial for understanding how metabolic networks are regulated and respond to various stimuli.[1]

The dual label is particularly advantageous for dissecting complex metabolic networks where carbon and nitrogen metabolism are intertwined. For instance, it allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. Key metabolic pathways elucidated using this compound include the glycine cleavage system, serine biosynthesis, and de novo purine synthesis.

Proteomics and Protein Turnover Studies

In proteomics, this compound is utilized to measure protein turnover rates. When cells are cultured in media containing this labeled amino acid, it is incorporated into newly synthesized proteins. By tracking the rate of incorporation and dilution of the label, researchers can determine the synthesis and degradation rates of individual proteins or the entire proteome. This is a fundamental aspect of understanding protein homeostasis and its dysregulation in disease.

Furthermore, this compound can be employed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantitative proteomics, allowing for the accurate comparison of protein abundance between different experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Glycine-2-¹³C,¹⁵N and related stable isotope labeling techniques.

Table 1: Metabolic Flux Rates Determined with Glycine Tracers

Organism/Cell LinePathwayFlux MeasuredTracer UsedFlux Rate (μmol/kg·h)Reference
Healthy HumansGlycine MetabolismTotal Glycine Flux[1,2-¹³C₂]glycine463 ± 55
Healthy HumansSerine BiosynthesisSerine Synthesis from Glycine[1,2-¹³C₂]glycine193 ± 28
Healthy HumansGlycine Cleavage SystemGlycine Decarboxylation[1,2-¹³C₂]glycine190 ± 41
M. bovis BCGGlycine BiosynthesisGlycine Hydroxymethyltransferase[¹³C₃]-glycerol & [¹⁵N₁]-ammonium chlorideBidirectional

Table 2: Protein Synthesis and Turnover Rates Measured with Glycine Tracers

SubjectProtein PoolTracer UsedFractional Synthesis Rate (%/day)Reference
Young Adult ManAlbumin[¹⁵N]glycine6.8 (based on amino acids)
Young Adult ManAlbumin[¹⁵N]glycine3.3 (based on urea)
Young Adult Manγ-globulin[¹⁵N]glycine4.3
Young Adult Manα-globulin, fibrinogen[¹⁵N]glycine26.4

Table 3: Isotope Incorporation Efficiency

Cell LineLabeled Amino AcidIncorporation EfficiencyDurationReference
HEK293[¹⁵N, ¹³C₂]-GlycineHigh (specific % not stated, but sufficient for NMR)Not specified
Murine Embryonic Stem Cellsamide-¹⁵N-GlnNearly complete72 hours
Spodoptera frugiperda (Sf9)¹⁵N and ¹³C algal amino acid extracts~80%Not specified

Key Metabolic Pathways and Experimental Workflows

Visualizing the flow of atoms and experimental procedures is crucial for understanding the application of this compound.

Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key metabolic pathways where this compound acts as a tracer.

Glycine_Cleavage_System Glycine Cleavage System (GCS) Glycine Glycine (¹³C₂, ¹⁵N) P_protein P-protein (PLP) Glycine->P_protein Decarboxylation CO2 ¹³CO₂ P_protein->CO2 H_protein_aminomethyl H-protein-CH₂(¹³C)-¹⁵NH₂ P_protein->H_protein_aminomethyl T_protein T-protein H_protein_aminomethyl->T_protein Methylene_THF 5,10-Methylene-THF (¹³C) T_protein->Methylene_THF NH3 ¹⁵NH₃ T_protein->NH3 H_protein_reduced H-protein (reduced) T_protein->H_protein_reduced THF Tetrahydrofolate (THF) THF->T_protein L_protein L-protein H_protein_reduced->L_protein NADH NADH + H⁺ L_protein->NADH H_protein_oxidized H-protein (oxidized) L_protein->H_protein_oxidized NAD NAD⁺ NAD->L_protein H_protein_oxidized->P_protein

Glycine Cleavage System (GCS) Workflow

Serine_Glycine_Interconversion Serine and Glycine Interconversion Serine Serine SHMT Serine Hydroxymethyl- transferase (SHMT) Serine->SHMT Glycine Glycine (¹³C₂, ¹⁵N) Glycine->SHMT SHMT->Serine Reverse Reaction SHMT->Glycine THF Tetrahydrofolate (THF) SHMT->THF Methylene_THF 5,10-Methylene-THF (¹³C) SHMT->Methylene_THF THF->SHMT Methylene_THF->SHMT

Interconversion of Serine and Glycine

Purine_Synthesis De Novo Purine Biosynthesis cluster_inputs Precursors Glycine Glycine (¹³C₂, ¹⁵N) Purine_Ring Purine Ring (Incorporates ¹³C and ¹⁵N) Glycine->Purine_Ring C4, C5, N7 Aspartate Aspartate Aspartate->Purine_Ring N1 Glutamine Glutamine Glutamine->Purine_Ring N3, N9 CO2 CO₂ CO2->Purine_Ring C6 Formate Formate (from Methylene-THF) Formate->Purine_Ring C2, C8

Incorporation of Glycine into the Purine Ring
Experimental Workflows

The following diagrams illustrate typical experimental workflows for proteomics and metabolomics studies using this compound.

SILAC_Workflow SILAC Workflow with Glycine-2-¹³C,¹⁵N cluster_culture Cell Culture Light_Culture Control Cells (Light Medium + Unlabeled Glycine) Harvest Harvest and Mix Cells 1:1 Light_Culture->Harvest Heavy_Culture Treated Cells (Heavy Medium + Glycine-2-¹³C,¹⁵N) Heavy_Culture->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis (Quantify Peptide Ratios) LC_MS->Analysis

Quantitative Proteomics (SILAC) Workflow

MFA_Workflow Metabolic Flux Analysis Workflow Culture Cell Culture with Glycine-2-¹³C,¹⁵N Quench Metabolic Quenching Culture->Quench Extraction Metabolite Extraction Quench->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis_MS LC-MS or GC-MS Analysis Extraction->Analysis_MS Derivatization->Analysis_MS MID_Analysis Mass Isotopomer Distribution (MID) Analysis Analysis_MS->MID_Analysis Flux_Calculation Computational Flux Modeling MID_Analysis->Flux_Calculation

Metabolomics and Flux Analysis Workflow

Detailed Experimental Protocols

Protocol 1: SILAC-based Quantitative Proteomics using this compound

This protocol outlines the key steps for a typical SILAC experiment using this compound.

1. Media Preparation:

  • Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that lack glycine.

  • Supplement one batch of media with natural abundance ("light") glycine to a final concentration suitable for the cell line. This will be the "light" medium.

  • Supplement the second batch of media with this compound to the same final concentration. This will be the "heavy" medium.

  • Add dialyzed fetal bovine serum (dFBS) to both media to minimize the concentration of unlabeled glycine.

2. Cell Culture and Labeling:

  • Culture two separate populations of the cells of interest.

  • Adapt one population to the "heavy" medium by passaging the cells for at least five to six doublings to ensure near-complete incorporation of the labeled glycine. The other population is cultured in the "light" medium.

  • Monitor the incorporation efficiency by mass spectrometry if necessary.

3. Experimental Treatment:

  • Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as a control.

4. Cell Harvesting and Lysis:

  • Harvest both "light" and "heavy" cell populations.

  • Count the cells from each population and mix them in a 1:1 ratio.

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

5. Protein Digestion:

  • Quantify the protein concentration of the cell lysate.

  • Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.

6. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The mass difference between the pairs will depend on the number of glycine residues in the peptide.

  • Calculate protein ratios based on the averaged ratios of their constituent peptides.

Protocol 2: Metabolite Extraction and Analysis for Metabolic Flux Analysis

This protocol describes the general steps for preparing and analyzing samples for MFA using this compound.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a known concentration of this compound for a specific duration to achieve isotopic steady-state or for a time-course analysis.

2. Metabolic Quenching:

  • Rapidly arrest all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by flash-freezing the cells in liquid nitrogen or by using a cold quenching solution (e.g., -80°C methanol).

3. Metabolite Extraction:

  • Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

  • Vortex and centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the metabolites.

4. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation). For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract can often be reconstituted in an appropriate solvent.

5. Mass Spectrometry Analysis:

  • Analyze the prepared samples using GC-MS or LC-MS to separate and detect the metabolites.

  • Acquire full scan mass spectra to determine the mass isotopomer distributions (MIDs) of key metabolites.

6. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use the MIDs of the labeled metabolites as input for computational models to calculate the intracellular metabolic fluxes.

Conclusion

This compound is a powerful and versatile tool for researchers in proteomics and metabolomics. Its ability to simultaneously trace both carbon and nitrogen atoms provides a comprehensive view of cellular metabolism and protein dynamics. By applying the principles and protocols outlined in this guide, scientists can leverage the unique advantages of this stable isotope tracer to gain deeper insights into the complex biological systems they study, ultimately advancing our understanding of health and disease and paving the way for novel therapeutic interventions. The continued development of analytical instrumentation and computational modeling will further enhance the utility of this compound in systems biology research.

References

Methodological & Application

"Glycine-2-13C,15N" metabolic flux analysis protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Metabolic Flux Analysis Using Glycine-2-13C,15N for Tracing Central Carbon and Nitrogen Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a critical hallmark of many diseases, including cancer. Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantitatively monitor metabolic fluxes.[1] Glycine, a non-essential amino acid, plays a central role in cellular metabolism, contributing to one-carbon (1C) metabolism, nucleotide biosynthesis, and protein synthesis.[2][3] The use of dual-labeled [2-¹³C, ¹⁵N]glycine allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a deeper understanding of their metabolic fates.[4] This protocol details a comprehensive method for conducting metabolic flux analysis using [2-¹³C, ¹⁵N]glycine in cultured mammalian cells, from cell culture and labeling to sample preparation and data analysis.

Key Applications

  • Elucidating the contribution of glycine to one-carbon metabolism and nucleotide synthesis.

  • Investigating the interplay between carbon and nitrogen metabolism.[4]

  • Assessing the impact of drug candidates on glycine and one-carbon metabolism.

  • Identifying metabolic vulnerabilities in disease models.

Metabolic Pathways of Glycine

Glycine is a key node in cellular metabolism. The carbon and nitrogen from [2-¹³C, ¹⁵N]glycine can be traced through several interconnected pathways. The ¹³C label on the alpha-carbon and the ¹⁵N label on the amino group allow for precise tracking of these atoms.

GlycineMetabolism Glycine This compound Serine Serine Glycine->Serine SHMT Purines Purines (A, G) Glycine->Purines de novo synthesis Proteins Protein Synthesis Glycine->Proteins MethyleneTHF 5,10-Methylene-THF Glycine->MethyleneTHF GCS (Glycine Cleavage System) CO2_NH4 CO2 + NH4+ Glycine->CO2_NH4 GCS Serine->Glycine SHMT Serine->MethyleneTHF MethyleneTHF->Serine Formate Formate MethyleneTHF->Formate dTMP dTMP MethyleneTHF->dTMP Formate->Purines

Caption: Metabolic fate of [2-¹³C,¹⁵N]glycine in central metabolism.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using [2-¹³C, ¹⁵N]glycine involves several key stages, from cell culture to data interpretation.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture and Seeding B 2. Isotope Labeling (this compound) A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D Sample Analysis E 5. Data Processing (Peak Integration, Natural Abundance Correction) D->E F 6. Metabolic Flux Analysis E->F G 7. Biological Interpretation F->G Biological Interpretation

Caption: Overall experimental workflow for glycine metabolic flux analysis.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates but can be adapted for other formats.

Materials

  • [Glycine-2-¹³C,¹⁵N] (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) lacking glycine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of reaching -9°C and 15,000 x g

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure

1. Cell Culture and Seeding a. Culture cells of interest in their standard growth medium. b. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. A typical seeding density is 0.5 x 10⁶ to 1 x 10⁶ cells per well. c. Allow cells to attach and grow for 24 hours.

2. Isotope Labeling a. Prepare the labeling medium: supplement glycine-free medium with 10% dFBS and the desired concentration of [Glycine-2-¹³C,¹⁵N]. The concentration should be similar to that in standard medium (e.g., 0.4 mM for DMEM). b. Aspirate the standard growth medium from the wells. c. Gently wash the cells once with pre-warmed, glycine-free medium. d. Add 2 mL of the pre-warmed labeling medium to each well. e. Incubate the cells for a desired period. The duration depends on the pathways of interest; for rapid pathways like glycolysis and the TCA cycle, a time course of 0, 1, 4, and 8 hours is recommended to approach isotopic steady state.

3. Metabolite Extraction a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer. d. Add 1 mL of -80°C 80% methanol to each well to quench metabolism. e. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. f. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins. g. Transfer the supernatant, which contains the polar metabolites, to a new tube. h. Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator. i. Store the dried extracts at -80°C until LC-MS analysis.

4. Sample Preparation for LC-MS/MS a. Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, for LC-MS analysis. b. Vortex the samples and centrifuge at high speed to pellet any insoluble material. c. Transfer the supernatant to LC-MS vials.

5. LC-MS/MS Analysis a. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. b. Use a chromatography method suitable for separating polar metabolites, such as HILIC or reversed-phase with an ion-pairing agent. c. The mass spectrometer should be operated in negative ion mode to detect many of the key metabolites in central carbon metabolism. d. Collect full scan data to observe all mass isotopologues of the metabolites of interest.

6. Data Analysis a. Integrate the peak areas for all isotopologues of glycine and downstream metabolites. b. Correct the raw data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). c. Calculate the fractional labeling for each metabolite to determine the extent of incorporation of the labeled atoms. d. Use the corrected mass isotopomer distributions (MIDs) to infer metabolic fluxes through computational modeling software (e.g., INCA, VANTED).

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites from [Glycine-2-¹³C,¹⁵N]

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment X
GlycineM+2 (¹³C1, ¹⁵N1)98.5 ± 0.598.2 ± 0.6
SerineM+2 (¹³C1, ¹⁵N1)45.2 ± 2.130.5 ± 1.8
ATPM+1 (¹⁵N1)15.8 ± 1.210.1 ± 0.9
ATPM+2 (¹³C1, ¹⁵N1)8.3 ± 0.75.2 ± 0.5
dTMPM+1 (¹³C1)12.1 ± 1.56.7 ± 1.1

Data are presented as mean ± standard deviation for n=3 biological replicates. Data is illustrative.

Table 2: Relative Metabolic Fluxes Calculated from Isotopic Labeling Data

Metabolic FluxRelative Flux (Control)Relative Flux (Treatment X)Fold Change
Glycine -> Serine100 ± 865 ± 60.65
Serine -> Glycine30 ± 428 ± 30.93
Glycine Cleavage System50 ± 575 ± 71.50
de novo Purine Synthesis100 ± 1055 ± 90.55

Fluxes are normalized to the control condition. Data is illustrative.

Conclusion

This protocol provides a robust framework for investigating the metabolic fate of glycine using [Glycine-2-¹³C,¹⁵N] as a tracer. By carefully following these experimental and analytical steps, researchers can gain valuable insights into the regulation of central carbon and nitrogen metabolism, which can aid in the discovery and development of novel therapeutic strategies. The dual-labeling approach offers a powerful tool to dissect the complex metabolic networks that support cellular function in health and disease.

References

Unambiguous Protein Resonance Assignment using 13C, 15N Glycine Labeling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. A critical step in this process is the unambiguous assignment of NMR signals to specific nuclei within the protein. For larger proteins, spectral overlap in multi-dimensional NMR experiments presents a significant challenge. Isotopic labeling, where proteins are enriched with NMR-active isotopes like ¹³C and ¹⁵N, is essential to alleviate this congestion.[1]

Selective amino acid labeling, where only specific residue types are isotopically labeled, offers a powerful strategy to simplify complex NMR spectra and facilitate resonance assignment. Glycine, with its unique conformational flexibility and distinct Cα chemical shift, often plays a crucial role in protein structure and function. This application note details the principles and a comprehensive protocol for the selective labeling of glycine residues with ¹³C and ¹⁵N for NMR-based protein assignment.

Principle of the Method

The selective labeling of glycine residues is typically achieved by growing a protein-expressing microorganism, commonly Escherichia coli, in a minimal medium where the primary carbon and nitrogen sources are unlabeled.[2][3] Supplementing this medium with ¹³C and ¹⁵N-labeled glycine allows for its direct incorporation into the protein of interest during synthesis.

A key challenge in this approach is metabolic scrambling, where the isotopes from the labeled glycine are transferred to other amino acids through various metabolic pathways.[2] Glycine can be a precursor for other amino acids, particularly serine and threonine, which can lead to unintended labeling and complicate spectral analysis.[2] Careful optimization of the experimental conditions, such as the timing of induction and the composition of the growth medium, is crucial to minimize this effect.

The unique feature of glycine, being the only amino acid without a Cβ atom and possessing two Hα protons, provides a distinct spectral signature that simplifies the assignment process. By acquiring specific NMR experiments on a glycine-labeled sample, the signals corresponding to glycine residues can be readily identified and assigned, providing valuable anchor points for the complete backbone assignment of the protein.

Applications

Selective ¹³C, ¹⁵N glycine labeling is a valuable tool for a variety of NMR applications in structural biology and drug discovery:

  • Facilitating Backbone Resonance Assignment: By reducing spectral complexity, glycine labeling provides a set of unambiguously assigned "seed" resonances. These can be used to confidently initiate and verify the sequential backbone walk in larger proteins.

  • Probing Protein Dynamics: The unique flexibility of glycine residues often places them in functionally important regions such as loops and active sites. Studying the NMR signals of labeled glycines can provide insights into local protein dynamics and conformational changes upon ligand binding.

  • Structural Studies of Large Proteins and Complexes: For high molecular weight systems where uniform labeling leads to severe signal overlap and broadening, selective labeling is often a prerequisite for obtaining meaningful structural information.

  • Validation of Assignments from Automated Platforms: Glycine-specific data can be used to validate and refine assignments generated by automated NMR data analysis software.

Experimental Protocols

This section provides a detailed protocol for the selective ¹³C, ¹⁵N glycine labeling of a protein expressed in E. coli.

Protocol 1: Expression and Labeling of Target Protein
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Starter Culture: Inoculate a 50 mL sterile LB medium with a single colony of the transformed cells. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture Growth (Unlabeled Phase): The following day, use the starter culture to inoculate 1 L of M9 minimal medium. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Gently resuspend the cell pellet in 250 mL of fresh M9 minimal medium pre-warmed to 20°C. This step helps to remove any remaining unlabeled nutrients.

    • Add ¹³C, ¹⁵N-labeled glycine to a final concentration of 200 mg/L.

    • Allow the cells to adapt for 30-45 minutes at 20°C with shaking.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at 20°C for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification

Purify the labeled protein using a standard protocol suitable for the specific protein, such as affinity chromatography followed by size-exclusion chromatography. It is crucial to monitor the purification process by SDS-PAGE to ensure the purity and integrity of the labeled protein.

Protocol 3: NMR Data Acquisition
  • Sample Preparation: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. Typical protein concentrations range from 0.5 to 1.0 mM.

  • NMR Experiments: Acquire a series of heteronuclear NMR experiments to identify and assign the glycine resonances. Recommended experiments include:

    • ¹H-¹⁵N HSQC: This experiment will show cross-peaks for the backbone amide proton and nitrogen of each glycine residue.

    • HNCA: This 3D experiment correlates the amide proton and nitrogen of a residue with the Cα chemical shifts of the same residue (i) and the preceding residue (i-1). For glycine residues, the distinct Cα chemical shift (typically 43-47 ppm) will help in their identification.

    • HN(CO)CA: This 3D experiment correlates the amide proton and nitrogen of a residue with the Cα chemical shift of the preceding residue (i-1). This is useful for sequential assignment.

    • ¹H-¹³C HSQC: This experiment will show the correlation between the Hα and Cα of the labeled glycine residues.

Data Presentation

The following table summarizes typical quantitative data obtained from a selective glycine labeling experiment. Actual values will vary depending on the specific protein and expression system.

ParameterTypical ValueNotes
Protein Yield 5-20 mg/L of cultureHighly dependent on the protein's expression level and solubility.
¹⁵N Incorporation Efficiency > 95%Can be assessed by mass spectrometry.
¹³C Incorporation Efficiency > 95%Can be assessed by mass spectrometry.
Metabolic Scrambling to Serine < 10%Can be estimated by comparing the number of observed serine peaks in the ¹H-¹⁵N HSQC to the expected number.
Glycine Cα Chemical Shift Range 43 - 47 ppmA characteristic range that aids in identification.
Typical NMR Sample Concentration 0.5 - 1.0 mMHigher concentrations are generally better for signal-to-noise.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind using glycine labeling for NMR protein assignment.

experimental_workflow cluster_prep Cell Culture and Labeling cluster_purification Protein Purification cluster_nmr NMR Spectroscopy Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Main_Culture Growth in M9 Minimal Medium Starter_Culture->Main_Culture Induction Induction & Addition of [¹³C, ¹⁵N]-Glycine Main_Culture->Induction Expression Protein Expression Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Purification of Labeled Protein Harvesting->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Acquisition Acquisition of NMR Data NMR_Sample_Prep->NMR_Acquisition Data_Analysis Data Analysis and Assignment NMR_Acquisition->Data_Analysis

Caption: Experimental workflow for 13C, 15N glycine labeling.

assignment_logic cluster_spectra NMR Spectra cluster_analysis Assignment Process HSQC_15N ¹H-¹⁵N HSQC Identify_Gly Identify Glycine Signals (Distinct Cα Shift) HSQC_15N->Identify_Gly Provides Glycine Amide Signals HNCA 3D HNCA HNCA->Identify_Gly Confirms Glycine via Cα Shift HSQC_13C ¹H-¹³C HSQC HSQC_13C->Identify_Gly Confirms Glycine via Hα-Cα Correlation Assign_Gly Assign Specific Glycines Identify_Gly->Assign_Gly Sequential_Walk Initiate Sequential Backbone Walk Assign_Gly->Sequential_Walk Final_Assignment Complete Backbone Assignment Sequential_Walk->Final_Assignment

Caption: Logic of glycine labeling for protein NMR assignment.

References

Application Notes and Protocols for In Vivo Studies Using Glycine-2-13C,15N Infusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, a non-essential amino acid, is a fundamental component in numerous critical metabolic pathways. It serves as a precursor for the synthesis of proteins, glutathione, heme, creatine, and nucleic acids. The use of stable isotope-labeled glycine, such as Glycine-2-13C,15N, in in vivo studies provides a powerful tool to dynamically trace the flux of glycine through these pathways. This dual-labeled tracer allows for the simultaneous tracking of both the carbon backbone and the amino group of glycine, offering a comprehensive view of its metabolic fate.

These application notes provide a detailed protocol for conducting in vivo studies using a primed, constant infusion of this compound, primarily adapted from established methodologies for similar glycine tracers. The protocols are intended to guide researchers in quantifying glycine flux, and its contribution to various metabolic endpoints, including glutathione and protein synthesis, and one-carbon metabolism.

Key Applications

  • Quantification of Whole-Body Glycine Flux: Determine the rate of appearance of glycine in the plasma, providing insights into overall glycine metabolism.

  • Measurement of Protein Synthesis: The incorporation of 15N from glycine into proteins can be used to calculate fractional and absolute protein synthesis rates.

  • Investigation of Glutathione Synthesis: Trace the incorporation of both 13C and 15N from glycine into the tripeptide glutathione, a key antioxidant.

  • Elucidation of One-Carbon Metabolism: The 2-carbon of glycine is a significant source of one-carbon units for the synthesis of purines, thymidylate, and for methylation reactions. Tracing the 13C label can quantify the contribution of glycine to these pathways.

Experimental Protocols

This protocol is adapted from the primed, constant infusion methodology described by Lamers et al. (2007) for [1,2-13C2]glycine in human subjects.[1][2] This method is well-suited for achieving isotopic steady-state in plasma, which is crucial for accurate kinetic analysis.

Materials
  • This compound (sterile, pyrogen-free, for injection)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)

  • Breath collection bags or equipment

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Subject Preparation
  • Subjects should fast overnight (typically 8-12 hours) prior to the infusion study to achieve a post-absorptive state.

  • Water can be consumed ad libitum.

  • Two intravenous catheters are placed: one for the infusion of the tracer and the other in the contralateral arm for blood sampling.

Infusion Protocol

A primed, constant infusion is recommended to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.

  • Priming Dose: A bolus injection of the tracer is administered to quickly fill the metabolic pool.

    • Dose: 9.26 µmol/kg body weight of this compound.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion is started.

    • Infusion Rate: 9.26 µmol/kg/hour of this compound.

    • Duration: A 6 to 9-hour infusion is typically sufficient to reach isotopic steady-state for glycine and its metabolic products.[1]

Sample Collection
  • Blood Samples:

    • Collect a baseline blood sample before the start of the infusion (t=0).

    • Collect blood samples at regular intervals during the infusion. A suggested schedule is at 30, 60, 90, 120, 150, 180, 240, 300, 360, 420, 480, and 540 minutes.[1]

    • Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Breath Samples:

    • Collect a baseline breath sample before the infusion.

    • Collect breath samples at regular intervals during the infusion to measure the enrichment of 13CO2, which provides an indication of glycine oxidation.

Sample Analysis
  • Plasma samples are processed to isolate amino acids and other metabolites of interest.

  • Isotopic enrichment of this compound and its metabolic products (e.g., labeled serine, glutathione, and protein-bound amino acids) in plasma is determined by GC-MS or LC-MS/MS.

  • Isotopic enrichment of 13CO2 in breath samples is analyzed using isotope ratio mass spectrometry (IRMS).

Data Presentation

The following tables summarize representative quantitative data from in vivo glycine tracer studies. The values presented here are based on studies using similar glycine isotopologues and serve as a reference for expected outcomes.

Table 1: Glycine and Serine Kinetics in Healthy Adults [1]

ParameterValue (µmol/kg/h)Standard Error of Mean (SEM)
Total Glycine Flux46355
Glycine Decarboxylation19041
Serine Synthesis from Glycine19328

Table 2: Contribution of Glycine to One-Carbon Metabolism and Serine Synthesis

Metabolic FatePercentage of Total Glycine Flux
Glycine Decarboxylation (via GCS)39% ± 6%
Serine Synthesis (via SHMT)41%
Serine Synthesis using Glycine-derived one-carbon unit46% of glycine-to-serine conversion

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a primed, constant infusion study with this compound.

experimental_workflow cluster_preparation Preparation cluster_infusion Infusion cluster_sampling Sampling cluster_analysis Analysis subject_prep Subject Preparation (Fasting, Catheterization) priming Priming Dose (Bolus Injection) subject_prep->priming tracer_prep Tracer Preparation (Sterile this compound Solution) tracer_prep->priming infusion Constant Infusion priming->infusion blood_sampling Blood Sampling (Timed Intervals) infusion->blood_sampling breath_sampling Breath Sampling (Timed Intervals) infusion->breath_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) breath_sampling->ms_analysis sample_processing->ms_analysis data_analysis Kinetic Modeling and Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for in vivo stable isotope infusion studies.

Glycine Metabolic Pathways

The following diagrams illustrate the central role of glycine in major metabolic pathways.

Glycine Metabolism Overview

glycine_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation & Conversion Glycine This compound Protein Protein Synthesis Glycine->Protein 15N incorporation Glutathione Glutathione Synthesis Glycine->Glutathione 13C, 15N incorporation Heme Heme Synthesis Glycine->Heme Creatine Creatine Synthesis Glycine->Creatine Purines Purine Synthesis Glycine->Purines GCS Glycine Cleavage System (GCS) Glycine->GCS Serine Serine Glycine->Serine One_Carbon One-Carbon Units (5,10-Methylene-THF) GCS->One_Carbon 13C transfer CO2 13CO2 GCS->CO2 13C release Serine->Glycine One_Carbon->Serine

Caption: Overview of major metabolic pathways involving glycine.

Glutathione Synthesis Pathway

glutathione_synthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine This compound GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS Glutathione Glutathione (labeled) GCL->gamma_GC GS->Glutathione

Caption: De novo synthesis pathway of glutathione.

Glycine and One-Carbon Metabolism

one_carbon_metabolism Glycine This compound SHMT Serine Hydroxymethyl- transferase (SHMT) Glycine->SHMT GCS Glycine Cleavage System (GCS) Glycine->GCS Serine Serine Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT THF->GCS Methylene_THF 5,10-Methylene-THF (13C-labeled) Purine_Synth Purine Synthesis Methylene_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Methionine_Synth Methionine Synthesis Methylene_THF->Methionine_Synth SHMT->Methylene_THF GCS->Methylene_THF

Caption: Glycine's role in one-carbon metabolism.

References

Application Note: Tracing Glycine Metabolism and Serine Synthesis with Glycine-2-13C,15N Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry for tracing metabolic pathways and quantifying metabolite turnover.[1][2] Glycine, a non-essential amino acid, is a central metabolite involved in numerous cellular processes, including one-carbon metabolism, nucleotide synthesis, and the synthesis of proteins, glutathione, and serine. Glycine-2-13C,15N is a stable isotope-labeled form of glycine that serves as a tracer to investigate these pathways.[3] By introducing this labeled glycine into cell cultures or in vivo models, researchers can track the incorporation of the 13C and 15N isotopes into downstream metabolites, providing insights into metabolic flux and enzyme activity. This application note provides a detailed protocol for sample preparation and analysis of this compound labeled samples using mass spectrometry.

Signaling Pathway of Glycine and Serine Metabolism

Glycine and serine are interconvertible through the action of serine hydroxymethyltransferase (SHMT). This reaction is a key entry point for one-carbon units into the folate cycle, which is crucial for the synthesis of purines, thymidine, and other essential biomolecules. The Glycine Cleavage System (GCS) also plays a critical role in glycine catabolism. Tracing the flow of the labeled carbon and nitrogen from this compound through these pathways can elucidate the dynamics of one-carbon metabolism.

GlycineSerineMetabolism Glycine_labeled This compound Serine Serine Glycine_labeled->Serine SHMT1/2 GCS Glycine Cleavage System (GCS) Glycine_labeled->GCS Glycine_unlabeled Glycine Serine->Glycine_unlabeled SHMT1/2 THF THF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->THF Purines_Thymidine Purines, Thymidine Methylene_THF->Purines_Thymidine GCS->Methylene_THF C1 unit CO2_NH3 13CO2 + 15NH3 GCS->CO2_NH3

Caption: Metabolic fate of this compound in one-carbon metabolism.

Experimental Workflow

The overall experimental workflow for a this compound labeling experiment involves several key stages, from cell culture and labeling to metabolite extraction and mass spectrometry analysis.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Seed Cells B Culture in Glycine-Free Medium A->B C Add this compound B->C D Quench Metabolism (e.g., with liquid N2) C->D E Metabolite Extraction (e.g., 80% Methanol) D->E F Centrifuge to Remove Debris E->F G Dry Metabolite Extract F->G H Reconstitute Sample G->H I LC-MS/MS Analysis H->I J Data Analysis (Isotopologue Distribution) I->J

Caption: General workflow for this compound labeling experiments.

Protocols

I. Cell Culture and Labeling
  • Cell Seeding: Seed cells at an appropriate density in standard culture medium and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed culture medium deficient in glycine but supplemented with this compound. The final concentration of the labeled glycine should be similar to that in standard medium.

  • Incubation: Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to hours to track the kinetics of label incorporation.

II. Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add liquid nitrogen directly to the culture dish to flash-freeze the cells.[4]

  • Extraction Solvent: Add a pre-chilled extraction solvent, such as 80% methanol, to the frozen cells.[4]

  • Cell Lysis: Scrape the cells and transfer the cell lysate and extraction solvent to a microcentrifuge tube.

  • Freeze-Thaw Cycles: Subject the samples to three cycles of freezing in liquid nitrogen and thawing at 37°C to ensure complete cell lysis.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

III. Sample Preparation for Mass Spectrometry

For the analysis of amino acids, derivatization is often necessary to improve chromatographic separation and ionization efficiency, especially for GC-MS.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as a mixture of acetonitrile and water.

  • Derivatization (for GC-MS):

    • Esterification: Add a solution of butanol-acetyl chloride (4:1 v/v) and heat at 100°C for 1 hour.

    • Trifluoroacetylation: Add trifluoroacetic anhydride and heat at 60°C for 20 minutes.

    • Alternatively, a two-step derivatization can be performed by first adding acidified methanol and heating at 100°C for 1 hour, followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone.

Data Presentation

The primary data output from a stable isotope labeling experiment is the isotopologue distribution of the targeted metabolites. This data can be presented in tabular format to show the fractional abundance of each isotopologue.

Table 1: Hypothetical Isotopologue Distribution of Serine after Labeling with this compound

Time (hours)M+0 (Unlabeled)M+1 (15N)M+2 (13C1)M+3 (13C1, 15N)
095.0%4.5%0.4%0.1%
185.2%8.3%5.5%1.0%
460.7%15.1%20.2%4.0%
1235.4%20.5%35.8%8.3%
2420.1%22.3%45.1%12.5%

Table 2: Mass Spectrometry Parameters for Targeted Analysis of Glycine and Serine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glycine (Unlabeled)76.0330.0115
This compound78.0331.0115
Serine (Unlabeled)106.0460.0212
Serine (from labeled Glycine)108.0461.0212

Conclusion

The use of this compound in conjunction with mass spectrometry provides a robust method for investigating the intricate network of metabolic pathways involving glycine and serine. The protocols outlined in this application note offer a comprehensive guide for researchers to perform these experiments, from initial cell culture to the final data analysis. Careful sample preparation is critical for obtaining high-quality, reproducible data that can shed light on cellular metabolism in both normal and disease states.

References

Application Notes and Protocols: Tracing Central Carbon Metabolism with Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Glycine, a key node in central carbon metabolism, serves as a precursor for the synthesis of proteins, purines, and glutathione.[2] The dual-labeled isotopologue, Glycine-2-13C,15N, offers a unique tool to simultaneously trace the fate of both the carbon backbone and nitrogen of glycine. This allows for a detailed investigation of one-carbon metabolism, serine biosynthesis, and their contributions to downstream biosynthetic pathways crucial in various physiological and pathological states, including cancer.[2][3]

The 2-carbon of glycine is of particular interest as it is transferred to tetrahydrofolate (THF) by the mitochondrial glycine cleavage system (GCS), forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This one-carbon unit is a critical building block for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[3] By tracing the 13C label at the C2 position, researchers can dissect the contribution of glycine to these essential pathways. The concurrent 15N label allows for the tracking of the glycine nitrogen through transamination and other nitrogen-transfer reactions.

These application notes provide a comprehensive guide to using this compound for studying central carbon metabolism in cell culture, including detailed experimental protocols, data presentation guidelines, and visualizations of key metabolic pathways and workflows.

Key Metabolic Pathways Traced by this compound

This compound serves as a tracer for several interconnected pathways central to cellular metabolism. The labels from this molecule can be tracked into a variety of downstream metabolites, providing insights into the activity of these pathways.

One-Carbon Metabolism via the Glycine Cleavage System (GCS)

The primary fate of the 2-carbon of glycine is its entry into one-carbon metabolism through the action of the mitochondrial GCS. This system decarboxylates glycine, transferring the C2 carbon to THF to form 5,10-CH2-THF. This one-carbon unit can then be used for:

  • Serine Synthesis: The 13C label can be incorporated into serine through the action of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of glycine and 5,10-CH2-THF to serine. The resulting serine will be labeled as Serine-2-13C,15N.

  • Thymidylate (dTMP) Synthesis: The one-carbon unit from glycine can be used for the synthesis of dTMP from dUMP, a critical step in DNA synthesis. The resulting dTMP will be labeled with 13C.

  • Purine Synthesis: The C2 and C8 positions of the purine ring are derived from one-carbon units. Tracing 13C from this compound into purines can quantify the contribution of glycine to de novo purine synthesis.

  • Methionine Synthesis: The one-carbon unit can be used to remethylate homocysteine to form methionine, which is a key methyl donor for various methylation reactions.

Glycine_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Glycine_2_13C_15N This compound GCS Glycine Cleavage System (GCS) Glycine_2_13C_15N->GCS SHMT SHMT Glycine_2_13C_15N->SHMT m_5_10_CH2_THF 5,10-CH2-13C-THF GCS->m_5_10_CH2_THF 13C THF THF THF->GCS c_5_10_CH2_THF 5,10-CH2-13C-THF m_5_10_CH2_THF->c_5_10_CH2_THF Export c_5_10_CH2_THF->SHMT dTMP dTMP-13C c_5_10_CH2_THF->dTMP Purines Purines-13C (C2, C8) c_5_10_CH2_THF->Purines Methionine Methionine-methyl-13C c_5_10_CH2_THF->Methionine Serine Serine-2-13C,15N SHMT->Serine dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Homocysteine->Methionine

Metabolic fate of this compound in one-carbon metabolism.

Quantitative Data Presentation

Presenting quantitative data in a clear and structured format is crucial for the interpretation of stable isotope tracing experiments. The following tables provide examples of how to summarize isotopic enrichment data.

Table 1: Isotopic Enrichment in Key Metabolites Following [this compound] Tracing in Cell Culture (Hypothetical Data)

MetaboliteIsotopologueFractional Enrichment (%)
SerineM+1 (13C)15.2 ± 1.8
M+2 (13C, 15N)25.6 ± 2.5
GlycineM+2 (13C, 15N)98.5 ± 0.5
dTMPM+1 (13C)8.9 ± 1.1
Adenosine Monophosphate (AMP)M+1 (13C)5.4 ± 0.7
M+2 (2x13C)2.1 ± 0.3
Guanosine Monophosphate (GMP)M+1 (13C)6.1 ± 0.8
M+2 (2x13C)2.5 ± 0.4
MethionineM+1 (13C)3.7 ± 0.5

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is corrected for natural abundance.

Table 2: In Vivo Glycine-to-CO2 Flux in Healthy Adults

TracerParameterValue (μmol·h⁻¹·kg⁻¹)
[1,2-13C]glycineTotal 13CO2 production2.46 ± 0.52
[1-13C]glycine13CO2 production from C11.62 ± 0.23
Calculated13CO2 production from C20.84 ± 0.65

Adapted from Lamers et al. (2009). Data represents the rate of CO2 generation from infused glycine tracers.

Experimental Protocols

This section provides detailed protocols for a typical cell culture-based stable isotope tracing experiment using this compound.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Cell_Seeding Seed cells and grow to desired confluency Media_Change Replace with labeling medium containing this compound Cell_Seeding->Media_Change Incubation Incubate for defined time course Media_Change->Incubation Quenching Quench metabolism (e.g., cold methanol) Incubation->Quenching Extraction Extract metabolites Quenching->Extraction Phase_Separation Separate polar and non-polar phases Extraction->Phase_Separation Drying Dry metabolite extracts Phase_Separation->Drying Derivatization Derivatize for GC-MS (optional) Drying->Derivatization Analysis_MS LC-MS/MS or GC-MS Analysis Drying->Analysis_MS Direct infusion or LC Derivatization->Analysis_MS Data_Processing Process raw data Analysis_MS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

General workflow for a stable isotope tracing experiment.
Protocol 1: Cell Culture Labeling with this compound

Materials:

  • Cells of interest

  • Standard cell culture medium

  • Glycine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile tissue culture plates/flasks

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Prepare Labeling Medium:

    • Prepare glycine-free medium supplemented with dFBS. The use of dFBS is recommended to minimize the concentration of unlabeled small molecules from the serum.

    • Dissolve this compound in the glycine-free medium to the desired final concentration (e.g., the physiological concentration of glycine).

    • Sterile-filter the final labeling medium.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS to remove residual unlabeled glycine.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A steady-state labeling is typically achieved after 24-48 hours for many cell lines.

  • Harvesting:

    • At each time point, rapidly aspirate the labeling medium.

    • Proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (v/v in water)

  • Ice-cold water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Metabolism Quenching:

    • Place the culture plate on ice.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Incubate on ice for 5-10 minutes to quench all enzymatic activity.

  • Cell Lysis and Collection:

    • Scrape the cells from the plate in the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate metabolites using a HILIC column with a gradient of Mobile Phase A and B.

    • Detect and quantify the different isotopologues of glycine, serine, and other downstream metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor-product ion transitions for each metabolite and its labeled forms need to be optimized.

Table 3: Example MRM Transitions for Key Metabolites

MetaboliteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)
GlycineUnlabeled76.030.0
M+2 (13C, 15N)78.031.0
SerineUnlabeled106.060.0
M+1 (13C)107.061.0
M+2 (13C, 15N)108.061.0

Note: These are example transitions and should be optimized for the specific instrument and experimental conditions.

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

  • Calculate Fractional Enrichment: Determine the fractional enrichment of each isotopologue as a percentage of the total pool of that metabolite.

  • Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.

By following these protocols and data analysis steps, researchers can effectively utilize this compound to gain valuable insights into the dynamics of central carbon metabolism and its role in health and disease.

References

Tracing Amino Acid Metabolism with Glycine-2-13C,15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, the simplest amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and the major intracellular antioxidant, glutathione. Its metabolism is intricately linked with one-carbon metabolism through the folate and methionine cycles. Dysregulation of glycine metabolism has been implicated in various diseases, including cancer and metabolic disorders. Stable isotope tracing using doubly labeled Glycine-2-13C,15N offers a powerful tool to dissect the complexities of these pathways in both in vitro and in vivo models. The incorporation of both a heavy carbon and a heavy nitrogen atom allows for the simultaneous tracking of the carbon backbone and the amino group of glycine as it is metabolized, providing a detailed view of its metabolic fate.

This document provides detailed application notes and experimental protocols for tracing the metabolism of this compound. It is intended to guide researchers in designing and executing robust stable isotope tracing experiments to investigate amino acid metabolism, identify potential drug targets, and understand disease pathophysiology.

Applications

  • Elucidating the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) Activity: this compound can be used to trace the interconversion of glycine and serine, key reactions catalyzed by the GCS and SHMT enzymes.[1][2] This is crucial for understanding one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.

  • Investigating Glutathione (GSH) Biosynthesis: As a direct precursor for GSH, labeled glycine can be used to measure the rate of GSH synthesis and turnover.[3][4] This is particularly relevant in studying oxidative stress and cellular detoxification mechanisms.

  • Mapping Protein Synthesis and Turnover: The incorporation of labeled glycine into the proteome can be measured to determine rates of protein synthesis and degradation, providing insights into cellular growth and homeostasis.

  • Probing Purine Nucleotide Synthesis: The entire glycine molecule is incorporated into the purine ring. Tracing with this compound allows for the investigation of de novo purine synthesis pathways.[1]

  • Metabolic Flux Analysis (MFA): The data generated from this compound tracing can be integrated into metabolic models to quantify the flux through various interconnected pathways.

Key Metabolic Pathways

The metabolic fate of this compound can be traced through several key metabolic pathways. The dual label on the C2 carbon and the nitrogen atom allows for precise tracking of the molecule's journey.

Glycine_Metabolism Glycine This compound Serine Serine (M+1, M+2) Glycine->Serine SHMT (Cytosol/Mitochondria) Glutathione Glutathione (M+1, M+3) Glycine->Glutathione Glutathione Synthetase Purines Purines (M+3) Glycine->Purines de novo Purine Synthesis Proteins Proteins Glycine->Proteins Protein Synthesis CO2_NH3 13CO2 + 15NH3 Glycine->CO2_NH3 Glycine Cleavage System (Mitochondria) Formate Formate (M+1) Serine->Formate One-Carbon Metabolism Formate->Purines

Caption: Metabolic fate of this compound.

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol describes the general procedure for stable isotope tracing with this compound in adherent mammalian cell cultures.

Materials:

  • Adherent mammalian cells of interest

  • Complete culture medium (e.g., DMEM, MEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Glycine-free culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glycine-free medium with this compound to a final concentration of 0.667 mM. The medium should also be supplemented with dFBS and other necessary nutrients.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The incubation time should be optimized based on the metabolic pathway of interest and can range from a few hours to 72 hours to reach isotopic steady-state.

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate.

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells in the methanol solution and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

InVitro_Workflow Start Seed Cells Label Incubate with This compound Medium Start->Label Wash Wash with Ice-Cold PBS Label->Wash Quench Quench with Cold Methanol Wash->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze

Caption: In Vitro Isotope Tracing Workflow.

In Vivo Labeling in Animal Models

This protocol provides a general guideline for in vivo tracing studies in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Mice (strain and age appropriate for the study)

  • This compound sterile solution

  • Saline solution

  • Syringes and needles for injection/infusion

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Acclimatization and Fasting: Acclimate the animals to the experimental conditions. Depending on the study's objective, a fasting period (e.g., 12-16 hours for glucose-related studies) may be necessary to increase the fractional enrichment of the tracer.

  • Tracer Administration: this compound can be administered via several routes:

    • Bolus Injection: A single dose (e.g., 300 μmoles/kg) can be injected intravenously (tail vein) or intraperitoneally.

    • Continuous Infusion: For steady-state labeling, a priming bolus followed by a continuous infusion using a syringe pump is recommended.

  • Tracer Circulation: Allow the tracer to circulate for a defined period. The duration will depend on the target tissue and metabolic pathway and should be optimized in pilot studies.

  • Tissue Collection:

    • Anesthetize the animal.

    • Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

    • Quickly dissect the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Follow a standard polar metabolite extraction protocol.

  • Sample Storage: Store tissue extracts and plasma at -80°C until analysis.

Data Analysis and Presentation

The analysis of labeled metabolites is typically performed using mass spectrometry (MS) coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). High-resolution MS is essential for resolving the different isotopologues.

LC-MS/MS Analysis
  • Chromatography: A variety of columns can be used for the separation of amino acids and related metabolites, including reversed-phase columns with ion-pairing agents or hydrophilic interaction chromatography (HILIC) columns.

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Data is acquired in selected reaction monitoring (SRM) or full scan mode.

  • Data Processing: The raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a tracer experiment using this compound in a cancer cell line to illustrate how results can be presented.

Table 1: Isotopic Enrichment in Key Amino Acids

MetaboliteIsotopologueFractional Enrichment (%)
GlycineM+3 (13C2, 15N1)95.2 ± 2.1
SerineM+1 (15N1)15.7 ± 1.8
M+2 (13C1, 15N1)8.3 ± 1.1
GlutathioneM+3 (13C2, 15N1)25.4 ± 3.5

Fractional enrichment represents the percentage of the metabolite pool that is labeled with the stable isotope.

Table 2: Mass Isotopomer Distribution (MID) of Serine

IsotopologueAbundance (%)
M+076.0
M+115.7
M+28.3
M+3< 0.1

MID provides a detailed view of the different labeled forms of a metabolite.

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the central role of glycine in metabolism and its connection to serine and glutathione synthesis, which can be effectively traced using this compound.

Glycine_Serine_GSH_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Glycine_mito This compound Serine_mito Serine Glycine_mito->Serine_mito SHMT2 GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Formate_mito 13C-Formate GCS->Formate_mito CO2_NH3 13CO2 + 15NH3 GCS->CO2_NH3 SHMT2 SHMT2 Serine_cyto Serine Formate_mito->Serine_cyto One-Carbon Cycle Glycine_cyto This compound Glycine_cyto->Serine_cyto SHMT1 GSS Glutathione Synthetase Glycine_cyto->GSS SHMT1 SHMT1 Glutathione Glutathione (M+3) GSS->Glutathione

Caption: Glycine, Serine, and Glutathione Metabolism.

Conclusion

Tracing amino acid metabolism with this compound is a robust and informative technique for researchers in basic science and drug development. The detailed protocols and application notes provided here serve as a starting point for designing and implementing these powerful experiments. By carefully planning the experimental design, sample preparation, and data analysis, researchers can gain deep insights into the metabolic wiring of cells and organisms, ultimately contributing to a better understanding of health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 13C 15N Glycine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize metabolic labeling experiments using 13C 15N glycine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing low incorporation of 13C 15N glycine into my protein or metabolite of interest?

Answer: Low incorporation of 13C 15N glycine can stem from several factors, ranging from suboptimal cell culture conditions to the inherent metabolic characteristics of your cell line. Here are the most common causes and troubleshooting steps:

  • Incomplete Labeling: Achieving complete or near-complete labeling is crucial for accurate quantification.[1]

    • Troubleshooting:

      • Increase Labeling Time: Ensure cells have undergone a sufficient number of divisions in the "heavy" medium to fully incorporate the labeled glycine. For many cell lines, this requires at least 5-6 doublings.

      • Confirm Protein Turnover: For non-proliferating cells, the rate of protein turnover will dictate the labeling speed. Consider a pulsed SILAC (pSILAC) approach to monitor newly synthesized proteins.[2]

  • Presence of Unlabeled Glycine: Contamination with "light" glycine is a primary cause of reduced labeling efficiency.

    • Troubleshooting:

      • Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains high concentrations of unlabeled amino acids, including glycine. Always use dialyzed FBS to minimize this contamination.[3]

      • Custom Media Formulation: Ensure your base medium is devoid of unlabeled glycine.

  • Suboptimal Labeled Glycine Concentration: The concentration of labeled glycine in the medium can influence its uptake and incorporation.

    • Troubleshooting:

      • Optimize Concentration: While standard SILAC media have recommended concentrations, your specific cell line might require optimization. Test a range of 13C 15N glycine concentrations to find the optimal level for your cells.

  • Metabolic State of Cells: The metabolic activity of your cells can significantly impact the uptake and utilization of glycine.

    • Troubleshooting:

      • Ensure Healthy Cell Culture: Monitor cell viability and growth rate. Stressed or unhealthy cells may have altered metabolism.

      • Logarithmic Growth Phase: For proliferating cells, perform the labeling during the logarithmic growth phase when metabolic activity is highest.

Question 2: I'm seeing isotopic labeling in amino acids other than glycine, particularly serine. What is happening and how can I minimize this?

Answer: This phenomenon is known as "metabolic scrambling," where the isotopic label from one amino acid is metabolically converted and incorporated into another. The interconversion of glycine and serine is a common metabolic pathway.

  • The Glycine-Serine Interconversion Pathway:

    • The enzyme Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This is a major source of label scrambling between these two amino acids.

    • The Glycine Cleavage System (GCS) can also contribute to the distribution of the label by breaking down glycine.

  • Troubleshooting and Minimization Strategies:

    • Supplement with Unlabeled Serine: Adding a surplus of unlabeled serine to the medium can help to drive the equilibrium of the SHMT reaction, reducing the conversion of labeled glycine to labeled serine.

    • Adjust Labeled Amino Acid Concentrations: Reducing the concentration of the labeled amino acid can sometimes decrease scrambling.

    • Cell Line Characterization: Be aware that the extent of scrambling can be cell-line dependent. Some cell lines may have more active interconversion pathways than others.

    • Data Analysis Correction: If scrambling cannot be completely avoided, it's important to account for it during data analysis. Mass spectrometry software can often correct for this if the extent of interconversion is known.

Question 3: My cells are growing poorly in the custom SILAC medium. How can I improve their viability?

Answer: Poor cell growth in custom media is a common challenge. The absence of certain non-essential amino acids or the use of dialyzed serum can stress the cells.

  • Troubleshooting Steps:

    • Adaptation Period: Gradually adapt your cells to the SILAC medium over several passages. Start with a mixture of normal and SILAC medium (e.g., 50:50) and progressively increase the proportion of SILAC medium.

    • Supplementation with Non-Essential Amino Acids (NEAA): While you want to control the labeled amino acids, supplementing with other unlabeled non-essential amino acids (if they don't interfere with your specific labeling strategy) can improve cell health.

    • Check Serum Quality: Ensure the dialyzed FBS is of high quality and has been properly stored. Lot-to-lot variability can exist.

    • Optimize Glucose and Glutamine: These are major carbon and nitrogen sources for many cell lines. Ensure their concentrations are optimal for your specific cells.

Experimental Protocols

Protocol 1: Standard 13C 15N Glycine Labeling for Proteomics (SILAC)

This protocol provides a general workflow for stable isotope labeling with 13C 15N glycine in cultured mammalian cells.

  • Cell Line Selection and Culture:

    • Choose a cell line suitable for your biological question.

    • Culture the cells in standard complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they are ready for adaptation.

  • Adaptation to SILAC Medium:

    • Prepare "light" and "heavy" SILAC media. Both should be based on a glycine-free formulation.

      • Light Medium: Supplement with normal L-glycine, L-arginine, and L-lysine at standard concentrations.

      • Heavy Medium: Supplement with 13C 15N L-glycine, and typically heavy isotopes of arginine and lysine for comprehensive proteomic analysis.

    • Use dialyzed FBS in both media.

    • Begin adapting the cells to the "light" medium by passaging them for at least 5-6 doublings to ensure complete incorporation of the standard amino acids. Monitor cell morphology and proliferation.

  • Labeling Experiment:

    • Once adapted, split the cell population into two groups.

    • Culture one group in the "light" medium and the other in the "heavy" medium.

    • Continue to culture for at least 5-6 cell doublings to achieve >99% incorporation of the heavy amino acids.

  • Experimental Treatment:

    • Apply your experimental treatment (e.g., drug stimulation, time course) to both the "light" and "heavy" cell populations.

  • Harvesting and Sample Preparation:

    • Harvest the cells from both populations.

    • Count the cells and mix equal numbers of "light" and "heavy" cells.

    • Proceed with your standard proteomics sample preparation workflow (e.g., cell lysis, protein extraction, digestion).

  • Mass Spectrometry and Data Analysis:

    • Analyze the mixed peptide samples by LC-MS/MS.

    • Use appropriate software to identify and quantify the relative abundance of "light" and "heavy" peptides.

Data Presentation

Table 1: Troubleshooting Guide for Low 13C 15N Glycine Incorporation

Potential Cause Key Indicator Recommended Action Expected Outcome
Incomplete Labeling Low percentage of heavy labeled peptides/metabolites.Increase labeling duration (at least 5-6 cell doublings).Increased percentage of heavy label incorporation.
Unlabeled Glycine Contamination Lower than expected mass shift in labeled molecules.Use dialyzed FBS; ensure custom medium is glycine-free.Mass shift consistent with full incorporation of 13C 15N glycine.
Metabolic Scrambling Presence of isotopic label in other amino acids (e.g., serine).Supplement medium with unlabeled form of the scrambled amino acid (e.g., serine).Reduced isotopic enrichment in non-target amino acids.
Poor Cell Health Slow proliferation, low viability in SILAC medium.Gradually adapt cells to the medium; supplement with other NEAAs.Improved cell proliferation and viability.
Suboptimal Labeled Glycine Concentration Low signal intensity for glycine-containing molecules.Titrate the concentration of 13C 15N glycine in the medium.Optimized signal intensity and incorporation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Adaptation cluster_labeling Phase 2: Isotopic Labeling cluster_exp Phase 3: Experiment & Analysis start Start with healthy cell culture adapt Adapt cells to 'light' SILAC medium (at least 5-6 doublings) start->adapt split Split cell population adapt->split light_culture Culture in 'light' medium split->light_culture heavy_culture Culture in 'heavy' medium (13C 15N Glycine) split->heavy_culture treatment Apply experimental treatment light_culture->treatment heavy_culture->treatment harvest Harvest and mix equal cell numbers treatment->harvest ms_analysis LC-MS/MS Analysis harvest->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: A typical experimental workflow for SILAC-based protein labeling.

signaling_pathway cluster_medium Extracellular Medium cluster_cell Intracellular Metabolism glycine_heavy 13C 15N Glycine glycine_pool Intracellular 13C 15N Glycine Pool glycine_heavy->glycine_pool serine_light Unlabeled Serine serine_pool Intracellular Serine Pool serine_light->serine_pool protein_synthesis Protein Synthesis glycine_pool->protein_synthesis shmt SHMT glycine_pool->shmt serine_pool->shmt serine_labeled Labeled Serine (Scrambling) shmt->serine_labeled serine_labeled->protein_synthesis

Caption: Metabolic scrambling pathway between glycine and serine.

References

Technical Support Center: Metabolic Scrambling of Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycine-2-13C,15N in metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of this compound?

A1: Metabolic scrambling of this compound refers to the redistribution of the 13C and 15N isotopes from the initial tracer molecule into other positions within the same molecule or into different metabolites. This occurs through various enzymatic reactions, making it challenging to trace the direct metabolic fate of the administered glycine.

Q2: Which are the primary metabolic pathways involved in the scrambling of this compound?

A2: The primary pathways responsible for the scrambling of this compound are:

  • Serine Biosynthesis: The enzyme Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of glycine and a one-carbon unit to serine. This process can lead to the transfer of the 13C and 15N labels from glycine to serine.[1]

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex breaks down glycine into CO2, ammonia, and a one-carbon unit (5,10-methylenetetrahydrofolate). The 13C and 15N from this compound can be released and subsequently incorporated into other molecules.[2][3]

  • Purine Synthesis: The entire glycine molecule, including its carbon and nitrogen atoms, is incorporated into the purine ring during de novo purine biosynthesis.[4][5]

  • Glutathione Synthesis: Glycine is one of the three amino acids that constitute glutathione. The labeled glycine can be directly incorporated into the glutathione molecule.

Q3: Why is it important to understand and account for metabolic scrambling in my experiments?

Q4: What are the main analytical techniques used to monitor the metabolic fate of this compound?

A4: The two primary analytical techniques for tracking stable isotopes like 13C and 15N are:

  • Mass Spectrometry (MS): MS-based methods, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are highly sensitive for detecting and quantifying the mass shifts in metabolites resulting from the incorporation of heavy isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific location of isotopes within a molecule, which is invaluable for elucidating the precise scrambling patterns.

Troubleshooting Guides

This section addresses common issues encountered during metabolic tracing experiments with this compound.

Problem 1: Low or no incorporation of 13C and 15N into target metabolites.

Possible Cause Troubleshooting Steps
Poor cell health or viability - Ensure cells are healthy and in the exponential growth phase before starting the experiment. - Check for contamination.
Insufficient tracer concentration - Optimize the concentration of this compound in the culture medium. Ensure it is not limiting.
Short labeling duration - Increase the incubation time with the labeled glycine to allow for sufficient incorporation into downstream metabolites.
Inefficient metabolite extraction - Use a validated and efficient metabolite extraction protocol for your cell type and metabolites of interest. - Ensure rapid quenching of metabolic activity to prevent further enzymatic reactions after cell harvesting.

Problem 2: Unexpected or inconsistent isotopic labeling patterns between replicates.

Possible Cause Troubleshooting Steps
Variability in cell culture conditions - Maintain consistent cell seeding density, passage number, and growth conditions across all replicates.
Inconsistent sample handling - Standardize all sample preparation steps, including washing, quenching, and extraction, to minimize variability.
Analytical instrument variability - Calibrate and validate the performance of the MS or NMR instrument before running the samples. - Include quality control samples to monitor instrument performance throughout the run.

Problem 3: Difficulty in distinguishing between direct incorporation and scrambling.

Possible Cause Troubleshooting Steps
Complex metabolic network - Utilize advanced metabolic flux analysis software that can model and account for scrambling pathways. - Perform parallel labeling experiments with other isotopic tracers (e.g., labeled serine or glucose) to provide additional constraints for the metabolic model.
Insufficient analytical resolution - For MS, use high-resolution mass spectrometry to accurately determine the mass isotopomer distributions. - For NMR, employ 2D NMR techniques (e.g., 1H-13C HSQC) to resolve and assign signals from different isotopomers.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound metabolic scrambling from various studies.

Table 1: Glycine to Serine Conversion Rates

Cell/Tissue Type Experimental Condition Glycine to Serine Flux (relative to total glycine flux) Reference
Human PlasmaIn vivo infusion~17% of liver 1C units from glycine
Rat Renal Proximal TubulesEx vivo incubation>90% of methylene group of m-THF from C2 of glycine
Healthy Men and WomenIn vivo infusionSerine synthesis from glycine: 88 ± 13 μmol/(kg·h)

Table 2: Glycine Incorporation into Glutathione

Cell/Tissue Type Experimental Condition Glutathione Synthesis Rate Reference
Healthy AdultsIn vivo infusion with [1-13C]cysteine747 ± 216 µmol·liter⁻¹·day⁻¹ (adequate SAA diet)
Healthy AdultsIn vivo infusion with [1-13C]cysteine579 ± 135 µmol·liter⁻¹·day⁻¹ (SAA-free diet)
Mouse Mammary TumorsIn vivo infusionHeterogeneous distribution of labeled glutathione

Table 3: Glycine Incorporation into Purines

Cell/Tissue Type Experimental Condition Observation Reference
Human AdultsOral dose of [2-13C]glycineNo significant 13C enrichment at C2 of uric acid
Rapidly Proliferating Cancer CellsIn vitro culture with 13C-glycineSignificant incorporation into purine nucleotides
HeLa CellsIn vitro culture with [15N]glycineFaster incorporation in purine-depleted media

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for Mass Spectrometry

  • Cell Culture and Labeling:

    • Plate cells and grow to the desired confluency (typically 70-80%).

    • Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the experimental medium containing this compound and incubate for the desired labeling period.

  • Quenching and Harvesting:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Place the culture dish on dry ice for 10 minutes to ensure rapid quenching of metabolism.

    • Scrape the cells and the methanol extract into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new clean tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried metabolites in a suitable solvent for your LC-MS or GC-MS analysis.

    • Centrifuge to remove any remaining insoluble material before transferring to an autosampler vial.

Protocol 2: Sample Preparation for NMR Analysis of Labeled Metabolites

  • Metabolite Extraction:

    • Follow steps 1-3 of the metabolite extraction protocol for mass spectrometry.

  • Sample Preparation for NMR:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of a suitable deuterated solvent (e.g., D₂O with a pH buffer and an internal standard like DSS or TSP).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire 1D 1H and/or 13C NMR spectra.

    • For more detailed analysis of scrambling, acquire 2D NMR spectra such as 1H-13C HSQC.

Visualizations

Glycine_Metabolic_Scrambling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Glycine Glycine This compound->Glycine Serine Serine Glycine->Serine SHMT1 Glutathione Glutathione Glycine->Glutathione GCL/GS Purines Purines Glycine->Purines de novo synthesis Glycine_mito Glycine Glycine->Glycine_mito Serine->Glycine THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT1 5,10-CH2-THF->THF Serine_mito Serine Glycine_mito->Serine_mito SHMT2 5,10-CH2-THF_mito 5,10-CH2-THF Glycine_mito->5,10-CH2-THF_mito GCS Serine_mito->Glycine_mito 5,10-CH2-THF_mito->5,10-CH2-THF CO2_NH3 CO2 + NH3 5,10-CH2-THF_mito->CO2_NH3

Caption: Metabolic pathways of this compound scrambling.

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis A Define Research Question B Select Cell Line & Conditions A->B C Choose Isotopic Tracer (this compound) B->C D Cell Seeding & Growth E Tracer Labeling D->E F Metabolic Quenching E->F G Metabolite Extraction F->G H MS or NMR Analysis I Data Processing & Correction H->I J Metabolic Flux Analysis I->J K Biological Interpretation J->K

Caption: General workflow for a metabolic tracing experiment.

troubleshooting_logic Start Low Isotopic Enrichment Observed Check_Viability Are cells healthy and viable? Start->Check_Viability Check_Tracer Is tracer concentration adequate? Check_Viability->Check_Tracer Yes Optimize_Culture Optimize cell culture conditions Check_Viability->Optimize_Culture No Check_Time Is labeling time sufficient? Check_Tracer->Check_Time Yes Increase_Concentration Increase tracer concentration Check_Tracer->Increase_Concentration No Check_Extraction Is extraction efficient? Check_Time->Check_Extraction Yes Increase_Time Increase labeling time Check_Time->Increase_Time No Optimize_Extraction Optimize extraction protocol Check_Extraction->Optimize_Extraction No Success Problem Resolved Check_Extraction->Success Yes Optimize_Culture->Start Increase_Concentration->Start Increase_Time->Start Optimize_Extraction->Start

Caption: Troubleshooting logic for low isotopic enrichment.

References

Correcting for natural isotope abundance in "Glycine-2-13C,15N" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Glycine-2-13C,15N" in mass spectrometry-based experiments. The focus is on accurately correcting for the natural abundance of stable isotopes to ensure reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance and why is it critical to correct for it in my this compound experiment?

Many elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and therefore different masses. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, nitrogen exists mainly as ¹⁴N with a small fraction of ¹⁵N. In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to the measured isotopic distribution of any molecule.

In a stable isotope labeling experiment using Glycine-2-¹³C,¹⁵N, the goal is to trace the incorporation of the labeled glycine into various metabolic pathways. However, the mass peaks from your labeled glycine and its downstream metabolites will be convoluted with the signals from the naturally occurring heavy isotopes of all atoms in the molecules. This can lead to an overestimation of the true isotopic enrichment from your tracer.[1] Therefore, correcting for natural isotope abundance is a crucial step to differentiate between the isotopes intentionally introduced from the tracer and those that are naturally present, ensuring accurate quantification of labeling.[2]

Q2: What are the common methods for correcting for natural isotope abundance?

The most prevalent methods for correcting natural isotope abundance are matrix-based. These methods use a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution. The correction matrix is constructed based on the elemental composition of the molecule of interest and the known natural abundances of its constituent isotopes. Several software tools, such as IsoCorrectoR and IsoCor, are available to perform these corrections.

Q3: What information do I need to perform the correction?

To accurately correct for natural isotope abundance, you will need the following:

  • The elemental formula of your analyte: This is essential for calculating the theoretical contribution of natural isotopes.

  • The measured mass isotopomer distribution (MID): This is the raw data from your mass spectrometer, showing the relative intensities of the different mass isotopomers (M+0, M+1, M+2, etc.).

  • The natural abundances of the stable isotopes for all elements in your analyte (see table below).

Q4: What is a mass isotopomer?

Mass isotopomers are molecules of the same elemental composition that differ in their isotopic composition. For example, in your experiment, a peptide that has incorporated one molecule of unlabeled glycine (¹²C₂, ¹⁴N) will have a different mass than a peptide that has incorporated one molecule of your labeled Glycine-2-¹³C,¹⁵N. These different mass versions of the peptide are mass isotopomers.

Troubleshooting Guide

Issue 1: My corrected isotopic enrichment appears to be inaccurate (too high or too low).

  • Possible Cause: Incorrect elemental formula used for the correction.

    • Solution: Double-check the elemental formula of the analyte, including any derivatization agents used during sample preparation. Any error in the elemental composition will lead to an incorrect correction matrix.

  • Possible Cause: The isotopic purity of your Glycine-2-¹³C,¹⁵N tracer was not accounted for.

    • Solution: Commercially available stable isotope-labeled compounds are not 100% pure. It's crucial to obtain the isotopic purity from the manufacturer's certificate of analysis and incorporate this into your correction calculations. Many software tools have options to input tracer purity.

  • Possible Cause: Co-eluting species are interfering with your analyte's mass spectrum.

    • Solution: Improve your chromatographic separation to resolve any co-eluting compounds. Check for the presence of overlapping isotopic clusters from other molecules.

Issue 2: The correction software is giving me an error or failing to process my data.

  • Possible Cause: Incorrect input file format.

    • Solution: Carefully review the documentation for the specific correction software you are using to ensure your data is formatted correctly.

  • Possible Cause: Missing data points in your isotopic cluster.

    • Solution: Ensure that your mass spectrometer is acquiring data across the full expected isotopic cluster for your analyte. Missing peaks can prevent the correction algorithm from running correctly.

Data Presentation

Table 1: Natural Isotopic Abundance of Key Elements

For accurate correction, it is imperative to use the correct natural abundance values for the constituent elements of your analyte.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Experimental Protocols

Protocol: Correcting for Natural Isotope Abundance using the Matrix Method

This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using a matrix-based approach.

  • Acquire Mass Spectra: Perform your mass spectrometry experiment to obtain the raw mass isotopomer distribution for your analyte of interest that has incorporated the Glycine-2-¹³C,¹⁵N tracer.

  • Determine Elemental Composition: Identify the precise elemental formula for the analyte. For example, if you are analyzing a peptide fragment, determine its amino acid sequence and calculate the total number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Construct the Correction Matrix (C): This matrix is constructed based on the elemental composition and the natural isotopic abundances. Each element of the matrix C(i,j) represents the probability that a molecule with j heavy isotopes from the tracer will be measured at the mass of a molecule with i total heavy isotopes (natural + tracer). This is typically handled by specialized software.

  • Create the Measured Intensity Vector (M_measured): This is a vector containing the measured relative intensities of your mass isotopomers (M+0, M+1, M+2, ...).

  • Calculate the Corrected Intensity Vector (M_corrected): The corrected intensities are calculated by solving the following linear equation:

    M_measured = C * M_corrected

    This is typically done by inverting the correction matrix and multiplying it by the measured intensity vector:

    M_corrected = C⁻¹ * M_measured

    The resulting M_corrected vector will provide the mass isotopomer distribution with the contribution from natural isotopes removed.

Mandatory Visualization

Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Input Parameters cluster_3 Analysis MS_Experiment Mass Spectrometry Experiment Raw_Data Raw Mass Isotopomer Distribution (M_measured) MS_Experiment->Raw_Data Correction Natural Abundance Correction Algorithm Raw_Data->Correction Corrected_Data Corrected Mass Isotopomer Distribution (M_corrected) Correction->Corrected_Data Downstream_Analysis Downstream Analysis (e.g., Flux Analysis) Corrected_Data->Downstream_Analysis Elemental_Formula Elemental Formula Elemental_Formula->Correction Natural_Abundance Natural Isotope Abundances Natural_Abundance->Correction

Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.

Measured_vs_Corrected cluster_measured Measured Ion Intensities cluster_sources cluster_corrected Corrected Isotopologue Abundances M0_measured M+0 Intensity M0_corrected Corrected M+0 (Truly Unlabeled) M0_measured->M0_corrected Correction M1_measured M+1 Intensity M1_corrected Corrected M+1 (Singly Labeled) M1_measured->M1_corrected Correction M2_measured M+2 Intensity M2_corrected Corrected M+2 (Doubly Labeled) M2_measured->M2_corrected Correction Unlabeled Unlabeled Species (All Light Isotopes) Unlabeled->M0_measured Natural_M1 Natural ¹³C, ¹⁵N, etc. (M+1) Natural_M1->M1_measured Labeled_M1 Tracer-derived ¹³C or ¹⁵N (M+1) Labeled_M1->M1_measured Natural_M2 Natural Isotopes (M+2) Natural_M2->M2_measured Labeled_M2 Tracer-derived ¹³C and ¹⁵N (M+2) Labeled_M2->M2_measured

Caption: Relationship between measured ion intensities and corrected isotopologue abundances.

References

Minimizing isotopic dilution in "Glycine-2-13C,15N" tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic dilution and ensuring accurate results in "Glycine-2-13C,15N" tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a concern in "this compound" tracer studies?

Isotopic dilution is the decrease in the isotopic enrichment of a tracer, such as this compound, when it mixes with the endogenous, unlabeled pool of the same compound within a biological system.[1] This is a critical factor because it can lead to an underestimation of the true metabolic flux rates if not properly accounted for. Minimizing and accurately measuring isotopic dilution is essential for obtaining reliable data on glycine metabolism and its contributions to various metabolic pathways.[2][3]

Q2: What are the primary sources of unintentional isotopic dilution in a typical experiment?

Unintentional isotopic dilution can arise from several sources during an experiment:

  • Contamination with endogenous (unlabeled) glycine: This can occur during sample collection, preparation, or analysis.

  • Incomplete equilibration: The labeled glycine tracer may not fully mix with all relevant endogenous glycine pools, leading to inaccurate enrichment measurements.[4]

  • Metabolic contributions from unlabeled sources: Other metabolic pathways can produce unlabeled glycine, diluting the tracer pool.

  • Instrumental factors: Issues such as isobaric interference during mass spectrometry analysis can lead to erroneous measurements of isotope ratios.[4]

Q3: How does the dual-labeling of "this compound" help in metabolic studies?

The dual labeling of glycine with both Carbon-13 (¹³C) at the second carbon position and Nitrogen-15 (¹⁵N) provides a significant advantage in metabolic research. It allows for the simultaneous tracing of both the carbon skeleton and the amino group of the glycine molecule. This is particularly valuable for dissecting complex metabolic networks where both carbon and nitrogen metabolism are interconnected, providing a more comprehensive understanding of metabolic pathways.

Q4: When should I be most concerned about isotopic dilution in my experimental workflow?

Researchers should be vigilant about minimizing isotopic dilution at all stages of the experiment. However, critical points include:

  • Sample Preparation: This is a major stage where contamination with unlabeled glycine can occur. Ensuring clean handling and optimized extraction protocols is crucial.

  • Tracer Administration: The method of tracer delivery (e.g., bolus injection vs. continuous infusion) can impact the time to reach isotopic steady state and the degree of dilution.

  • Sample Analysis: Accurate measurement of isotopic enrichment by mass spectrometry is paramount. Any analytical errors can be misinterpreted as biological effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected isotopic enrichment in samples.

This is a common issue that can significantly impact the reliability of your data. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Contamination during sample handling - Use dedicated labware and reagents for tracer studies.- Perform blank extractions to check for background glycine levels.- Minimize sample exposure to air to prevent contamination.
Incomplete cell/tissue lysis - Optimize lysis buffer composition and homogenization technique.- Visually inspect for complete disruption of cells or tissue under a microscope.- Consider using more rigorous methods like sonication or bead beating.
Suboptimal tracer equilibration time - Perform a time-course experiment to determine the optimal time to reach isotopic steady state in your specific model system.- For in vivo studies, consider a primed-continuous infusion protocol to rapidly achieve and maintain steady-state enrichment.
Metabolic recycling of unlabeled glycine - Analyze the labeling patterns of related metabolites to understand the extent of metabolic recycling.- Use metabolic flux analysis (MFA) models to account for these contributions.
Issue 2: High variability in isotopic enrichment across replicate samples.

High variability can mask true biological differences. The table below provides guidance on how to address this problem.

Potential Cause Troubleshooting Steps
Inconsistent sample collection or quenching - Standardize the timing and method of sample collection.- Ensure rapid and effective quenching of metabolic activity immediately after collection (e.g., using liquid nitrogen or cold methanol).
Variable extraction efficiency - Optimize and validate your metabolite extraction protocol for consistency.- Include an internal standard (a different labeled amino acid not expected to be produced from glycine) to normalize for extraction efficiency.
Inaccurate sample volume/weight measurement - Use calibrated pipettes and balances.- Normalize metabolite levels to a consistent measure, such as cell number or protein concentration.
Instrumental instability - Regularly calibrate and tune the mass spectrometer.- Run quality control samples throughout the analytical batch to monitor instrument performance.
Issue 3: Suspected isobaric interference in mass spectrometry data.

Isobaric interference occurs when other molecules have the same nominal mass as your labeled glycine, leading to inaccurate measurements.

Potential Cause Troubleshooting Steps
Co-eluting compounds with the same mass - Optimize the chromatographic separation (e.g., change the gradient, temperature, or column chemistry) to resolve the interfering peak from glycine.- Use high-resolution mass spectrometry (HRMS) to differentiate between glycine and the interfering compound based on their exact mass.
In-source fragmentation of larger molecules - Adjust the ionization source parameters (e.g., cone voltage) to minimize fragmentation.- Use a softer ionization technique if available.
Matrix effects - Implement a more thorough sample cleanup procedure to remove interfering matrix components.- Use matrix-matched calibration standards to correct for signal suppression or enhancement.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired concentration of "this compound". The standard glycine concentration in the medium should be replaced with the labeled glycine.

  • Labeling Initiation: Remove the existing medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the tracer to incorporate into intracellular metabolites and reach isotopic steady state. This time should be optimized for each cell line and experimental condition.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

  • Sample Analysis: Analyze the isotopic enrichment of glycine and other downstream metabolites using LC-MS or GC-MS.

Protocol 2: Primed-Continuous Infusion for In Vivo Studies

This protocol is often used to quickly achieve and maintain a stable isotopic enrichment in the plasma.

  • Subject Preparation: For human studies, subjects typically fast overnight to reach a metabolic baseline. For animal studies, a similar fasting period is recommended.

  • Catheterization: Place two intravenous catheters: one for the tracer infusion and the other for blood sampling.

  • Priming Bolus: Administer an initial bolus injection of "this compound" to rapidly fill the metabolic pool. The size of the bolus should be calculated based on the estimated pool size of glycine.

  • Continuous Infusion: Immediately following the bolus, start a constant infusion of the tracer at a lower rate to maintain a steady-state enrichment in the plasma.

  • Blood Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of glycine in the plasma and confirm that a steady state has been reached.

  • Tissue Sampling (if applicable): At the end of the infusion period, collect tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Analysis: Process plasma and tissue samples to extract metabolites and determine isotopic enrichment using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tracer Preparation (this compound) C Tracer Administration (e.g., Continuous Infusion) A->C B Cell Culture / Animal Model Preparation B->C D Sample Collection (Blood, Tissue) C->D E Metabolite Extraction D->E F Mass Spectrometry (LC-MS / GC-MS) E->F G Data Analysis (Isotopic Enrichment, Flux Calculation) F->G

Caption: A typical experimental workflow for a "this compound" tracer study.

isotopic_dilution_concept cluster_input Inputs to Biological System cluster_output Outputs & Measurement Tracer Labeled Glycine (this compound) Pool Metabolic Pool of Glycine Tracer->Pool Introduced Tracer Unlabeled Unlabeled Glycine Sources (e.g., diet, de novo synthesis) Unlabeled->Pool Diluting Endogenous Sources Metabolism Incorporation into Downstream Metabolites Pool->Metabolism Measurement Measurement of Isotopic Enrichment (Diluted Tracer Pool) Pool->Measurement

Caption: Conceptual diagram illustrating the principle of isotopic dilution.

References

Technical Support Center: Improving Signal-to-Noise in "Glycine-2-13C,15N" NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing NMR spectroscopy experiments involving Glycine-2-13C,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their spectral data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio inherently low in 13C and 15N NMR spectroscopy?

A1: The low signal-to-noise ratio in 13C and 15N NMR is due to two primary factors. First, the natural abundance of these isotopes is very low (1.1% for 13C and 0.37% for 15N), meaning there are far fewer detectable nuclei compared to 1H.[1] Second, both 13C and 15N nuclei have smaller magnetogyric ratios than protons, which results in weaker NMR signals.[2] While using isotopically labeled glycine significantly helps, optimizing experimental parameters is still crucial for achieving high-quality spectra.

Q2: What are the most critical factors I should consider to improve the S/N ratio for my this compound sample?

A2: The key factors can be broken down into two main categories: sample preparation and acquisition parameters. For your sample, ensuring optimal concentration and purity is paramount. For acquisition, focusing on the number of scans, pulse sequence selection, and proper calibration of pulse widths will yield the most significant improvements.

Q3: How does sample concentration impact the S/N ratio?

A3: Sample concentration is directly related to the signal intensity. Due to the low sensitivity of 13C and 15N nuclei, a higher concentration of this compound in your NMR tube is generally required compared to a standard 1H NMR experiment.[1] Doubling the sample concentration can approximately double the signal intensity, which can be a straightforward way to boost your S/N ratio.[1]

Troubleshooting Guides
Issue 1: Very low or no observable signal.

This is a common and frustrating issue. The following workflow can help you diagnose the problem systematically.

NoSignalWorkflow

Key factors influencing the signal-to-noise ratio.

Solutions:

  • Increase the Number of Scans (NS) : The most direct way to improve the S/N ratio is to acquire more scans. The S/N ratio increases with the square root of the number of scans. [3]Therefore, to double the S/N, you need to quadruple the number of scans.

  • Optimize Relaxation Delay (D1) : For 13C NMR, a carefully optimized relaxation delay is crucial. While longer T1 relaxation times for 13C nuclei might suggest a long D1, for sensitivity-enhanced experiments, a shorter D1 (e.g., 2.0 s) combined with a smaller flip angle (e.g., 30°) can significantly improve S/N in a given amount of time.

  • Utilize Sensitivity-Enhanced Pulse Sequences : For 2D experiments like 1H-15N or 1H-13C HSQC, use sensitivity-enhanced versions (e.g., hsqcetf3gpsi on Bruker systems). These sequences use pulse field gradients and magnetization transfer techniques like INEPT to improve signal intensity.

  • CryoProbe : If available, using a CryoProbe can provide a 3-4 fold increase in sensitivity compared to a standard room temperature probe, which can dramatically reduce experiment time.

Experimental Protocols & Data
Protocol: Optimizing a Standard 1D 13C Experiment

This protocol provides a starting point for acquiring a simple 1D 13C spectrum of this compound with improved sensitivity.

  • Sample Preparation : Dissolve 20-50 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.

  • Initial Spectrometer Setup :

    • Insert the sample, lock, and shim the spectrometer.

    • Tune and match the probe for the 13C channel.

    • Calibrate the 1H and 13C 90° pulse widths.

  • Acquisition Parameters : Load a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Set the transmitter frequency offset to the approximate center of the expected glycine spectrum.

    • Set the spectral width to encompass all expected peaks.

    • Use the optimized parameters from the table below for improved S/N.

Table 1: Recommended Acquisition Parameters for 1D 13C Glycine Spectra

ParameterStandard ValueOptimized for S/NRationale
Pulse Programzgpgzgpg30Uses a 30° flip angle to allow for a shorter relaxation delay.
Flip Angle (P1)90°30°Reduces saturation, allowing for faster pulsing and more scans in a given time.
Relaxation Delay (D1)5-10 s2.0 sShorter delay combined with a smaller flip angle increases the number of scans per unit time.
Acquisition Time (AQ)~2-3 s~1.0 sA shorter AQ can be used when a faster repetition rate is desired.
Number of Scans (NS)64≥128Increased scans directly improves the S/N ratio.

These parameters are starting points and may need further optimization based on your specific instrument and sample.

Protocol: Basic 2D 1H-15N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for studying labeled molecules.

  • Spectrometer Setup :

    • After locking and shimming, tune and match the probe for 1H, 13C, and 15N channels.

    • Calibrate the 90° pulse widths for all three nuclei.

  • Experiment Setup :

    • Load a sensitivity-enhanced, gradient-selected HSQC parameter set (e.g., hsqcetf3gpsi).

    • Set the 1H spectral width to ~12 ppm and the 15N spectral width to ~35 ppm, centered on the expected glycine amide region.

    • Set the number of scans to a multiple of 8 or 16 for proper phase cycling.

    • Acquire a sufficient number of increments in the indirect (15N) dimension to achieve the desired resolution.

Table 2: Typical Acquisition Parameters for a 1H-15N HSQC

ParameterTypical ValuePurpose
Pulse Programhsqcetf3gpsiSensitivity-enhanced with water flip-back.
Number of Scans (NS)≥ 8Signal averaging to improve S/N.
Relaxation Delay (D1)1.0 - 1.5 sTime for magnetization to return towards equilibrium.
1J(NH) Coupling Constant~90-95 HzUsed to set delays for optimal magnetization transfer.
Acquisition Time (t2)~100-150 msDirect dimension acquisition time.
Number of Increments (t1)128 - 256Determines resolution in the indirect dimension.

By following these guides and protocols, you can systematically troubleshoot common issues and significantly improve the quality of your NMR spectra for this compound.

References

Technical Support Center: Quantifying Glycine-2-13C,15N Enrichment by MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quantifying Glycine-2-13C,15N enrichment by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound enrichment by MS?

A1: The primary challenges include:

  • Metabolic Scrambling: The isotopic labels from this compound can be metabolically transferred to other molecules, particularly serine, through enzymatic reactions like serine hydroxymethyltransferase.[1][2] This scrambling complicates the interpretation of labeling patterns and can lead to an underestimation of glycine enrichment and an overestimation of enrichment in other amino acids.[1][2]

  • Sample Preparation Inconsistencies: Incomplete protein hydrolysis or derivatization can lead to variable and inaccurate quantification.[3] Proper sample cleanup is also crucial to remove interfering substances like salts and detergents.

  • Complex Isotopic Patterns: The presence of both 13C and 15N labels, combined with natural isotopic abundances, results in complex and overlapping isotopic patterns in the mass spectra. High-resolution mass spectrometry is often required to resolve these patterns.

  • Data Analysis and Deconvolution: Accurately calculating the enrichment from complex spectra requires specialized software and algorithms to deconvolve the overlapping isotopologue signals and account for natural isotope abundances.

  • Low Isotopic Enrichment: Achieving high levels of isotopic enrichment in cellular systems can be challenging due to the dilution of the labeled glycine with unlabeled glycine from the media or cellular synthesis.

Q2: How does metabolic scrambling of this compound occur and how can it be addressed?

A2: Metabolic scrambling of glycine involves the enzymatic conversion of glycine to other amino acids, most notably serine. The enzyme serine hydroxymethyltransferase can convert [¹⁵N, ¹³C₂]-Glycine into [¹⁵N, ¹³C₂]-Serine. This interconversion leads to the appearance of the isotopic label in serine, which can be misinterpreted as part of a different metabolic pathway.

To address this, researchers can:

  • Use Tandem Mass Spectrometry (MS/MS): MS/MS can help to pinpoint the location of the isotopic labels within peptides, confirming if the label is still on a glycine residue.

  • Employ Advanced Data Analysis: Isotope pattern simulation and linear combination fitting can be used to model and account for the contribution of scrambled isotopes to the observed mass spectra.

  • Perform Time-Course Experiments: Analyzing samples at different time points can help to understand the kinetics of label incorporation and scrambling.

Q3: What are the best practices for sample preparation for this compound analysis?

A3: Robust sample preparation is critical for accurate quantification. Best practices include:

  • Protein Hydrolysis: For protein-bound glycine, complete acid hydrolysis (e.g., 6 M HCl at 110-150°C) is necessary to liberate individual amino acids.

  • Purification: Use of cation-exchange chromatography can be employed to purify amino acids from other cellular components that might interfere with the analysis.

  • Derivatization: Amino acids need to be derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Common derivatization methods include esterification followed by acetylation.

  • Cleanliness: To avoid contamination from external sources (e.g., keratin), it is essential to use clean labware and wear gloves.

  • Solvent Compatibility: Ensure that the final sample is dissolved in a solvent compatible with the MS ionization source (e.g., electrospray ionization), avoiding high concentrations of non-volatile salts or detergents.

Troubleshooting Guides

Issue 1: Low or No Detectable Isotopic Enrichment

Possible Causes & Solutions

CauseRecommended Action
Insufficient Label Incorporation Increase the concentration of this compound in the culture medium. Optimize cell culture conditions and incubation time to ensure sufficient uptake and incorporation of the labeled amino acid.
Dilution with Unlabeled Sources Ensure that the experimental medium does not contain unlabeled glycine. Check for and eliminate potential sources of unlabeled amino acids in the media supplements.
Inefficient Protein Expression If analyzing a specific protein, optimize the protein expression protocol to ensure a sufficient amount of protein is produced for detection.
Sample Preparation Issues Review and optimize the protein hydrolysis and amino acid derivatization protocols to ensure efficiency.
Instrument Sensitivity Check the mass spectrometer's sensitivity and calibration. Run a known standard to verify instrument performance.
Issue 2: Inconsistent or Non-Reproducible Enrichment Values

Possible Causes & Solutions

CauseRecommended Action
Variable Sample Preparation Standardize all sample preparation steps, including hydrolysis time, temperature, and derivatization reactions. Use an internal standard to normalize for variations.
Incomplete Reactions Ensure that both the hydrolysis and derivatization reactions go to completion. Test different reaction times and temperatures.
Instrument Instability Monitor the stability of the mass spectrometer over the course of the analytical run. Inject standards periodically to check for drift.
Data Processing Errors Re-evaluate the data processing workflow. Ensure that the correct isotopologues are being monitored and that background subtraction is performed consistently.
Issue 3: Unexpected Labeled Species Detected (Metabolic Scrambling)

Possible Causes & Solutions

CauseRecommended Action
Glycine-Serine Interconversion This is a known metabolic pathway. Quantify the enrichment in both glycine and serine to account for the scrambling.
Metabolic Branching The labeled glycine may be entering other metabolic pathways. This is a key aspect of metabolic flux analysis.
Advanced Analysis Required Use tandem MS (MS/MS) to confirm the identity of the labeled amino acid within a peptide sequence. Employ specialized software for metabolic flux analysis to model these conversions.

Experimental Protocols & Visualizations

General Experimental Workflow for this compound Enrichment Analysis

This workflow outlines the key steps from sample preparation to data analysis for quantifying this compound enrichment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation start Start: Labeled Cells/Tissue hydrolysis Protein Hydrolysis (e.g., 6M HCl) start->hydrolysis purification Amino Acid Purification (e.g., Cation Exchange) hydrolysis->purification derivatization Derivatization (e.g., Esterification) purification->derivatization ms_analysis GC-MS or LC-MS/MS Analysis derivatization->ms_analysis data_acquisition Data Acquisition (Mass Spectra) ms_analysis->data_acquisition deconvolution Isotopologue Deconvolution data_acquisition->deconvolution enrichment_calc Enrichment Calculation deconvolution->enrichment_calc flux_analysis Metabolic Flux Analysis enrichment_calc->flux_analysis end end flux_analysis->end Final Results

Fig 1. General experimental workflow for this compound enrichment analysis.
Signaling Pathway: Metabolic Scrambling of Glycine

This diagram illustrates the metabolic conversion of labeled glycine to serine, a common source of error in enrichment studies.

metabolic_scrambling cluster_pathway Metabolic Interconversion glycine This compound enzyme Serine Hydroxymethyl- transferase (SHMT) glycine->enzyme serine Serine (now labeled) enzyme->serine

Fig 2. Metabolic scrambling of this compound to Serine.
Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues encountered during the quantification of this compound enrichment.

troubleshooting_flow start Problem with Enrichment Data? q_enrichment Low or No Enrichment? start->q_enrichment q_reproducibility Inconsistent Results? start->q_reproducibility q_scrambling Unexpected Labeled Species? start->q_scrambling sol_enrichment Check Labeling Protocol & Instrument Sensitivity q_enrichment->sol_enrichment Yes sol_reproducibility Standardize Sample Prep & Check Instrument Stability q_reproducibility->sol_reproducibility Yes sol_scrambling Perform MS/MS & Use Flux Analysis Software q_scrambling->sol_scrambling Yes end Resolution sol_enrichment->end sol_reproducibility->end sol_scrambling->end

Fig 3. Troubleshooting decision tree for common quantification issues.

References

Technical Support Center: Glycine-2-13C,15N Tracing & Glycine Cleavage System Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Glycine-2-13C,15N" tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the glycine cleavage system (GCS) and one-carbon metabolism. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Glycine Cleavage System (GCS) and why is it important in "this compound" tracing?

The Glycine Cleavage System is a multi-enzyme complex located in the inner mitochondrial membrane.[1][2][3][4] It catalyzes the breakdown of glycine into carbon dioxide (CO2), ammonia (NH3), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This system is a crucial component of one-carbon metabolism, providing essential building blocks for the synthesis of purines, thymidylate, and methionine.

When using "this compound" as a tracer, the GCS plays a central role in distributing the isotopic labels. The 13C from the C2 position of glycine is transferred to the one-carbon pool, while the 15N can be traced into other amino acids and nitrogenous compounds. Understanding GCS activity is therefore critical to interpreting the labeling patterns in downstream metabolites.

Q2: How does the "this compound" tracer specifically help in studying GCS activity?

The dual-labeled glycine tracer allows for the simultaneous tracking of both the carbon and nitrogen atoms of glycine. The key reactions to monitor are:

  • 13CO2 release: The decarboxylation of the C1 of glycine (which is unlabeled in this tracer) by the GCS.

  • 13C incorporation into the one-carbon pool: The 13C from the C2 position is transferred to tetrahydrofolate (THF) to form 13C-5,10-CH2-THF. This labeled one-carbon unit can then be traced into serine (M+1), purines, and thymidylate.

  • 15N tracing: The 15N from the amino group of glycine can be traced to other amino acids through transamination reactions or incorporated into ammonia.

By measuring the isotopic enrichment in these downstream products, the flux through the GCS can be quantified.

Q3: What are the expected labeling patterns in key metabolites when using "this compound"?

Upon introducing "this compound", you can expect to see the following labeling patterns, which are indicative of GCS activity and subsequent one-carbon metabolism:

MetaboliteExpected Isotopologue(s)Metabolic Origin
Serine M+1 (13C), M+2 (13C, 15N), M+3 (2x13C, 15N)M+1 from a GCS-derived 13C one-carbon unit combining with an unlabeled glycine. M+2 from the direct conversion of the tracer via serine hydroxymethyltransferase (SHMT). M+3 from the condensation of a labeled one-carbon unit with the labeled glycine tracer.
Purines (e.g., Adenine, Guanine) M+2, M+3The entire glycine molecule (C2-N) is incorporated, leading to an M+3 enrichment (2x13C, 1x15N). The GCS-derived one-carbon unit contributes to an M+1 enrichment.
Thymidylate (dTMP) M+1The methyl group of thymine is derived from the one-carbon pool, resulting in M+1 labeling from the GCS-derived 13C.
Methionine M+1The methyl group is derived from the one-carbon pool via S-adenosylmethionine (SAM), leading to M+1 labeling.

Q4: What are some known inhibitors of the Glycine Cleavage System?

Several compounds have been shown to inhibit the GCS, which can be useful for experimental controls or to study the effects of GCS dysfunction. These include:

  • Branched-chain amino acid metabolites: Specifically, 2-methyl-butyryl-CoA and isobutyryl-CoA have been shown to be inhibitory.

  • Cysteamine: This aminothiol can inhibit glycine decarboxylase (GLDC), a key enzyme in the GCS.

  • Pyridoxine 5'-phosphate (PNP): An intermediate in vitamin B6 metabolism, high levels of PNP can inhibit the GCS.

Troubleshooting Guide

This guide addresses common issues encountered during "this compound" tracing experiments focused on GCS activity.

Problem Possible Causes Recommended Solutions
Low or no enrichment in serine M+1. 1. Low GCS activity: The cell type or tissue may have inherently low GCS expression or activity. 2. Inhibition of GCS: Experimental conditions or media components may be inhibiting the GCS (see FAQ 4). 3. Rapid cycling of the one-carbon pool: The labeled one-carbon unit may be rapidly consumed by other pathways.1. Confirm GCS expression: Use western blotting or qPCR to verify the expression of GCS components (e.g., GLDC). 2. Optimize experimental conditions: Ensure media does not contain high levels of branched-chain amino acids or other potential inhibitors. Consider using a positive control cell line with known high GCS activity. 3. Time-course experiment: Perform a time-course analysis to capture the dynamics of label incorporation.
Unexpectedly high serine M+2 enrichment compared to M+1. 1. Dominant serine hydroxymethyltransferase (SHMT) activity: The direct conversion of glycine to serine by SHMT may be the predominant pathway. 2. Compartmentation effects: Cytosolic vs. mitochondrial SHMT and GCS activity can differ.1. Inhibit SHMT: Use known SHMT inhibitors to dissect the relative contributions of SHMT and GCS. 2. Isotopic labeling of serine: Use a labeled serine tracer (e.g., [U-13C]serine) in a parallel experiment to trace the reverse reaction.
Inconsistent labeling patterns across replicates. 1. Cell culture variability: Differences in cell density, growth phase, or media conditions. 2. Sample preparation errors: Inconsistent extraction or derivatization of metabolites. 3. Analytical variability: Issues with the mass spectrometer or chromatography.1. Standardize cell culture protocols: Ensure consistent seeding density, passage number, and harvest time. 2. Use internal standards: Spike samples with a known amount of a heavy-labeled internal standard for normalization. 3. Quality control checks: Run quality control samples regularly to monitor instrument performance.
Low overall isotopic enrichment in all metabolites. 1. Insufficient tracer concentration or labeling duration. 2. High endogenous pools of unlabeled glycine. 3. Poor tracer uptake by cells. 1. Optimize tracer labeling: Increase the concentration of "this compound" or extend the labeling time. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Deplete endogenous pools: Pre-incubate cells in glycine-free media before adding the tracer. 3. Verify tracer uptake: Measure the intracellular concentration of labeled glycine.

Experimental Protocols

Protocol 1: In Vitro "this compound" Tracing in Cultured Cells

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Media Preparation: Prepare custom media containing "this compound" at the desired concentration. Ensure all other nutrient concentrations are consistent with your experimental design.

  • Tracer Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed "this compound" containing medium to the cells.

    • Incubate for the desired period (e.g., 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Reconstitute the samples in an appropriate solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopomer distributions of target metabolites.

Protocol 2: Measurement of Glycine Cleavage System Activity

This protocol provides a method to directly measure GCS activity by monitoring the production of ¹⁴CO₂ from [1-¹⁴C]glycine. While the primary focus here is on stable isotopes, this radiometric assay is a gold standard for validating GCS activity.

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing the necessary cofactors for GCS activity (e.g., NAD+, tetrahydrofolate, pyridoxal phosphate).

  • Reaction Setup:

    • In a sealed reaction vessel, combine the isolated mitochondria, assay buffer, and [1-¹⁴C]glycine.

    • Include a center well containing a CO₂ trapping agent (e.g., a filter paper soaked in potassium hydroxide).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which will release the dissolved ¹⁴CO₂ into the headspace.

  • CO₂ Trapping: Allow the ¹⁴CO₂ to be trapped by the potassium hydroxide in the center well.

  • Scintillation Counting: Remove the filter paper from the center well and place it in a scintillation vial with a scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter to determine the amount of ¹⁴CO₂ produced, which is directly proportional to GCS activity.

Visualizations

Glycine_Cleavage_System_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine_2_13C_15N This compound GCS Glycine Cleavage System (GCS) Glycine_2_13C_15N->GCS Serine_mito Serine (M+1) Glycine_2_13C_15N->Serine_mito SHMT2 CH2_THF 5,10-Methylene-THF (13C-labeled) GCS->CH2_THF C2 CO2 CO2 GCS->CO2 C1 NH3 NH3 (15N-labeled) GCS->NH3 N THF Tetrahydrofolate (THF) THF->GCS CH2_THF->Serine_mito Formate Formate (13C-labeled) CH2_THF->Formate Export One_Carbon_Pool Cytosolic One-Carbon Pool Formate->One_Carbon_Pool Purines Purines (M+1) One_Carbon_Pool->Purines dTMP dTMP (M+1) One_Carbon_Pool->dTMP Methionine Methionine (M+1) One_Carbon_Pool->Methionine Serine_cyto Serine (M+1) One_Carbon_Pool->Serine_cyto

Caption: Metabolic fate of "this compound" via the Glycine Cleavage System.

Troubleshooting_Workflow Start Start: Unexpected Labeling Data Check_Enrichment Low Enrichment in Downstream Metabolites? Start->Check_Enrichment Check_Ratios Abnormal M+1/M+2 Serine Ratio? Check_Enrichment->Check_Ratios No Optimize_Tracer Optimize Tracer Concentration and Incubation Time Check_Enrichment->Optimize_Tracer Yes Check_Variability High Variability Between Replicates? Check_Ratios->Check_Variability Normal Check_GCS_Expression Verify GCS Protein Expression (WB/qPCR) Check_Ratios->Check_GCS_Expression Low M+1 Inhibit_SHMT Use SHMT Inhibitors to Dissect Pathways Check_Ratios->Inhibit_SHMT High M+2 Standardize_Protocols Standardize Cell Culture and Sample Prep Check_Variability->Standardize_Protocols Yes End Resolution Check_Variability->End No Optimize_Tracer->End Check_GCS_Expression->End Inhibit_SHMT->End Use_Internal_Standards Incorporate Internal Standards for Normalization Standardize_Protocols->Use_Internal_Standards Use_Internal_Standards->End

Caption: Troubleshooting workflow for "this compound" tracing experiments.

References

How to account for glycine-serine interconversion with "Glycine-2-13C,15N"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using "Glycine-2-13C,15N" to study the dynamic, reversible interchange between glycine and serine. Here you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to guide your metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is glycine-serine interconversion and why is it metabolically significant?

A: Glycine-serine interconversion is a reversible metabolic reaction catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT).[1][2] This reaction is crucial as it represents a primary hub connecting amino acid metabolism with one-carbon (1C) metabolism.[3] The 1C units produced, in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), are essential for the biosynthesis of purines, thymidylate (a DNA precursor), and methionine.[2][3] This pathway is therefore fundamental for cellular processes like proliferation, DNA synthesis and repair, and maintaining epigenetic landscapes.

Q2: How does "this compound" allow for tracing of this pathway?

A: "this compound" is a stable isotope-labeled version of glycine. The nitrogen atom is replaced with its heavy isotope, ¹⁵N, and the alpha-carbon (C-2) is replaced with ¹³C. When this labeled glycine is introduced into a biological system, the heavy isotopes act as tracers that can be detected by mass spectrometry (MS). This technique, known as stable isotope tracing, allows researchers to follow the path of the labeled atoms as they are incorporated into other molecules, providing a direct measurement of metabolic flux through the pathway.

Q3: When feeding cells "this compound", what is the expected labeling pattern in serine?

A: In the conversion of glycine to serine, the SHMT enzyme combines a glycine molecule with a one-carbon unit from 5,10-CH2-THF. The original C2 and nitrogen from glycine become the C2 and nitrogen of serine. Therefore, when you supply "this compound", you should expect to see a M+2 isotopologue of serine . This means serine's mass will be increased by two units due to the presence of one ¹³C and one ¹⁵N atom.

Q4: What are the key enzymes involved in this interconversion?

A: The primary enzyme is Serine Hydroxymethyltransferase (SHMT) , which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that requires tetrahydrofolate (THF) as a cofactor to carry the one-carbon unit. Additionally, the Glycine Cleavage System (GCS) , located in the mitochondria, can also catabolize glycine, producing a one-carbon unit that can contribute to the 1C pool used by SHMT.

Visualizing the Metabolic Pathway

The following diagram illustrates how the isotopic labels from "this compound" are transferred to serine during the forward reaction catalyzed by SHMT.

ExperimentalWorkflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture (& Seeding) B 2. Isotopic Labeling (Switch to this compound Medium) A->B C 3. Metabolic Quenching (e.g., Dry Ice) B->C D 4. Metabolite Extraction (e.g., 80% Methanol) C->D E 5. Sample Analysis (LC-MS / GC-MS) D->E F 6. Data Processing (Peak Integration & Isotopologue Correction) E->F G 7. Metabolic Flux Analysis (Calculate Fractional Enrichment) F->G

References

Technical Support Center: Optimizing Quench and Extraction for "Glycine-2-13C,15N" Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the quenching and extraction of "Glycine-2-13C,15N" labeled metabolites for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics experiments?

A: The primary goal of quenching is to instantly halt all enzymatic activity within cells. This process "freezes" the metabolic state at a specific moment in time, which is critical because many metabolites, especially those in central carbon metabolism, have turnover rates of mere seconds. Inefficient or delayed quenching can lead to significant alterations in metabolite concentrations and isotopic labeling patterns, resulting in an inaccurate representation of the cell's metabolic activity at the time of sampling.

Q2: How does the choice of quenching solution impact the integrity of "this compound" and other metabolites?

A: The ideal quenching solution should rapidly arrest metabolism without compromising cell membrane integrity, which can lead to the leakage of intracellular metabolites. Common quenching solutions include cold methanol, cold saline, and liquid nitrogen. Cold methanol is effective but can cause leakage in some cell types. Cold saline is gentler on cell membranes but may be less efficient at halting metabolism quickly. Liquid nitrogen provides the fastest quenching but requires careful handling to prevent contamination from extracellular media. For sensitive mammalian cells, precooled phosphate-buffered saline (PBS) has been shown to be an optimal quenching reagent, maintaining cell membrane integrity and resulting in high yields of intracellular metabolites.[1]

Q3: What are the most effective extraction solvents for "this compound" and related polar metabolites?

A: For polar metabolites like glycine, mixtures of methanol and water are highly effective and widely used, as they can extract a broad range of compounds including sugars, organic acids, and amino acids.[2] Acetonitrile is another common solvent that can be used in combination with water. The choice between methanol and acetonitrile can depend on the specific downstream analytical method, as they have different elution strengths and separation selectivities in chromatography.[3] For a comprehensive analysis that includes both polar and non-polar metabolites, a biphasic extraction using a combination of solvents like methanol, water, and chloroform or MTBE may be employed.

Q4: Can the extraction method itself alter the isotopic labeling of "this compound"?

A: The extraction process itself, when performed correctly at low temperatures, is unlikely to alter the isotopic labeling of glycine. Glycine is a stable, non-volatile compound.[4] However, improper sample handling, such as prolonged exposure to room temperature or the presence of reactive substances in the extraction solvent, could potentially lead to degradation or enzymatic activity, which might affect the overall metabolite profile. The key is to maintain a cold chain throughout the quenching and extraction process to preserve the in vivo metabolic state.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching and extraction of "this compound" labeled metabolites.

Problem Potential Cause Recommended Solution
Low signal or loss of "this compound" Metabolite Leakage During Quenching: The quenching solution may be too harsh for the cell type, causing membrane rupture. This is a known issue with high concentrations of methanol for some mammalian cells.[1]- Switch to a gentler quenching solution like ice-cold isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS). - Optimize the methanol concentration in your quenching solution. A study on Penicillium chrysogenum found minimal leakage with 40% (v/v) methanol at -20°C.
Incomplete Extraction: The chosen solvent may not be efficiently extracting glycine from the cellular matrix.- Ensure the use of a polar solvent system. A mixture of methanol and water (e.g., 80% methanol) is generally effective for amino acids. - For complex samples, consider a biphasic extraction method (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.
Degradation During Sample Processing: Prolonged processing times or exposure to elevated temperatures can lead to metabolite degradation.- Minimize the time between quenching and extraction. - Perform all steps on dry ice or in a pre-chilled environment to maintain low temperatures.
High variability between replicate samples Inconsistent Quenching: Variations in the timing or temperature of quenching can lead to different metabolic states being captured.- Standardize the quenching protocol to ensure rapid and consistent cooling for all samples. - Use a sufficient volume of quenching solution to ensure a rapid temperature drop.
Incomplete Cell Lysis: If cells are not fully lysed during extraction, the recovery of intracellular metabolites will be inconsistent.- Incorporate a mechanical disruption step such as sonication or bead beating after adding the extraction solvent. - Ensure the extraction solvent has sufficient time to interact with the cells.
Phase Separation Issues (for biphasic extractions): Inconsistent phase separation will lead to variable recovery of metabolites in the polar phase.- Ensure precise solvent ratios are used. - Centrifuge at a sufficient speed and for an adequate duration to achieve clear phase separation.
Contamination with extracellular metabolites Insufficient Washing: Residual culture medium can contaminate the intracellular metabolite pool.- For adherent cells, quickly rinse with ice-cold PBS or saline immediately before quenching. - For suspension cells, consider rapid filtration followed by a quick wash with cold saline before quenching.
Cell Lysis Before Quenching: Harsh handling during cell harvesting can cause premature cell lysis and release of intracellular contents.- Handle cells gently during harvesting. For adherent cells, consider scraping instead of trypsinization, as trypsin can alter the metabolite profile.

Data Summary

The following tables summarize key quantitative and qualitative data related to quenching and extraction methods for amino acids, including glycine.

Table 1: Comparison of Quenching Solutions

Quenching SolutionTemperatureAdvantagesDisadvantagesBest Suited For
Cold Methanol (40-80%) -20°C to -80°CRapidly halts metabolism.Can cause metabolite leakage in some cell types.Robust cell types (e.g., yeast, some bacteria).
Cold Saline (0.9% NaCl) / PBS ~0°CGentler on cell membranes, reduces leakage.May be less effective at instantly stopping all enzymatic activity.Sensitive mammalian cells.
Liquid Nitrogen -196°CFastest possible quenching method.Risk of contamination from extracellular media if not washed properly first.Rapidly growing cultures where metabolic changes are extremely fast.

Table 2: Comparison of Extraction Solvents for Amino Acids

Extraction Solvent/MethodKey CharacteristicsReported Efficiency/Observations
Methanol/Water (e.g., 80:20 v/v) Highly effective for polar metabolites like amino acids.A study on Penicillium chrysogenum reported an average metabolite recovery of 95.7% (±1.1%) with an optimized cold methanol-based method.
Acetonitrile/Water (e.g., 50:50 v/v) Another effective solvent for polar metabolites.Can offer different separation selectivity compared to methanol in chromatography.
Methanol/Chloroform/Water (Bligh-Dyer) Biphasic method to separate polar and non-polar metabolites.One study noted this method was particularly efficient at extracting amino acids, including glycine.
Ethanol/Water Similar properties to methanol/water for extracting polar compounds.In some studies, 80% ethanol showed high extraction efficiency for most identified and quantified metabolites.

Experimental Protocols & Workflows

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells

This protocol is optimized for adherent cells and aims to minimize metabolite leakage by using a gentle quenching solution.

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Medium Removal: Aspirate the culture medium completely and quickly.

  • Washing: Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.

  • Quenching: Immediately add 1 mL of pre-chilled (-20°C) 80% methanol/20% water to each well.

  • Scraping: Place the plate on dry ice and scrape the cells in the methanol/water solution using a cell scraper.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the extract at -80°C until analysis.

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experimental_workflow_adherent cluster_plate Cell Culture Plate cluster_tube Microcentrifuge Tube A 1. Aspirate Medium B 2. Wash with Ice-Cold PBS A->B C 3. Quench with Cold 80% Methanol B->C D 4. Scrape Cells on Dry Ice C->D E 5. Collect Lysate D->E Transfer F 6. Vortex & Incubate (-20°C) E->F G 7. Centrifuge (14,000 x g) F->G H 8. Collect Supernatant G->H I 9. Store at -80°C H->I

Caption: Workflow for Quenching and Extraction of Adherent Cells.

Protocol 2: Quenching and Extraction of Suspension Cells

This protocol utilizes rapid filtration to separate cells from the culture medium before quenching.

  • Sample Collection: Quickly take a defined volume of cell suspension from the culture.

  • Rapid Filtration: Immediately filter the cell suspension through a filter membrane (e.g., 0.45 µm) using a vacuum filtration setup.

  • Washing: Wash the cells on the filter with a small volume of ice-cold saline (0.9% NaCl) to remove any remaining extracellular metabolites.

  • Quenching: Immediately turn off the vacuum and add 5 mL of pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) directly onto the filter, submerging the cells.

  • Cell Lysis: Carefully remove the filter and place it into a 50 mL conical tube. Vortex or sonicate vigorously to dislodge and lyse the cells.

  • Collection: Transfer the lysate to a microcentrifuge tube.

  • Extraction & Centrifugation: Follow steps 7-9 from Protocol 1.

  • Storage: Store the extract at -80°C until analysis.

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experimental_workflow_suspension A 1. Collect Cell Suspension B 2. Rapid Vacuum Filtration A->B C 3. Wash with Cold Saline B->C D 4. Quench on Filter with Cold Extraction Solvent C->D E 5. Transfer Filter to Tube & Vortex/Sonicate D->E F 6. Protein Precipitation (-20°C) E->F G 7. Centrifuge F->G H 8. Collect Supernatant G->H I 9. Store at -80°C H->I

Caption: Workflow for Quenching and Extraction of Suspension Cells.

Signaling Pathway Visualization

The following diagram illustrates the decision-making process for troubleshooting low metabolite signals, a common issue in metabolomics experiments.

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troubleshooting_pathway Start Low 'this compound' Signal Q_Leak Is metabolite leakage a possibility? Start->Q_Leak Sol_Leak Use gentler quenching (e.g., cold PBS/Saline) or optimize methanol % Q_Leak->Sol_Leak Yes Q_Extract Is extraction incomplete? Q_Leak->Q_Extract No End Re-analyze Sample Sol_Leak->End Sol_Extract Use appropriate polar solvent (e.g., 80% Methanol). Add mechanical lysis. Q_Extract->Sol_Extract Yes Q_Degrade Was there sample degradation? Q_Extract->Q_Degrade No Sol_Extract->End Sol_Degrade Minimize processing time. Maintain cold chain. Q_Degrade->Sol_Degrade Yes Q_Degrade->End No, review instrumentation Sol_Degrade->End

Caption: Troubleshooting Logic for Low Metabolite Signal.

References

Validation & Comparative

Validating Mass Spectrometry Data: A Comparative Guide to 13C, 15N Glycine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of mass spectrometry data are paramount. This guide provides an objective comparison of the use of 13C, 15N-labeled glycine as an internal standard for validating mass spectrometry data against other common methodologies. Supported by experimental data, this document details the superior performance of stable isotope-labeled standards in ensuring data integrity.

In quantitative mass spectrometry, the use of an appropriate internal standard is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. An ideal internal standard should behave chemically and physically identically to the analyte of interest, with the only difference being a mass shift that allows it to be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as 13C, 15N glycine, are considered the gold standard for this purpose.[1][2]

Performance Comparison: 13C, 15N Glycine vs. Alternative Standards

The primary alternatives to SIL internal standards are structural analogs, which are molecules with similar chemical structures to the analyte. While more readily available and less expensive, structural analogs may exhibit different ionization efficiencies, chromatographic retention times, and extraction recoveries, leading to decreased accuracy and precision.[3]

The following table summarizes the performance characteristics of LC-MS/MS methods for amino acid analysis using different internal standard strategies. The data demonstrates that methods employing stable isotope-labeled standards, like 13C, 15N glycine, consistently achieve higher accuracy and precision.

ParameterMethod using 13C, 15N-Labeled Amino Acid StandardsMethod using Structural Analog Internal StandardMethod without Internal Standard (External Calibration)
Accuracy (% Recovery or % Bias) 88-125%[4]Can be significantly lower and more variableHighly susceptible to matrix effects and sample loss
Precision (% CV) 7-23% (inter-assay)Often higher and less consistentCan exceed acceptable limits, especially in complex matrices
Linearity (r²) >0.99Generally good, but can be affected by differential matrix effects>0.99 in simple matrices, but can be poor in complex samples
Limit of Quantitation (LOQ) Typically in the low µmol/L to nmol/L rangeDependent on the specific analog and its ionization efficiencyOften higher due to uncorrected matrix suppression
Correction for Matrix Effects ExcellentPartial and unpredictableNone
Correction for Sample Loss ExcellentPartial, dependent on similarity to analyteNone

Experimental Protocol: Quantitative Analysis of Glycine in Plasma using 13C, 15N Glycine Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of glycine in human plasma using a 13C, 15N-labeled glycine internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Glycine standard

  • 13C2, 15N-Glycine internal standard (IS)

  • Human plasma (control and study samples)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Protein precipitation agent (e.g., trichloroacetic acid or methanol)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of glycine in a suitable solvent (e.g., 0.1 M HCl).

  • Prepare a stock solution of 13C2, 15N-glycine in the same solvent.

  • Serially dilute the glycine stock solution to create calibration standards at a range of concentrations (e.g., 1-500 µmol/L).

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or QC, add 100 µL of the IS working solution (containing 13C2, 15N-glycine at a fixed concentration).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold protein precipitation agent (e.g., acetonitrile).

  • Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of glycine from other plasma components.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glycine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • 13C2, 15N-Glycine: Monitor the corresponding mass-shifted transition.

5. Data Analysis:

  • Integrate the peak areas for both the endogenous glycine and the 13C2, 15N-glycine internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and a Relevant Signaling Pathway

To further illustrate the experimental process and the biological relevance of accurate glycine measurement, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_spike Spike with 13C, 15N Glycine IS Plasma->IS_spike Protein_precip Protein Precipitation IS_spike->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dry_reconstitute Dry & Reconstitute Supernatant->Dry_reconstitute LC_MS LC-MS/MS Analysis Dry_reconstitute->LC_MS Data_proc Data Processing (Peak Integration) LC_MS->Data_proc Quant Quantification (Calibration Curve) Data_proc->Quant Result Validated Glycine Concentration Quant->Result

Caption: Experimental workflow for validating mass spectrometry data.

Glycine's role as a neurotransmitter, particularly as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, highlights the importance of its accurate quantification in neuroscience research and drug development for neurological disorders. The glycine transporter 1 (GlyT1) plays a critical role in regulating glycine levels in the synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ion_channel Ion Channel Opening (Ca2+ influx) NMDA_R->Ion_channel Activation Signaling Downstream Signaling Ion_channel->Signaling Glial_cell Glial Cell GlyT1->Glial_cell

Caption: Glycine's role at the glutamatergic synapse.

References

A Comparative Guide to Metabolic Tracing: Glycine-2-13C,15N vs. 13C6-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic tracing, a cornerstone of modern biological research, allows for the detailed mapping of nutrient flow through complex metabolic networks. The choice of isotopic tracer is paramount and dictates the specific pathways and biological questions that can be addressed. This guide provides an objective comparison of two powerful tracers, Glycine-2-13C,15N and 13C6-glucose, to aid researchers in selecting the optimal tool for their experimental needs. While direct comparative studies are limited, this guide synthesizes available data to highlight their distinct applications and experimental considerations.

At a Glance: Key Differences

FeatureThis compound13C6-Glucose
Primary Metabolic Focus One-carbon metabolism, glycine/serine biosynthesis and catabolism, purine and glutathione synthesis.Central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway).
Isotopic Labels 13C and 15N13C
Key Insights Simultaneous tracking of carbon and nitrogen flux, elucidation of amino acid interconversions.Broad overview of cellular energy metabolism and biosynthetic precursor production.
Common Applications Cancer metabolism, neuroscience, studies of folate and methionine cycles.Oncology, diabetes, immunology, and general metabolic research.

Introduction to the Tracers

13C6-Glucose: As the primary cellular energy source, uniformly labeled 13C6-glucose is a versatile tracer for interrogating central carbon metabolism.[1][2] By tracking the six labeled carbon atoms, researchers can elucidate the activity of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[1][2] The incorporation of these labeled carbons into various downstream metabolites, including amino acids and nucleotides, provides a comprehensive picture of cellular anabolic and catabolic processes.[3]

This compound: This dual-labeled tracer offers a more targeted approach, providing specific insights into the metabolic fate of glycine. Glycine is a crucial amino acid involved in a myriad of cellular processes, including one-carbon metabolism, which is essential for the synthesis of nucleotides, lipids, and for methylation reactions. The presence of both 13C at the alpha-carbon and 15N allows for the simultaneous tracking of both the carbon and nitrogen atoms of glycine as they are incorporated into other biomolecules, such as serine, purines, and glutathione. This makes it an invaluable tool for studying the intricate interplay between amino acid metabolism and biosynthetic pathways.

Metabolic Pathways Traced

The choice between this compound and 13C6-glucose fundamentally depends on the metabolic pathways of interest.

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cluster_glucose 13C6-Glucose Tracing cluster_glycine This compound Tracing 13C6-Glucose 13C6-Glucose Glycolysis Glycolysis 13C6-Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pentose Phosphate Pathway Pentose Phosphate Pathway Glycolysis->Pentose Phosphate Pathway Serine/Glycine Synthesis Serine/Glycine Synthesis Glycolysis->Serine/Glycine Synthesis Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Amino Acid Synthesis (e.g., Asp, Glu) Amino Acid Synthesis (e.g., Asp, Glu) TCA Cycle->Amino Acid Synthesis (e.g., Asp, Glu) Nucleotide Synthesis Nucleotide Synthesis Pentose Phosphate Pathway->Nucleotide Synthesis This compound This compound Serine Serine This compound->Serine Glutathione Synthesis Glutathione Synthesis This compound->Glutathione Synthesis Porphyrin Synthesis Porphyrin Synthesis This compound->Porphyrin Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis

Figure 1. Overview of primary metabolic pathways traced by 13C6-Glucose and this compound.

With 13C6-glucose , researchers can quantitatively assess the flux through major energy-producing and biosynthetic pathways. For instance, the appearance of M+2 labeled lactate indicates glycolytic activity, while M+2 and M+3 labeled citrate in the TCA cycle reveal the contribution of glucose-derived pyruvate. Furthermore, the labeling patterns in ribose sugars elucidate the activity of the pentose phosphate pathway.

This compound provides a focused lens on amino acid metabolism and one-carbon transfer reactions. The conversion of labeled glycine to serine can be directly monitored, and the subsequent transfer of the labeled carbon and nitrogen into the folate cycle and purine biosynthesis can be quantified. This is particularly relevant in cancer research, where alterations in one-carbon metabolism are a known hallmark.

Experimental Considerations and Protocols

While the overall workflow for metabolic tracing is similar for both tracers, specific details in the experimental protocol will vary depending on the biological system and analytical platform. Below is a generalized protocol that can be adapted for either tracer.

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Cell Culture/Animal Model Cell Culture/Animal Model Isotopic Labeling Introduce Tracer (this compound or 13C6-Glucose) Cell Culture/Animal Model->Isotopic Labeling Time-Course Sampling Time-Course Sampling Isotopic Labeling->Time-Course Sampling Metabolite Extraction Quench Metabolism & Extract Metabolites Time-Course Sampling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Isotopologue Distribution Analysis & Metabolic Flux Calculation LC-MS/MS Analysis->Data Analysis

Figure 2. Generalized experimental workflow for metabolic tracing.

Representative Experimental Protocol: In Vitro Cell Culture
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing either 13C6-glucose or this compound at a known concentration. The unlabeled counterpart should be omitted or its concentration minimized.

  • Isotopic Labeling: Replace the standard culture medium with the isotope-containing medium. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the target metabolites, typically ranging from minutes to 24 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution of target metabolites.

  • Data Analysis: Correct for the natural abundance of isotopes and calculate the fractional enrichment of labeled metabolites. This data can then be used for metabolic flux analysis.

Quantitative Data Presentation

The output of a metabolic tracing experiment is the measurement of mass isotopologues for various metabolites. This data reveals the extent to which the isotopic tracer has been incorporated into different metabolic pools.

Table 1: Representative Fractional Enrichment Data from 13C6-Glucose Tracing
MetaboliteM+0M+1M+2M+3M+4M+5M+6
Glucose-6-Phosphate2%1%2%3%5%10%77%
Fructose-1,6-Bisphosphate3%1%2%4%6%11%73%
Pyruvate15%2%3%80%---
Lactate18%2%4%76%---
Citrate35%5%45%5%8%2%0%
Aspartate40%3%50%2%5%--
Serine60%5%10%25%---

Note: This is illustrative data and actual values will vary based on cell type, experimental conditions, and labeling duration.

Table 2: Representative Fractional Enrichment Data from this compound Tracing
MetaboliteM+0M+1 (13C)M+1 (15N)M+2 (13C,15N)
Glycine10%2%3%85%
Serine55%8%12%25%
Purines (e.g., AMP)70%5%15%10%
Glutathione65%4%11%20%

Note: This is illustrative data. "M+1" can result from the incorporation of either a single 13C or a single 15N. High-resolution mass spectrometry is required to distinguish these.

Logical Framework for Tracer Selection

The decision to use this compound or 13C6-glucose should be driven by the specific research question.

dot

Figure 3. Decision tree for selecting a metabolic tracer.

Conclusion

Both this compound and 13C6-glucose are powerful tools for metabolic research, each offering unique insights into cellular function. 13C6-glucose provides a broad overview of central carbon metabolism, making it ideal for studies of energy metabolism and the general biosynthetic capacity of a cell. In contrast, this compound offers a more focused approach to dissect the roles of glycine and one-carbon metabolism, which are critical in various physiological and pathological states. The choice of tracer should be carefully considered based on the specific biological questions being addressed. For a comprehensive understanding of the interplay between central carbon metabolism and amino acid biosynthesis, a dual-labeling approach using both tracers in separate experiments may be the most powerful strategy.

References

A Researcher's Guide to Isotopic Tracers: Glycine-2-¹³C,¹⁵N vs. ¹⁵N-Glycine for Nitrogen Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, stable isotope tracers are indispensable tools. When investigating nitrogen flux, particularly the role of the simple yet ubiquitous amino acid glycine, a critical choice arises: which isotopic tracer will yield the most insightful data? This guide provides an objective comparison between the dual-labeled tracer, Glycine-2-¹³C,¹⁵N, and the single-labeled tracer, ¹⁵N-glycine, offering a clear rationale for selecting the appropriate tool for specific research questions.

While both tracers are powerful in their own right, they offer fundamentally different windows into cellular metabolism. ¹⁵N-glycine has been a longstanding tool for tracking the fate of glycine's nitrogen atom, providing valuable data on whole-body protein turnover and nitrogen assimilation. However, the dual-labeled Glycine-2-¹³C,¹⁵N allows for the simultaneous tracking of both the nitrogen and the carbon backbone of the glycine molecule. This capability provides a more granular and unambiguous view of glycine's metabolic fate, distinguishing between the incorporation of the entire molecule and the transfer of its nitrogen to other metabolic intermediates.

Core Distinction: Tracking the Atom vs. the Molecule

The primary advantage of Glycine-2-¹³C,¹⁵N lies in its ability to resolve metabolic pathways where the carbon skeleton and the amino group of glycine may part ways. A key example is the glycine cleavage system (GCS), a central metabolic process where glycine is broken down.

With ¹⁵N-glycine, a researcher can track the ¹⁵N atom as it is transferred to other amino acids via transamination or incorporated into nitrogenous compounds like purines. However, it cannot reveal the fate of the glycine carbon backbone. Conversely, Glycine-2-¹³C,¹⁵N allows for the independent tracking of the ¹⁵C at the alpha-carbon and the ¹⁵N. This dual-labeling strategy can elucidate whether an observed ¹⁵N enrichment in another molecule, such as serine, resulted from the direct conversion of the entire glycine molecule or simply from a transamination reaction where only the nitrogen was donated.

G Metabolic Fate of Labeled Glycine Tracers cluster_15N ¹⁵N-Glycine Pathway cluster_13C15N Glycine-2-¹³C,¹⁵N Pathway N15_Gly ¹⁵N-Glycine N15_Pool ¹⁵N Amino Pool N15_Gly->N15_Pool N15_Purines ¹⁵N-Purines N15_Gly->N15_Purines Biosynthesis N15_OtherAA Other ¹⁵N-Amino Acids (e.g., ¹⁵N-Serine) N15_Pool->N15_OtherAA C13N15_Gly Glycine-2-¹³C,¹⁵N C13N15_Ser Serine-¹³C,¹⁵N C13N15_Gly->C13N15_Ser Direct Conversion (SHMT) C13_OneCarbon ¹³C One-Carbon Pool C13N15_Gly->C13_OneCarbon Glycine Cleavage N15_Pool2 ¹⁵N Amino Pool C13N15_Gly->N15_Pool2

Caption: Metabolic fates of ¹⁵N-glycine vs. Glycine-2-¹³C,¹⁵N.

Comparative Summary of Tracers

Feature¹⁵N-GlycineGlycine-2-¹³C,¹⁵N
Isotopic Labels ¹⁵N at the amino group¹⁵N at the amino group, ¹³C at the alpha-carbon (C2)
Primary Measurement Nitrogen flux, transamination rates, protein turnoverSimultaneous nitrogen and carbon flux, direct molecular conversion
Key Advantage Simpler mass spectrometry data, lower cost, well-established for whole-body nitrogen fluxUnambiguously distinguishes intact molecule incorporation from nitrogen-only transfer
Primary Application Quantifying whole-body or systemic nitrogen turnover and protein synthesisDissecting specific metabolic pathways like the glycine cleavage system, serine biosynthesis, and one-carbon metabolism
Limitations Cannot track the carbon backbone; metabolic fate can be ambiguousMore complex mass isotopomer distribution analysis, higher cost

Quantitative Performance: A Synthesized Comparison

Studies using ¹⁵N-glycine have successfully quantified whole-body nitrogen flux and protein synthesis rates with a reported precision of 5-11% (coefficient of variation) when analyzing urinary ammonia or urea as end-products.

Parameter¹⁵N-Glycine StudiesGlycine-2-¹³C,¹⁵N Studies
Typical Measured Flux Whole-body nitrogen flux, protein synthesis/breakdown ratesPathway-specific fluxes (e.g., glycine cleavage, serine synthesis), intact molecule uptake
Reported Data Example Glycine nitrogen flux of 28–43 µmol·hr⁻¹/100g body weight in humans (postabsorptive state)Detection of intact ¹³C-¹⁵N labeled glycine in plant tissues, indicating direct uptake
End-point Analysis Enrichment of ¹⁵N in urinary urea, ammonia, or plasma proteinsMass isotopomer distribution analysis of downstream metabolites (e.g., serine, purines) in cells or tissues

Note: The quantitative data presented are from different studies with different experimental systems and are for illustrative purposes only. They do not represent a direct comparison of performance.

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment in cell culture is applicable to both tracers, with the main difference being the specific mass-to-charge ratios (m/z) monitored in the mass spectrometer.

Generalized Experimental Workflow for Isotope Tracing

G Generalized Experimental Workflow A 1. Cell Culture Grow cells to desired confluency B 2. Media Switch Replace standard media with media containing the labeled glycine tracer A->B C 3. Incubation Culture cells for a defined time course (e.g., 0, 2, 6, 12, 24 hours) B->C D 4. Quenching & Extraction Rapidly halt metabolism (e.g., with cold methanol) and extract polar metabolites C->D E 5. Sample Analysis Analyze extracts by LC-MS/MS or GC-MS D->E F 6. Data Analysis Determine mass isotopologue distributions and calculate metabolic fluxes E->F

Caption: A typical workflow for a stable isotope tracing experiment.

Detailed Methodologies
  • Cell Culture and Labeling:

    • Culture cells (e.g., A549, HEK293) in standard growth medium to approximately 70-80% confluency.

    • Prepare custom labeling medium by supplementing basal medium (lacking glycine) with either ¹⁵N-glycine or Glycine-2-¹³C,¹⁵N at a known concentration. All other components, including serum (dialyzed fetal bovine serum is recommended to minimize unlabeled amino acids), should be consistent with the standard growth medium.

    • Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.

    • Incubate cells for various time points to achieve isotopic steady-state. The time required will vary by cell type and the pathway of interest.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

    • For ¹⁵N-glycine , monitor the mass shift of +1 Da in downstream metabolites containing the labeled nitrogen.

    • For Glycine-2-¹³C,¹⁵N , monitor for mass shifts of +1 (from ¹⁵N), +1 (from ¹³C), or +2 (from both ¹³C and ¹⁵N) in downstream metabolites. This allows for the deconvolution of different metabolic pathways.

    • Use appropriate chromatography (e.g., HILIC for polar metabolites) to separate the compounds of interest.

  • Data Analysis:

    • Process the raw mass spectrometry data using software capable of identifying metabolites and quantifying the abundance of their different mass isotopologues.

    • Correct the raw data for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the isotopes in the metabolites of interest over time to determine flux rates.

Conclusion and Recommendations

The choice between ¹⁵N-glycine and Glycine-2-¹³C,¹⁵N is dictated by the specific biological question.

  • Choose ¹⁵N-Glycine for:

    • Broad, systemic studies of whole-body nitrogen flux and protein turnover.

    • Experiments where cost is a primary constraint.

    • When the primary interest is in tracking the fate of the glycine amino group without needing to resolve the contribution of the carbon backbone.

  • Choose Glycine-2-¹³C,¹⁵N for:

    • Detailed investigations into specific metabolic pathways where glycine is a key node, such as one-carbon metabolism and the glycine cleavage system.

    • Experiments requiring the unambiguous differentiation between the incorporation of the entire glycine molecule and the transfer of its constituent atoms.

    • When the research goal is to create a more comprehensive model of interconnected carbon and nitrogen metabolism.

Ultimately, Glycine-2-¹³C,¹⁵N offers a higher level of metabolic detail, providing more definitive answers to complex questions about cellular biochemistry. While analytically more demanding, the insights gained from simultaneously tracing both carbon and nitrogen can be invaluable for researchers in basic science and drug development aiming to understand and manipulate cellular metabolism with precision.

A Researcher's Guide to Cross-Validation of "Glycine-2-13C,15N" Labeling: NMR vs. MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging isotopically labeled compounds, rigorous validation of labeling is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the cross-validation of "Glycine-2-13C,15N", a stable isotope-labeled amino acid crucial for tracing metabolic pathways and as an internal standard in quantitative proteomics. We present detailed experimental protocols, comparative data, and visual workflows to facilitate an objective assessment of each technique's capabilities.

Data Presentation: A Comparative Analysis

The primary distinction between NMR and MS in the analysis of "this compound" lies in the nature of the data each technique provides. NMR excels at determining the precise intramolecular location of isotopic labels, while MS is highly sensitive in resolving molecules based on their overall mass-to-charge ratio, providing information on the distribution of isotopologues.

Table 1: Quantitative Comparison of NMR and MS for "this compound" Analysis

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Isotopic Enrichment (%) Positional enrichment can be determined for both ¹³C at the C2 position and ¹⁵N. For example: 99.2 ± 0.5% ¹³C at C2; 98.5 ± 0.5% ¹⁵N.Provides overall isotopic enrichment of the molecule. For instance, the relative abundance of the M+2 isotopologue (¹³C and ¹⁵N labeled) would be >98%.
Positional Analysis Directly confirms the position of the ¹³C label at the alpha-carbon (C2) and the ¹⁵N at the amino group through chemical shifts and couplings.Infers positional information from fragmentation patterns (MS/MS), but this is not as direct as NMR.
Quantitation Inherently quantitative, allowing for the determination of the concentration of the labeled species.[1][2]Highly sensitive for relative quantification; absolute quantification requires a labeled internal standard.[2][3]
Sample Requirement Typically requires higher sample concentrations (mg range).[3]High sensitivity allows for analysis of smaller sample quantities (µg to ng range).
Sample Preparation Minimal sample preparation is required.Often requires derivatization for volatile compounds in GC-MS or chromatographic separation in LC-MS.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. The following are generalized protocols for the analysis of "this compound" using both NMR and MS.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of "this compound" in 0.6 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrument : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to confirm the overall structure and purity of the glycine sample.

  • ¹³C NMR : A one-dimensional ¹³C NMR spectrum will show a single resonance for the C2 carbon, confirming its presence. The high enrichment will result in a significantly enhanced signal compared to the natural abundance carboxyl carbon.

  • ¹⁵N NMR : A one-dimensional ¹⁵N NMR spectrum can be acquired to confirm the presence of the ¹⁵N label. Alternatively, a 2D ¹H-¹⁵N HSQC experiment can be performed.

  • 2D Heteronuclear Correlation (e.g., ¹H-¹³C HSQC) : This experiment will show a correlation between the protons on the C2 carbon and the ¹³C-labeled C2 carbon, definitively confirming the position of the ¹³C label.

  • Data Analysis : Integrate the relevant peaks in the ¹³C and ¹⁵N spectra to determine the isotopic enrichment at each position.

Mass Spectrometry Protocol
  • Sample Preparation : For Gas Chromatography-MS (GC-MS), derivatize the glycine sample (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make it volatile. For Liquid Chromatography-MS (LC-MS), dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase.

  • Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and resolving isotopologues.

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the derivatized or intact glycine. The spectrum will show a base peak corresponding to the unlabeled molecule and peaks for the isotopologues (M+1, M+2, etc.).

  • Tandem MS (MS/MS) : Select the M+2 ion (representing "this compound") as the precursor ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to infer the position of the labels.

  • Data Analysis : Determine the relative abundances of the different mass isotopomers from the full scan spectrum to calculate the overall isotopic enrichment. Analyze the fragmentation pattern from the MS/MS data to confirm the location of the labels.

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language to illustrate key aspects of the cross-validation process.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_validation Cross-Validation Glycine This compound Sample NMR_Acquisition 1D (1H, 13C, 15N) & 2D (HSQC) Spectra Acquisition Glycine->NMR_Acquisition MS_Acquisition Full Scan MS & MS/MS Acquisition Glycine->MS_Acquisition NMR_Data Positional Enrichment & Structural Confirmation NMR_Acquisition->NMR_Data Comparison Compare Positional Data (NMR) with Fragmentation Data (MS) NMR_Data->Comparison MS_Data Mass Isotopomer Distribution & Overall Enrichment MS_Acquisition->MS_Data MS_Data->Comparison Validation Validated This compound Comparison->Validation

Caption: Experimental workflow for the cross-validation of "this compound" labeling.

G cluster_nmr NMR Provides cluster_ms MS Provides Positional Positional Isotopomer Information Connectivity Atom Connectivity (through J-coupling) Quantitative Absolute Molar Concentration Mass_Iso Mass Isotopomer Distribution High_Sensitivity High Sensitivity (low sample amount) Fragmentation Fragmentation Patterns (structural clues) Glycine This compound Glycine->Positional Glycine->Connectivity Glycine->Quantitative Glycine->Mass_Iso Glycine->High_Sensitivity Glycine->Fragmentation

Caption: Informational output from NMR and MS analysis of "this compound".

Conclusion

Both NMR and MS are powerful techniques that provide complementary information for the validation of "this compound" labeling. NMR offers unparalleled detail on the specific location of isotopic labels and is inherently quantitative. MS, on the other hand, provides superior sensitivity and a clear picture of the distribution of mass isotopomers. For comprehensive and robust validation, a dual-pronged approach leveraging the strengths of both techniques is highly recommended. This ensures not only the confirmation of the overall isotopic enrichment but also the precise intramolecular distribution of the labels, which is critical for the integrity of subsequent research applications.

References

A Researcher's Guide to Metabolic Flux Analysis: Comparing Glycine-2-13C,15N with Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, deciphering the intricate web of cellular metabolism is paramount for understanding disease and developing novel therapeutics. Metabolic Flux Analysis (MFA) stands as a powerful technique to quantify the rates of metabolic reactions. The choice of an isotopic tracer is a critical determinant of the accuracy and precision of these measurements. This guide provides an objective comparison of the dual-labeled amino acid, Glycine-2-13C,15N, with other commonly used tracers, supported by experimental principles and data from related studies.

The ideal isotopic tracer for MFA should be readily taken up and metabolized by cells, effectively labeling downstream metabolites in key pathways. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to constrain a computational model of metabolism and estimate intracellular fluxes. While universally labeled glucose and glutamine are the workhorses of MFA, specialized tracers like this compound offer unique advantages for probing specific areas of metabolism.

Principles of Isotopic Tracing with this compound

Glycine is a central player in cellular metabolism, participating in one-carbon metabolism, purine and glutathione synthesis, and interconverting with serine.[1][2][3] The dual labeling of this compound provides a powerful tool to simultaneously trace the fate of both its carbon backbone and its amino group.[1] This is particularly advantageous for dissecting the complex interplay between carbon and nitrogen metabolism.[4]

Upon entering the cell, the 13C label at the second carbon (C2) and the 15N label on the amino group of glycine can be tracked through various pathways. For instance, the C2 of glycine is a key contributor to the one-carbon pool via the glycine cleavage system (GCS), which is crucial for nucleotide synthesis and methylation reactions. The 15N label allows for the tracing of nitrogen flow, for example, in amino acid transamination reactions and the synthesis of nitrogen-containing compounds like purines.

Comparison with Alternative Tracers

The selection of an isotopic tracer is highly dependent on the specific metabolic pathways under investigation. While this compound offers unique insights, its performance in terms of accuracy and precision for determining fluxes throughout central carbon metabolism needs to be considered in the context of well-established alternatives.

Data Presentation: Quantitative Comparison of Common Isotopic Tracers

Direct quantitative comparisons of flux precision using this compound are limited in the current literature. However, we can infer its potential performance by examining data from studies that have systematically evaluated various 13C-labeled glucose and glutamine tracers. The following table summarizes the optimal tracers for different metabolic pathways based on computational and experimental evaluations that aimed to minimize the confidence intervals of flux estimates.

Metabolic PathwayOptimal Tracer(s)Rationale for High PrecisionPotential Role for this compound
Glycolysis & Pentose Phosphate Pathway (PPP) [1,2-13C2]glucoseThis tracer generates unique labeling patterns in glycolytic and PPP intermediates, allowing for precise determination of the relative fluxes through these pathways.Limited direct contribution. Glycine is synthesized from the glycolytic intermediate 3-phosphoglycerate (via serine), so labeling patterns in glycine could provide some information, but it would be less direct and likely less precise than using labeled glucose.
Tricarboxylic Acid (TCA) Cycle [U-13C5]glutamineGlutamine is a major anaplerotic substrate for the TCA cycle in many cell types. Uniformly labeled glutamine effectively labels all TCA cycle intermediates, providing high precision for fluxes within the cycle.Glycine can be converted to serine, which can then be metabolized to pyruvate and enter the TCA cycle. This provides a route for the 13C label to enter the cycle, offering insights into this specific pathway. The 15N label can trace nitrogen exchange reactions.
One-Carbon Metabolism & Nucleotide Synthesis [2,3-13C2]serine, [U-13C5]glutamineSerine is a primary donor of one-carbon units. Glutamine provides both carbon and nitrogen for nucleotide synthesis.High potential. Glycine is a direct precursor for purine synthesis and a major source of one-carbon units via the GCS. This compound is expected to provide high accuracy and precision for fluxes related to the GCS, serine-glycine interconversion, and purine biosynthesis.
Combined Carbon and Nitrogen Metabolism Dual labeling with 13C and 15N sources (e.g., 13C-glucose and 15N-glutamine)Simultaneous tracing of carbon and nitrogen backbones allows for the quantification of fluxes in amino acid biosynthesis and other pathways where both elements are critical.Excellent potential. The dual label on a single molecule allows for the direct tracing of coupled carbon-nitrogen metabolism, potentially offering higher resolution for specific reactions compared to using separate 13C and 15N tracers.

Experimental Protocols

A generalized workflow for a steady-state MFA experiment using an isotopic tracer is outlined below. Specific parameters such as cell density, media composition, and incubation times should be optimized for the particular biological system under investigation.

General Protocol for Steady-State 13C,15N-Metabolic Flux Analysis
  • Cell Culture and Adaptation: Culture cells in a defined medium to ensure metabolic and isotopic steady state. For adherent cells, seed them in appropriate culture vessels (e.g., 6-well plates).

  • Isotopic Labeling: Switch the cells to a medium containing the chosen isotopic tracer, in this case, this compound, at a known concentration. The unlabeled glycine should be replaced with the labeled form.

  • Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to allow the isotopic labeling of intracellular metabolites to reach a steady state. This is typically determined through time-course experiments.

  • Metabolite Extraction: Rapidly quench metabolism by, for example, aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Harvest the cell extracts and separate the protein and metabolite fractions. Hydrolyze the protein fraction to release amino acids.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites and proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the Mass Isotopomer Distributions (MIDs).

  • Data Analysis and Flux Estimation: Correct the measured MIDs for the natural abundance of heavy isotopes. Use a computational MFA software package (e.g., INCA, METRAN) to estimate the intracellular fluxes by fitting the experimental MIDs to a metabolic model. This involves an iterative process to minimize the difference between the simulated and measured labeling patterns.

  • Statistical Analysis: Perform a goodness-of-fit analysis to validate the model and calculate confidence intervals for the estimated fluxes to assess their precision.

Mandatory Visualization

Glycine Metabolism and its Intersection with Central Carbon Metabolism

Glycine_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_one_carbon One-Carbon Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Serine Serine 3-Phosphoglycerate->Serine Pyruvate Pyruvate Serine->Pyruvate Glycine Glycine Serine->Glycine Citrate Citrate Pyruvate->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate One-Carbon Units (THF) One-Carbon Units (THF) Glycine->One-Carbon Units (THF) GCS Purines Purines Glycine->Purines Glutathione Glutathione Glycine->Glutathione One-Carbon Units (THF)->Purines

Caption: Metabolic pathways involving glycine and its connection to central carbon metabolism.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow Cell Culture Cell Culture Isotopic Labeling (e.g., this compound) Isotopic Labeling (e.g., this compound) Cell Culture->Isotopic Labeling (e.g., this compound) Metabolite Extraction Metabolite Extraction Isotopic Labeling (e.g., this compound)->Metabolite Extraction Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Metabolite Extraction->Mass Spectrometry (GC-MS/LC-MS) Data Processing (MID Calculation) Data Processing (MID Calculation) Mass Spectrometry (GC-MS/LC-MS)->Data Processing (MID Calculation) Computational Modeling (Flux Estimation) Computational Modeling (Flux Estimation) Data Processing (MID Calculation)->Computational Modeling (Flux Estimation) Flux Map & Statistical Analysis Flux Map & Statistical Analysis Computational Modeling (Flux Estimation)->Flux Map & Statistical Analysis

Caption: A generalized experimental workflow for conducting a Metabolic Flux Analysis study.

Logical Comparison of Isotopic Tracers

Tracer_Comparison cluster_tracers Isotopic Tracers cluster_pathways Target Pathways Labeled Glucose Labeled Glucose Glycolysis/PPP Glycolysis/PPP Labeled Glucose->Glycolysis/PPP High Precision TCA Cycle TCA Cycle Labeled Glucose->TCA Cycle Moderate Precision Labeled Glutamine Labeled Glutamine Labeled Glutamine->TCA Cycle High Precision Nitrogen Metabolism Nitrogen Metabolism Labeled Glutamine->Nitrogen Metabolism High Precision (for N) This compound This compound This compound->TCA Cycle Lower Precision (indirect) One-Carbon Metabolism One-Carbon Metabolism This compound->One-Carbon Metabolism High Precision (inferred) This compound->Nitrogen Metabolism High Precision (inferred)

Caption: Logical relationship between isotopic tracers and their primary metabolic targets.

Conclusion

The choice of an isotopic tracer is a pivotal decision in the design of an MFA experiment. While 13C-labeled glucose and glutamine remain the tracers of choice for a global view of central carbon metabolism, This compound emerges as a highly valuable tool for researchers specifically interested in the intricate details of one-carbon metabolism, nucleotide biosynthesis, and the interplay between carbon and nitrogen pathways. Its dual-labeled nature offers the potential for high-resolution flux measurements in these specific areas. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially combining a glucose or glutamine tracer with this compound in parallel experiments, would likely yield the most complete and accurate picture of the metabolic network. Future studies directly comparing the flux precision of this compound with other tracers will be invaluable in further defining its role in the MFA toolkit.

References

Navigating the Metabolic Maze: A Comparative Guide to Software for Glycine-2-13C,15N Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, understanding the flow of nutrients is paramount. Glycine, a seemingly simple amino acid, plays a central role in a myriad of biosynthetic pathways, including the synthesis of proteins, purines, and glutathione. The use of isotopically labeled glycine, such as Glycine-2-13C,15N, in metabolic flux analysis (MFA) provides a powerful tool to trace its fate and quantify the rates of interconnected metabolic reactions. However, the complexity of dual-labeling experiments necessitates sophisticated software for accurate data analysis. This guide offers an objective comparison of leading software platforms for 13C and 15N dual-labeling metabolic flux analysis, with a focus on their application to this compound studies.

This guide will provide a detailed comparison of software functionalities, present a comprehensive experimental protocol for conducting such studies, and visualize the key metabolic pathways and experimental workflows involved.

Software at a Glance: A Comparative Analysis

The choice of software is critical for the successful analysis of dual-isotope labeling data. The following table summarizes the key features of prominent software packages used in metabolic flux analysis, with a particular emphasis on their suitability for this compound tracing.

FeatureINCA (Isotopomer Network Compartmental Analysis)13CFLUX2 with Bayesian Model Averaging (BMA)OpenMebiusMETRAN
Dual-Labeling (13C, 15N) Support Yes, supports multiple isotope tracers.[1][2][3]Yes, explicitly designed for simultaneous 13C and 15N flux analysis.[4][5]Primarily focused on 13C MFA, though adaptable for other isotopes.Primarily focused on 13C MFA.
Analysis Type Steady-state and isotopically non-stationary MFA.Steady-state MFA.Isotopically non-stationary 13C-MFA.Steady-state 13C-MFA.
User Interface Graphical User Interface (GUI) and command-line.Command-line based with integration with other tools.MATLAB-based with user-defined worksheets.MATLAB-based.
Statistical Analysis Provides flux estimation and confidence intervals.Employs Bayesian statistics for robust flux quantification and model selection.Offers flux estimation and confidence interval determination.Provides flux estimation and statistical analysis.
Availability Freely available for non-commercial use.13CFLUX2 is available with academic and commercial licenses.Open-source.Available through MIT Technology Licensing Office.
Key Advantage for this compound Versatility in handling multiple tracers and non-stationary data.Rigorous statistical framework for simultaneous carbon and nitrogen flux quantification.Open-source nature allows for customization.Established framework for 13C-MFA.

The Experimental Journey: A Detailed Protocol

A successful metabolic flux analysis experiment hinges on a meticulously executed protocol. The following is a comprehensive methodology for a this compound labeling experiment, from cell culture to data acquisition.

Cell Culture and Isotope Labeling
  • Cell Line and Culture Conditions: Begin with the cell line of interest (e.g., A549 cancer cells) and establish a stable, steady-state culture in a defined medium. The choice of medium is critical to ensure that the labeled glycine is the primary source of this amino acid.

  • Isotope Labeling: Introduce this compound into the culture medium. The concentration and duration of labeling will depend on the specific experimental goals and the turnover rate of the metabolic pathways being investigated. It is crucial to achieve isotopic steady state for accurate flux measurements in steady-state MFA.

Sample Preparation and Metabolite Extraction
  • Cell Harvesting: Rapidly quench metabolic activity and harvest the cells. This is typically achieved by washing with a cold saline solution and then flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as methanol/water or methanol/chloroform/water, to ensure the preservation of metabolite integrity.

Analytical Measurement: GC-MS and LC-MS/MS
  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids are typically derivatized to increase their volatility. A common method is N-acetyl methyl ester (NACME) derivatization.

  • GC-MS Analysis: Separate the derivatized amino acids on a GC column and detect the mass isotopomer distributions using a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to quantify the abundance of different isotopologues of glycine and other amino acids.

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for the analysis of underivatized amino acids. This method offers high sensitivity and specificity.

Data Analysis
  • Mass Isotopomer Distribution (MID) Correction: Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Metabolic Flux Calculation: Utilize one of the software packages detailed above to input the corrected MIDs, a stoichiometric model of the relevant metabolic network, and any measured extracellular fluxes (e.g., glycine uptake rate). The software will then estimate the intracellular metabolic fluxes.

Visualizing the Flow: Pathways and Workflows

To better understand the experimental process and the metabolic fate of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Measurement cluster_data_analysis Data Analysis cell_culture Cell Culture isotope_labeling Isotope Labeling with This compound cell_culture->isotope_labeling harvesting Cell Harvesting isotope_labeling->harvesting extraction Metabolite Extraction harvesting->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_msms LC-MS/MS Analysis extraction->lc_msms gc_ms GC-MS Analysis derivatization->gc_ms data_processing Data Processing & MID Correction gc_ms->data_processing lc_msms->data_processing flux_calculation Metabolic Flux Calculation (Software) data_processing->flux_calculation interpretation Results Interpretation flux_calculation->interpretation

Experimental workflow for this compound metabolic flux analysis.

Glycine_Metabolism Glycine This compound Serine Serine Glycine->Serine SHMT Glutathione Glutathione Glycine->Glutathione Purines Purines (ATP, GTP) Glycine->Purines Proteins Protein Synthesis Glycine->Proteins One_Carbon One-Carbon Metabolism (THF cycle) Glycine->One_Carbon Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Serine->One_Carbon Cysteine->Glutathione

References

A Head-to-Head Comparison of Metabolic Tracers: Glycine-2-13C,15N vs. Labeled Serine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal tracer for interrogating one-carbon metabolism and associated pathways.

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. Among the most critical pathways is one-carbon (1C) metabolism, which is central to biosynthesis, redox homeostasis, and epigenetic regulation, and is frequently dysregulated in diseases like cancer. Serine and glycine are the primary donors of one-carbon units, making their labeled analogues, such as "Glycine-2-13C,15N" and various isotopologues of serine, powerful probes to dissect this network. This guide provides a comprehensive comparison of these two classes of tracers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific scientific questions.

Introduction to the Tracers

This compound is a dual-labeled tracer that allows for the simultaneous tracking of both the carbon and nitrogen atoms of glycine. This is particularly advantageous for studying the interconnectedness of carbon and nitrogen metabolism. As glycine is a key substrate for the synthesis of purines, glutathione, and other essential biomolecules, this tracer provides a detailed view of its metabolic fate.

Labeled Serine , most commonly available as [U-13C3]-Serine, [2,3,3-2H]-Serine (D3-Serine), or [1-13C]-Serine, is a cornerstone for investigating serine metabolism and its significant contribution to the one-carbon pool. Different labeling patterns on serine offer unique advantages. For instance, deuterated serine can effectively distinguish between the cytosolic and mitochondrial compartments of one-carbon metabolism.

Comparative Analysis: Performance and Applications

While direct, side-by-side comparative studies are limited, the existing body of research allows for a robust evaluation of the distinct advantages and applications of each tracer.

FeatureThis compoundLabeled Serine (e.g., [2,3,3-2H]-Serine)
Primary Application Simultaneous tracing of carbon and nitrogen flux in pathways involving glycine, such as purine and glutathione synthesis.Differentiating between cytosolic and mitochondrial one-carbon metabolism; tracing serine's contribution to nucleotide synthesis and redox balance.
Key Advantage Provides a more comprehensive picture of metabolic networks where both carbon and nitrogen from glycine are utilized.Enables spatial resolution of metabolic activities within the cell due to the differential processing of deuterium in mitochondria versus the cytosol.
Typical Insights Elucidation of glycine's role in nucleotide biosynthesis (both carbon and nitrogen contribution to the purine ring), and glutathione synthesis.Quantifying the relative activity of the cytosolic and mitochondrial branches of the folate cycle and their contributions to NADPH production.[1]
Limitations Label scrambling can occur, potentially complicating the interpretation of mass isotopomer distributions.Deuterium kinetic isotope effects can be significant and may influence metabolic rates, requiring careful consideration in data interpretation.[2]

Experimental Data and Protocols

The following sections provide representative experimental data and standardized protocols for utilizing these tracers.

Quantitative Data Summary

The tables below summarize typical quantitative findings from studies using these tracers. It is important to note that absolute values can vary significantly based on the cell type, culture conditions, and analytical methods used.

Table 1: Representative Isotopic Enrichment in Key Metabolites using this compound

MetaboliteIsotopologueTypical Enrichment (MPE)Biological Implication
GlycineM+3>95%Successful tracer uptake and incorporation.
SerineM+25-15%Glycine to serine conversion via SHMT.
ATPM+32-10%Incorporation of glycine's carbon and nitrogen into the purine ring.
GlutathioneM+310-30%Utilization of glycine in glutathione synthesis.

Table 2: Representative Isotopic Enrichment in Key Metabolites using [2,3,3-2H]-Serine

MetaboliteIsotopologueTypical Enrichment (MPE)Biological Implication
SerineM+3>95%Successful tracer uptake and incorporation.
GlycineM+220-50%Serine to glycine conversion, a key entry point into one-carbon metabolism.
m-THF (mitochondrial)M+1VariesActivity of the mitochondrial one-carbon pathway.
m-THF (cytosolic)M+2VariesActivity of the cytosolic one-carbon pathway.
NADPHM+11-5%Contribution of mitochondrial one-carbon metabolism to NADPH production.[1]
Detailed Experimental Protocols
  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma) in standard growth medium and allow them to reach mid-logarithmic growth phase.

  • Tracer Introduction: Replace the standard medium with a medium containing a physiological concentration of "this compound" (e.g., 0.4 mM). The medium should be otherwise identical to the standard growth medium.

  • Isotopic Steady State: Incubate the cells for a duration sufficient to approach isotopic steady state. This is typically determined by the cell doubling time and is often between 24 and 48 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol and scrape the cells.

    • Collect the cell extract.

  • Sample Preparation:

    • Centrifuge the cell extract to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the isotopic enrichment in key metabolites such as glycine, serine, ATP, and glutathione using high-resolution liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Correct for the natural abundance of isotopes.

    • Calculate the mass isotopomer distributions (MIDs) and mole percent enrichment (MPE) for each metabolite of interest.

  • Cell Culture: Culture cells of interest (e.g., patient-derived glioblastoma cells) in their standard growth medium to the desired confluency.

  • Tracer Introduction: Switch the cells to a medium containing [2,3,3-2H]-Serine at a known concentration (e.g., 0.4 mM).

  • Time Course or Steady State: For dynamic flux analysis, collect samples at multiple time points. For steady-state analysis, incubate for a period equivalent to at least one cell doubling time.

  • Metabolite Extraction: Follow the same quenching and extraction procedure as described in Protocol 1.

  • Sample Preparation:

    • For analysis of folate species, specialized extraction procedures may be required to maintain their stability.

    • Derivatization may be necessary for certain metabolites to improve their chromatographic separation and ionization efficiency for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the mass isotopomer distributions of serine, glycine, and key downstream metabolites like thymidylate and methionine using either LC-MS or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • The relative abundance of M+1 versus M+2 labeled species of downstream metabolites is used to infer the relative contributions of the mitochondrial and cytosolic one-carbon pathways, respectively.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and a general experimental workflow for metabolic tracer studies.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 MethyleneTHF_cyto 5,10-Methylene-THF Serine_cyto->MethyleneTHF_cyto SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto->Serine_cyto SHMT1 THF_cyto THF THF_cyto->MethyleneTHF_cyto MethyleneTHF_cyto->THF_cyto MTHFR FormylTHF_cyto 10-Formyl-THF MethyleneTHF_cyto->FormylTHF_cyto MTHFD1 Thymidylate_cyto Thymidylate Synthesis MethyleneTHF_cyto->Thymidylate_cyto TYMS Purines_cyto Purine Synthesis FormylTHF_cyto->Purines_cyto ATIC, GART NADP_cyto NADP+ FormylTHF_cyto->NADP_cyto MTHFD1 NADPH_cyto NADPH NADPH_cyto->FormylTHF_cyto Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 MethyleneTHF_mito 5,10-Methylene-THF Serine_mito->MethyleneTHF_mito SHMT2 Glycine_mito->MethyleneTHF_mito GCS CO2_NH3 CO2 + NH3 Glycine_mito->CO2_NH3 GCS THF_mito THF THF_mito->MethyleneTHF_mito FormylTHF_mito 10-Formyl-THF MethyleneTHF_mito->FormylTHF_mito MTHFD2 Formate_mito Formate FormylTHF_mito->Formate_mito MTHFD1L NADP_mito NADP+ FormylTHF_mito->NADP_mito MTHFD2 Formate_mito->FormylTHF_cyto Formate Transport NADPH_mito NADPH NADPH_mito->FormylTHF_mito

Caption: Serine and Glycine Metabolism in Cytosol and Mitochondria.

ExperimentalWorkflow Start Cell Culture Tracer Introduce Labeled Tracer (this compound or Labeled Serine) Start->Tracer Incubation Incubate to Isotopic Steady State Tracer->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench Analysis LC-MS or GC-MS Analysis Quench->Analysis DataProcessing Data Processing (Natural Abundance Correction) Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA

Caption: General Experimental Workflow for Metabolic Tracer Studies.

Conclusion: Making an Informed Choice

The selection between "this compound" and a labeled serine tracer is not a matter of one being definitively "better" than the other, but rather which is more suited to the biological question at hand.

  • Choose "this compound" when: Your research focuses on the integrated flux of both carbon and nitrogen from glycine into downstream pathways. It is the ideal choice for comprehensively studying purine and glutathione biosynthesis.

  • Choose Labeled Serine when: Your primary goal is to dissect the compartmentalization of one-carbon metabolism. Deuterated serine, in particular, offers a unique and powerful method to probe the distinct roles of the cytosolic and mitochondrial folate cycles.

By carefully considering the specific advantages and limitations of each tracer and employing rigorous experimental protocols, researchers can effectively unravel the complexities of serine and glycine metabolism, paving the way for new discoveries and therapeutic strategies.

References

A Researcher's Guide to Measuring Protein Synthesis: A Comparative Analysis of "Glycine-2-13C,15N" and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis rates is paramount to understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the "Glycine-2-13C,15N" stable isotope tracer method with other widely used techniques for quantifying protein synthesis. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate method for your research needs.

Introduction to Protein Synthesis Rate Measurement

The dynamic process of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Consequently, the ability to precisely quantify the rate of protein synthesis is a critical tool in both basic and translational research.

Stable isotope tracers have become the gold standard for these measurements, allowing for the in vivo tracking of labeled amino acids as they are incorporated into newly synthesized proteins. Among these, the dual-labeled amino acid "this compound" offers a unique approach to tracing both the carbon and nitrogen backbone of this fundamental amino acid. This guide will delve into the validation of this method and compare it against other established techniques.

Comparison of Methodologies for Measuring Protein Synthesis

The selection of a method to measure protein synthesis depends on several factors, including the biological system under investigation (cell culture, animal models, or humans), the desired temporal resolution, and the available analytical instrumentation. Here, we compare the "this compound" tracer method with three prominent alternatives: other stable isotope-labeled amino acids, the deuterium oxide (D₂O) method, and the non-isotopic SUnSET technique.

Data Presentation: Quantitative Comparison of Fractional Synthesis Rates

The following table summarizes representative fractional synthesis rates (FSR) of muscle protein obtained using different tracer methodologies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, subject populations, and analytical techniques.

Method/TracerOrganism/TissueConditionFractional Synthesis Rate (%/h)Reference
[¹⁵N]Glycine Human/Whole BodyPost-operativeSynthesis: 0.24 (Urea end-product)[1]
[¹⁵N]Glycine Human/Whole BodyPost-operativeSynthesis: 0.30 (Ammonia end-product)[1]
[ring-¹³C₆]Phenylalanine Human/MusclePost-absorptive0.065 ± 0.004[2]
[ring-¹³C₆]Phenylalanine Human/MusclePost-prandial (EAA)0.089 ± 0.006[2]
Deuterium Oxide (D₂O) Human/MusclePost-absorptive0.050 ± 0.007[2]
Deuterium Oxide (D₂O) Human/MusclePost-prandial (EAA)0.088 ± 0.008
[5,5,5-²H₃]Leucine Human/MuscleFasted0.063 ± 0.005
[ring-¹³C₆]Phenylalanine Human/MuscleFasted0.051 ± 0.004
[5,5,5-²H₃]Leucine Human/MuscleFed0.080 ± 0.007
[ring-¹³C₆]Phenylalanine Human/MuscleFed0.066 ± 0.005

Note: EAA refers to Essential Amino Acids. The data presented are means ± standard error or median with interquartile range as reported in the respective studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of protein synthesis measurements. Below are outlines of the methodologies for the key techniques discussed.

Stable Isotope Tracer Method using Constant Infusion (e.g., [¹⁵N]Glycine)

This method involves the continuous intravenous infusion of a labeled amino acid to achieve a steady-state enrichment in the precursor pool (aminoacyl-tRNA).

Protocol Outline:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state after an overnight fast.

  • Tracer Infusion: A primed, constant infusion of the stable isotope tracer (e.g., [¹⁵N]glycine) is administered intravenously. The priming dose is given to rapidly achieve isotopic equilibrium in the plasma.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma amino acid enrichment. Tissue biopsies (e.g., muscle) are obtained at the beginning and end of the infusion period.

  • Sample Analysis:

    • Plasma samples are analyzed for isotopic enrichment of the tracer amino acid using mass spectrometry (MS).

    • Tissue samples are processed to isolate protein-bound amino acids and intracellular free amino acids.

    • The enrichment of the tracer in both protein and the precursor pool (intracellular free amino acids or plasma amino acids) is determined by MS.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the formula: FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100

    • Where E_p₂ and E_p₁ are the enrichments of the tracer in the protein at two time points, E_precursor is the average enrichment of the precursor pool, and t is the time interval between the biopsies.

Stable Isotope Tracer Method using Flooding Dose (e.g., L-[ring-¹³C₆]Phenylalanine)

The flooding dose technique aims to rapidly equilibrate the intracellular and extracellular amino acid pools with the tracer, minimizing the need to directly measure the intracellular precursor enrichment.

Protocol Outline:

  • Subject Preparation: Similar to the constant infusion method, subjects are typically fasted overnight.

  • Tracer Administration: A large bolus ("flooding dose") of the unlabeled amino acid mixed with the labeled tracer (e.g., L-[ring-¹³C₆]phenylalanine) is injected intravenously.

  • Tissue Sampling: A single tissue biopsy is taken at a specific time point after the injection (typically 15-30 minutes).

  • Sample Analysis:

    • The tissue sample is analyzed to determine the enrichment of the tracer in the protein-bound amino acids.

    • Plasma enrichment can also be measured as a surrogate for the precursor pool enrichment due to the flooding effect.

  • Calculation of FSR: The FSR is calculated based on the incorporation of the tracer into the protein over the short time course.

Deuterium Oxide (D₂O) Method

This method utilizes heavy water (D₂O) as a tracer, which incorporates deuterium into non-essential amino acids via transamination reactions, primarily alanine.

Protocol Outline:

  • D₂O Administration: Subjects consume a bolus of D₂O, followed by daily maintenance doses to maintain a stable enrichment of body water.

  • Biological Sampling: Blood, saliva, or urine samples are collected periodically to monitor body water enrichment. Tissue biopsies are taken at baseline and at one or more time points during the labeling period (which can range from hours to weeks).

  • Sample Analysis:

    • Body water enrichment is measured using isotope ratio mass spectrometry (IRMS) or other suitable techniques.

    • Tissue protein is hydrolyzed, and the deuterium enrichment of a non-essential amino acid (typically alanine) is measured by gas chromatography-mass spectrometry (GC-MS).

  • Calculation of FSR: The FSR is calculated from the rate of deuterium incorporation into protein-bound alanine, corrected for the average body water enrichment over the study period.

Surface Sensing of Translation (SUnSET) Method

SUnSET is a non-isotopic technique that uses the antibiotic puromycin to tag newly synthesized proteins.

Protocol Outline (for cell culture):

  • Cell Culture: Cells are grown under the desired experimental conditions.

  • Puromycin Treatment: A low concentration of puromycin is added to the cell culture medium for a short period (e.g., 10-30 minutes). Puromycin is incorporated into nascent polypeptide chains, leading to their termination and release from the ribosome.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting:

    • Protein extracts are separated by SDS-PAGE.

    • Proteins are transferred to a membrane.

    • The membrane is probed with an anti-puromycin antibody to detect the puromycylated nascent proteins.

  • Quantification: The intensity of the puromycin signal, normalized to a loading control, provides a relative measure of the global protein synthesis rate.

Mandatory Visualizations

Signaling Pathway Regulating Protein Synthesis

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis in response to various stimuli such as growth factors, nutrients (amino acids), and energy status.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP inhibits Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits S6 Ribosomal Protein S6 S6K1->S6 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E eIF4E eIF4E_BP1->eIF4E S6->ProteinSynthesis eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->ProteinSynthesis AminoAcids Amino Acids AminoAcids->mTORC1 activates

Caption: The mTOR signaling pathway, a key regulator of protein synthesis.

Experimental Workflow for Stable Isotope Tracer Studies

The following diagram illustrates the general workflow for measuring protein synthesis rates using stable isotope tracers.

Workflow SubjectPrep Subject/ Cell Preparation TracerAdmin Tracer Administration (e.g., Constant Infusion, Flooding Dose, D₂O) SubjectPrep->TracerAdmin Sampling Biological Sampling (Blood, Tissue) TracerAdmin->Sampling SamplePrep Sample Preparation (Protein Hydrolysis, Amino Acid Isolation) Sampling->SamplePrep MS_Analysis Mass Spectrometry Analysis (GC-MS, LC-MS/MS) SamplePrep->MS_Analysis DataAnalysis Data Analysis (Isotopic Enrichment Calculation) MS_Analysis->DataAnalysis FSR_Calc Fractional Synthesis Rate (FSR) Calculation DataAnalysis->FSR_Calc

Caption: General workflow for measuring protein synthesis with stable isotopes.

Conclusion

The measurement of protein synthesis rates is a dynamic field with a variety of powerful techniques available to researchers. The "this compound" tracer offers the advantage of simultaneously tracing both carbon and nitrogen metabolism. However, the choice of the optimal method depends on the specific research question, the experimental model, and the available resources.

Stable isotope-labeled amino acids like phenylalanine and leucine, administered via constant infusion or flooding dose, provide robust and well-validated measures of protein synthesis, particularly in muscle tissue. The D₂O method offers a less invasive approach for long-term studies in free-living conditions. For in vitro studies and relative quantification of global protein synthesis, the non-isotopic SUnSET method provides a convenient and high-throughput alternative.

By carefully considering the principles, protocols, and comparative data presented in this guide, researchers can make informed decisions to accurately and reliably measure protein synthesis rates, thereby advancing our understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

Comparative analysis of different labeled glycines for metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of isotopically labeled compounds is paramount for the robust and accurate interrogation of metabolic pathways. Glycine, a key player in numerous biosynthetic and regulatory processes, is a frequent subject of such investigations. This guide provides a comparative analysis of different labeled glycines, offering insights into their applications, performance, and the experimental designs best suited for each.

This document outlines the strengths and weaknesses of commonly used stable isotope-labeled glycines—¹³C-labeled, ¹⁵N-labeled, and deuterated—in key metabolic studies. It provides a framework for selecting the optimal tracer for your research needs, supported by experimental considerations and data presentation guidelines.

Comparison of Labeled Glycines for Metabolic Analysis

The choice of an isotopic label for glycine depends on the specific metabolic pathway under investigation and the analytical platform available. Each type of label offers distinct advantages and presents unique challenges.

Labeled Glycine Type Primary Applications Advantages Disadvantages Primary Analytical Technique
¹³C-Labeled Glycine Metabolic Flux Analysis (MFA), Glycine Cleavage System (GCS) activity, Purine and Glutathione Synthesis- Tracks the carbon backbone through metabolic pathways.- Positional labeling (e.g., [1-¹³C]glycine vs. [2-¹³C]glycine) can provide detailed flux information.[1]- Natural abundance of ¹³C (approx. 1.1%) needs to be corrected for in mass spectrometry data.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N-Labeled Glycine Whole-body and specific protein turnover/synthesis rates, Nitrogen flux, Purine biosynthesis- Directly traces the fate of the amino group.- Lower natural abundance compared to ¹³C, leading to a better signal-to-noise ratio.- Does not provide information on the carbon skeleton's fate.- Can be more expensive than ¹³C-labeled counterparts.Mass Spectrometry (MS)
Deuterated (²H)-Labeled Glycine Metabolic tracing, Stereospecific assignments in proteins- Can be a cost-effective labeling strategy.- Useful for NMR studies due to the distinct properties of deuterium.- Potential for deuterium loss during metabolic reactions.- Kinetic isotope effects may alter reaction rates compared to non-deuterated molecules.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Metabolic Studies Utilizing Labeled Glycines

Whole-Body and Specific Protein Turnover

Stable isotope tracers are instrumental in measuring the dynamic processes of protein synthesis, breakdown, and overall turnover. [¹⁵N]glycine is a commonly used tracer for this purpose due to its direct incorporation into the amino acid backbone of proteins.

Experimental Approach: A single oral dose or continuous infusion of [¹⁵N]glycine is administered to the subject.[2] The enrichment of ¹⁵N in urinary end-products (urea and ammonia) and in plasma proteins is then measured over time to calculate protein turnover rates.[3][4][5] While less common, ¹³C-labeled glycine can also be used, with the label being incorporated into the protein backbone.

Comparative Performance: Studies comparing [¹⁵N]glycine with other labeled amino acids, such as [¹³C]leucine, have shown that while the [¹⁵N]glycine method is less invasive and more convenient, it can exhibit wider variation in measurements of protein synthesis and breakdown. However, there is a significant correlation between the two methods for net protein synthesis.

Quantitative Data Summary: Protein Turnover Rates

Tracer Method Protein Synthesis Rate (g/kg/day) Protein Breakdown Rate (g/kg/day) Reference
[¹⁵N]glycineSingle oral dose, urinary ammonia end-product (12h)7.1 (5.5-9.0)7.1 (5.6-9.0)
[¹⁵N]glycineSingle oral dose, urinary urea end-product (24h)5.8 (3.8-6.7)6.7 (4.5-7.6)
[¹⁵N]glycineCompartmental analysis of plasma decay3.56 (mean)-

Values are presented as median (interquartile range) or mean.

Metabolic Flux Analysis and the Glycine Cleavage System (GCS)

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. ¹³C-labeled glycines are particularly well-suited for MFA as they allow for the tracing of carbon atoms through various metabolic pathways.

Experimental Approach: Cells or organisms are cultured in a medium containing a ¹³C-labeled glycine. After reaching an isotopic steady state, metabolites are extracted and the distribution of ¹³C isotopes in downstream products is analyzed by mass spectrometry or NMR.

The Glycine Cleavage System (GCS) is a key mitochondrial enzyme complex that catabolizes glycine. The use of positionally labeled glycines, such as [2-¹³C]glycine, is crucial for dissecting the contribution of the GCS to one-carbon metabolism. The 2-carbon of glycine enters the one-carbon pool via the GCS, and its fate can be traced into various biomolecules like serine, purines, and the methyl group of methionine.

Comparative Performance:

  • [1,2-¹³C₂]glycine vs. [2-¹³C]glycine: While both can be used to study GCS activity, [1,2-¹³C₂]glycine provides a more distinct isotopic signature in downstream metabolites, which can aid in resolving complex metabolic networks.

  • ¹³C-labeled vs. Deuterated Glycine: ¹³C-labeled glycine is generally preferred for MFA due to the stability of the carbon backbone. Deuterated glycine can be prone to deuterium loss, which can complicate flux calculations.

Purine and Glutathione Biosynthesis

Glycine is a fundamental building block for the synthesis of purines and the antioxidant glutathione. Isotopic labeling allows for the quantification of the contribution of glycine to these essential pathways.

Experimental Approach:

  • Purine Synthesis: Cells are incubated with [¹⁵N]glycine or ¹³C-labeled glycine. The incorporation of the label into purine nucleotides (e.g., AMP, GMP) is measured by LC-MS/MS.

  • Glutathione Synthesis: Cells or organisms are treated with labeled glycine, and the incorporation of the label into glutathione is quantified.

Comparative Performance:

  • [¹⁵N]glycine: Directly traces the nitrogen atom from glycine into the purine ring.

  • ¹³C-labeled Glycine: Traces the carbon atoms from glycine into both the purine ring and the glycine moiety of glutathione.

Quantitative Data Summary: Glycine Incorporation into Glutathione

Tracer Experimental System Observation Reference
[2-¹³C]glycineRat Mammary Tumor (in vivo)Incorporation of ¹³C into the glycinyl-residue of glutathione detected by NMR.
Labeled GlycineErythrocytes with G6PD deficiencyLower rate of glycine incorporation into glutathione compared to normal cells.

Experimental Protocols

Protocol 1: In Vivo Whole-Body Protein Turnover using [¹⁵N]glycine

This protocol is adapted from studies measuring whole-body protein turnover in humans.

1. Subject Preparation:

  • Subjects should fast overnight prior to the study.
  • A baseline urine sample is collected.

2. Tracer Administration:

  • A single oral dose of [¹⁵N]glycine (e.g., 2 mg/kg body weight) is administered.

3. Sample Collection:

  • Urine is collected over a defined period (e.g., 12 or 24 hours).
  • Blood samples can also be drawn at timed intervals to measure plasma protein enrichment.

4. Sample Analysis:

  • The ¹⁵N enrichment of urinary ammonia and urea is determined using isotope ratio mass spectrometry (IRMS) or gas chromatography-mass spectrometry (GC-MS).
  • Plasma proteins are isolated, hydrolyzed, and the ¹⁵N enrichment of glycine is measured.

5. Data Analysis:

  • Whole-body protein synthesis and breakdown rates are calculated using established models based on the enrichment of the end-products.

Protocol 2: Metabolic Flux Analysis in Cultured Cells using [¹³C]glycine

This protocol provides a general framework for a ¹³C-MFA experiment in adherent mammalian cells.

1. Cell Culture:

  • Cells are cultured in a standard growth medium to the desired confluency.

2. Labeling:

  • The growth medium is replaced with a medium containing the desired ¹³C-labeled glycine (e.g., [U-¹³C₂]glycine) at a known concentration.
  • Cells are incubated for a sufficient time to reach isotopic steady state (typically 24 hours).

3. Metabolite Extraction:

  • The labeling medium is rapidly removed, and the cells are washed with ice-cold saline.
  • Metabolism is quenched by adding a cold extraction solvent (e.g., 80% methanol).
  • The cells are scraped, and the extract is collected.

4. Sample Analysis:

  • The cell extract is analyzed by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of key metabolites.
  • NMR spectroscopy can also be used to provide positional information on ¹³C labeling.

5. Data Analysis:

  • The mass isotopomer distribution data is used in conjunction with a metabolic network model to calculate intracellular fluxes using software such as INCA or Metran.

Visualizations

Glycine Metabolism and Key Biosynthetic Pathways

Glycine_Metabolism Glycine Glycine Serine Serine Glycine->Serine SHMT Purines Purines (e.g., AMP, GMP) Glycine->Purines Purine Synthesis Glutathione Glutathione Glycine->Glutathione Glutathione Synthesis GCS Glycine Cleavage System (GCS) (Mitochondria) Glycine->GCS Proteins Proteins Glycine->Proteins Protein Synthesis Serine->Glycine Serine Hydroxymethyltransferase (SHMT) One_Carbon One-Carbon Pool (5,10-Methylene-THF) GCS->One_Carbon Generates One_Carbon->Purines Contributes to

Caption: Overview of major metabolic pathways involving glycine.

Experimental Workflow for Labeled Glycine Metabolic Studies

Experimental_Workflow Start Experimental Design (Choose Labeled Glycine) Administration Tracer Administration (Oral, IV, or in Culture Medium) Start->Administration Incubation Incubation / Labeling Period Administration->Incubation Sampling Sample Collection (Urine, Blood, Tissues, Cells) Incubation->Sampling Extraction Metabolite / Protein Extraction Sampling->Extraction Analysis Analytical Measurement (MS or NMR) Extraction->Analysis Data_Processing Data Processing and Isotopomer Analysis Analysis->Data_Processing Interpretation Biological Interpretation (Flux rates, Synthesis rates, etc.) Data_Processing->Interpretation

Caption: A generalized workflow for metabolic studies using labeled glycines.

References

Assessing the Impact of Glycine-2-13C,15N on Cell Viability and Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical pathways that underpin cellular function. Among these, labeled glycine isotopes offer a powerful lens to investigate one-carbon metabolism, purine synthesis, and the glycine cleavage system—pathways frequently dysregulated in cancer and other metabolic diseases. This guide provides a comprehensive comparison of Glycine-2-13C,15N with other commonly used glycine tracers, offering insights into their respective utility, impact on cell viability, and practical application in experimental settings.

Impact on Cell Viability

A primary concern when using metabolic tracers is their potential to perturb the biological system under investigation. Extensive use of stable isotope-labeled amino acids in cell culture (SILAC) for quantitative proteomics has provided substantial evidence that these compounds, including labeled glycine, do not adversely affect cell viability or proliferation. The chemical properties of molecules labeled with stable isotopes like 13C and 15N are nearly identical to their unlabeled counterparts, ensuring they are processed by cellular machinery without inducing toxicity.

Comparative Data Summary

The selection of an appropriate tracer is critical for the successful design of metabolic flux analysis experiments. The choice depends on the specific metabolic pathway under investigation and the analytical platform available. Below is a comparative overview of this compound and its alternatives.

TracerKey AdvantagesKey DisadvantagesPrimary Applications
This compound Allows for simultaneous tracing of both the carbon and nitrogen atoms of glycine.[1] Provides detailed insights into pathways where both elements are involved, such as purine synthesis and the glycine cleavage system.Higher cost compared to single-labeled isotopes. Data analysis can be more complex due to multiple isotopic shifts.- Metabolic flux analysis (MFA) of one-carbon metabolism.[2] - Quantifying the contribution of glycine to purine and glutathione synthesis. - Elucidating the activity of the glycine cleavage system (GCS).
[U-13C2]Glycine Labels both carbon atoms of glycine, providing a comprehensive trace of the carbon backbone.Does not provide information on the fate of the nitrogen atom.- Tracing the carbon flow from glycine into serine, purines, and other metabolites.[3][4]
[1-13C]Glycine Specifically labels the carboxyl carbon, allowing for the study of decarboxylation reactions.Only traces one of the two carbon atoms, limiting the scope of metabolic analysis.- Investigating the activity of the glycine cleavage system, which releases the carboxyl carbon as CO2.
[2-13C]Glycine Labels the α-carbon, which is retained in many downstream metabolites.Does not trace the carboxyl carbon or the nitrogen atom.- Tracing the incorporation of the glycine backbone into purines and serine.[3]
[15N]Glycine Specifically traces the nitrogen atom of glycine.Provides no information on the carbon backbone's fate.- Studying nitrogen metabolism, including transamination reactions and the contribution of glycine's nitrogen to purine synthesis.

Illustrative Quantitative Data on Fractional Enrichment

The following table provides a hypothetical yet representative example of fractional enrichment data that could be obtained from a metabolic tracing experiment. This data illustrates how different tracers can yield distinct labeling patterns in key downstream metabolites.

TracerMetaboliteExpected Fractional Enrichment (%)Interpretation
This compound Purine (M+3)15Indicates incorporation of the entire glycine molecule (2 13C and 1 15N).
Serine (M+1)25Reflects the conversion of the 13C-labeled α-carbon of glycine to serine.
Glutathione (M+3)10Shows the incorporation of the intact glycine molecule into the glutathione tripeptide.
[U-13C2]Glycine Purine (M+2)20Demonstrates the incorporation of both carbon atoms from glycine.
Serine (M+1)30Shows the transfer of one labeled carbon from glycine to serine.
[15N]Glycine Purine (M+1)18Indicates the contribution of glycine's nitrogen to the purine ring.
Serine (M+1)5Reflects the transfer of the nitrogen atom during the interconversion of glycine and serine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and can be used to confirm that the presence of this compound does not impact cellular health.

Materials:

  • Cells of interest

  • Complete culture medium

  • Culture medium with and without this compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing either no tracer (control) or the desired concentration of this compound.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Compare the absorbance values between the control and tracer-treated wells to determine any significant differences in cell viability.

Metabolic Flux Analysis using this compound and LC-MS

This protocol outlines the key steps for a steady-state metabolic flux analysis experiment in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom medium lacking glycine but containing all other necessary components

  • This compound

  • 6-well or 10 cm culture dishes

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding and Growth: Seed cells in culture dishes and grow them in standard medium until they reach approximately 80% confluency to ensure they are in a state of steady-state proliferation.

  • Isotope Labeling: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the medium with the custom medium supplemented with this compound. The concentration should be similar to that in the standard medium.

  • Time-Course Incubation: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to the dish.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell extract vigorously.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

  • LC-MS Analysis: Analyze the metabolite extracts using a high-resolution LC-MS system to identify and quantify the mass isotopologues of glycine and its downstream metabolites (e.g., serine, purine nucleotides, glutathione).

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of stable isotopes. The fractional enrichment of each metabolite is then calculated to determine the contribution of this compound to various metabolic pathways.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Prepare Labeled Medium (this compound) labeling 3. Isotope Labeling tracer_prep->labeling quenching 4. Quench Metabolism labeling->quenching extraction 5. Metabolite Extraction quenching->extraction lcms 6. LC-MS Analysis extraction->lcms data_analysis 7. Data Analysis & Flux Calculation lcms->data_analysis

Caption: A typical experimental workflow for stable isotope tracing studies.

glycine_metabolism Key Glycine Metabolic Pathways Glycine This compound Serine Serine Glycine->Serine SHMT1/2 Purines Purine Nucleotides (e.g., ATP, GTP) Glycine->Purines Glutathione Glutathione Glycine->Glutathione GCS Glycine Cleavage System (Mitochondria) Glycine->GCS Serine->Glycine SHMT1/2 One_Carbon One-Carbon Units (5,10-Methylene-THF) GCS->One_Carbon CO2 + NH4+ CO2 + NH4+ GCS->CO2 + NH4+ One_Carbon->Purines

Caption: Central metabolic pathways involving glycine.

purine_synthesis Glycine's Role in De Novo Purine Synthesis Glycine This compound GAR Glycinamide Ribonucleotide (GAR) Glycine->GAR Incorporation of C4, C5, N7 Formate Formate (from One-Carbon Pool) Glycine->Formate via GCS & Serine PRPP PRPP PRPP->GAR Purine_Ring Purine Ring GAR->Purine_Ring Formate->Purine_Ring Incorporation of C2, C8

Caption: Incorporation of glycine into the purine ring structure.

References

Safety Operating Guide

Proper Disposal of Glycine-2-13C,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Glycine-2-13C,15N, a non-radioactive, stable isotope-labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential during handling and disposal.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator.[1]

  • Body Protection: Wear a lab coat or other protective clothing.

In Case of a Spill:

  • Avoid dust formation.

  • Ventilate the area if dust is generated.

  • Mechanically sweep or shovel the spilled material into a suitable, labeled container for disposal.

  • Wash the spill area with soap and water.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 77.05 g/mol
Melting Point 233 °C (decomposes)
pH 5.9 - 6.4 (5% aqueous solution)
Solubility Soluble in water
Storage Temperature Room temperature, away from light and moisture. Some suppliers recommend refrigeration (+2°C to +8°C) and desiccation.

Disposal Protocol

The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. As a non-hazardous chemical waste, it requires a designated and controlled disposal pathway.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a dedicated and clearly labeled waste container.

    • The container should be made of a compatible material and have a secure lid to prevent spills and dust formation.

    • Label the container as "Non-hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated chemical waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the EHS or disposal service with the full chemical name and quantity of the waste.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

  • Packaging for Transport:

    • If required by your EHS or disposal service, package the waste container for transport according to their specific guidelines. This compound is not regulated for transport, so standard chemical packaging procedures should suffice.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated non_hazardous_waste Collect in a labeled 'Non-Hazardous Chemical Waste' container. is_contaminated->non_hazardous_waste No hazardous_waste Segregate as hazardous waste. Follow institutional guidelines for hazardous waste disposal. is_contaminated->hazardous_waste Yes store_waste Store in designated waste accumulation area. non_hazardous_waste->store_waste hazardous_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal service. store_waste->contact_ehs end End: Waste disposed of by professional service contact_ehs->end

References

Personal protective equipment for handling Glycine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glycine-2-13C,15N. The following procedural steps ensure the safe handling, storage, and disposal of this stable isotope-labeled compound.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although Glycine and its stable isotope-labeled forms are generally considered non-hazardous, prudent laboratory practices should always be observed.[1][2]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Change gloves frequently and avoid skin contact.
Eye Protection Safety glasses or gogglesUse safety goggles with side protection.[3]
Body Protection Laboratory coatA standard lab coat is sufficient to protect clothing.
Respiratory Protection Not generally requiredIn cases of significant dust formation, a self-contained breathing apparatus may be necessary. Ensure adequate ventilation.[4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling from receipt to disposal is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, isotope labels (¹³C, ¹⁵N), purity, and date of receipt.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4] Many suppliers recommend refrigeration (+2°C to +8°C) and desiccation. Protect from light and moisture to ensure stability.

2.2. Preparation and Use

  • Work Area: Prepare a clean, designated area for handling the compound.

  • Weighing: If weighing the solid form, do so in an area with minimal air currents to prevent dust dispersal.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water before and after handling, and before eating, drinking, or smoking.

Disposal Plan

As a non-radioactive compound, the disposal of this compound is less stringent than for radiolabeled compounds. However, it is crucial to adhere to all relevant regulations.

  • Waste Collection: Collect unused material and any contaminated disposable supplies (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with federal, state, and local environmental regulations.

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service for the disposal of chemical waste. Do not release into the environment.

Emergency Procedures

In case of accidental exposure or spillage, follow these procedures:

IncidentFirst Aid / Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
Spill Sweep up the solid material, avoiding dust formation, and place it in a suitable, sealed container for disposal. Ventilate the area and clean the spill site.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Receiving & Inspection B Storage (Cool, Dry, Dark) A->B Store Appropriately C Preparation (Don PPE) B->C Retrieve for Use D Weighing & Handling C->D Proceed to Handling E Experimentation D->E Use in Experiment F Waste Collection (Labeled Container) E->F Collect Waste H Decontamination (Clean Work Area) E->H Post-Experiment G Disposal (Licensed Service) F->G Follow Regulations H->B Return Unused Compound

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.